2-(2-Ethylhexyloxy)ethanol
Description
The exact mass of the compound this compound is 174.161979940 g/mol and the complexity rating of the compound is 83.9. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Green half-circle - The chemical is expected to be of low concern. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-(2-ethylhexoxy)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O2/c1-3-5-6-10(4-2)9-12-8-7-11/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHJYHAOODFPJOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26468-86-0 | |
| Record name | Polyethylene glycol 2-ethylhexyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26468-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID1041920 | |
| Record name | 2-(2-Ethylhexyloxy)ethanol | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear colorless liquid with a mild odor of ether; [MSDSonline] | |
| Record name | Ethanol, 2-[(2-ethylhexyl)oxy]- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethylene glycol, mono(2-ethylhexyl) ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Vapor Pressure |
0.02 [mmHg] | |
| Record name | Ethylene glycol, mono(2-ethylhexyl) ether | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9036 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
1559-35-9, 26468-86-0 | |
| Record name | Ethylene glycol mono-2-ethylhexyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1559-35-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-(2-Ethylhexyloxy)ethanol | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanol, 2-[(2-ethylhexyl)oxy]- | |
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| Record name | 2-(2-Ethylhexyloxy)ethanol | |
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| Record name | 2-[(2-ethylhexyl)oxy]ethanol | |
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| Record name | Poly(oxy-1,2-ethanediyl), α-(2-ethylhexyl)-ω-hydroxy | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(2-ETHYLHEXYLOXY)ETHANOL | |
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Foundational & Exploratory
An In-depth Technical Guide on the Physical and Chemical Properties of 2-(2-Ethylhexyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-(2-Ethylhexyloxy)ethanol (CAS No. 1559-35-9), a versatile glycol ether solvent. The information is presented in a structured format to facilitate easy access and comparison of data points critical for research and development applications.
General Information and Identifiers
This compound is a colorless liquid with a mild, pleasant ether-like odor.[1] It belongs to the E-series of glycol ethers and is known for its excellent solvency for a wide range of substances, making it a valuable component in formulations for coatings, cleaning products, and as an intermediate in organic synthesis.[2][3] Its amphiphilic nature, possessing both polar (hydroxyl group) and non-polar (ethylhexyl and ether linkages) regions, contributes to its versatile solubility characteristics.[2][3]
| Identifier | Value |
| IUPAC Name | 2-(2-ethylhexoxy)ethanol[1] |
| CAS Number | 1559-35-9[4][5][6] |
| Molecular Formula | C10H22O2[7][1][2][5] |
| Synonyms | Ethylene glycol 2-ethylhexyl ether, EEH Solvent[1][6] |
Physical Properties
The physical properties of this compound are summarized in the table below. These characteristics are fundamental for its application in various industrial and laboratory settings.
| Property | Value | Conditions |
| Molecular Weight | 174.28 g/mol [1][2][4][5][6] | |
| Appearance | Colorless liquid[7][1] | Room Temperature |
| Odor | Mild, pleasant[7] | |
| Boiling Point | 198 - 229 °C[7][2][4][5][6][8] | at 760 mmHg |
| Melting Point | -70 °C to -69.1 °C (estimate)[7][4][8] | |
| Density | 0.835 - 0.892 g/mL[7][4][6][8] | at 20-25 °C |
| Vapor Pressure | 0.133 hPa (0.1 mmHg) to 0.02 mmHg[7][1] | at 20-25 °C |
| Flash Point | 64 - 109 °C[7][2][5][6] | Closed Cup |
| Refractive Index | n20/D 1.435[4][5][6][8] | at 20 °C |
| Water Solubility | Slightly soluble / 1.14 g/L[7][4][8] | at 20 °C |
| LogP | 2.21 - 2.86[4][5][8] | at 20.4 °C |
Chemical Properties and Reactivity
This compound exhibits chemical properties characteristic of both an alcohol and an ether.
| Property | Description |
| Stability | Stable under normal storage conditions. Should be stored in a cool, dry, well-ventilated area away from heat sources and oxidizing agents.[7] |
| Reactivity | The hydroxyl group can undergo typical alcohol reactions such as esterification with acids and dehydration.[2] It can also act as a nucleophile in substitution reactions.[2] |
| Hazardous Decomposition | Thermal decomposition can lead to the release of irritating and toxic gases and vapors. |
| Incompatibilities | Strong oxidizing agents.[7] |
Methodologies for Property Determination
The determination of the physical and chemical properties of a compound like this compound follows standardized protocols, often established by organizations such as ASTM International or the OECD (Organisation for Economic Co-operation and Development). While specific experimental reports for this compound are not typically published in academic literature, the general methodologies are well-established.
Boiling Point: Determined using methods like OECD Guideline 103, which involves distillation of the liquid and measuring the temperature at which the vapor pressure equals the atmospheric pressure.
Density: Typically measured using a pycnometer or a digital density meter according to standard procedures like OECD Guideline 109.
Flash Point: Determined using a closed-cup apparatus, such as the Pensky-Martens or Cleveland open-cup method (e.g., ASTM D93), where the substance is heated at a controlled rate and the temperature at which the vapors ignite with a small flame is recorded.
Water Solubility: Often determined using the flask method (OECD Guideline 105), where the substance is dissolved in water at a specific temperature until saturation is reached, followed by concentration analysis of the saturated solution.
The diagram below illustrates a generalized workflow for determining a key physical property.
Caption: Generalized workflow for physical property determination.
Structure-Property Relationships
The molecular structure of this compound dictates its physical and chemical behavior. The presence of both a hydroxyl group and an ether linkage, combined with a branched alkyl chain, gives rise to its characteristic properties.
Caption: Key functional groups and their influence on properties.
References
- 1. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Buy this compound | 26468-86-0 [smolecule.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. This compound CAS#: 1559-35-9 [m.chemicalbook.com]
- 5. This compound | CAS#:1559-35-9 | Chemsrc [chemsrc.com]
- 6. This compound reagent grade, 97 1559-35-9 [sigmaaldrich.com]
- 7. This compound Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]
- 8. 1559-35-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Ethylene glycol 2-ethylhexyl ether CAS 1559-35-9 properties
An In-Depth Technical Guide to Ethylene (B1197577) Glycol 2-Ethylhexyl Ether (CAS 1559-35-9)
This technical guide provides a comprehensive overview of the core properties, synthesis, applications, and toxicological profile of Ethylene glycol 2-ethylhexyl ether (CAS 1559-35-9), geared towards researchers, scientists, and drug development professionals.
Physicochemical Properties
Ethylene glycol 2-ethylhexyl ether is a colorless liquid with a mild ether-like odor.[1] It is characterized by its low volatility and good solubility in a variety of organic solvents, while being slightly soluble in water.[2][3]
| Property | Value | Reference |
| Molecular Formula | C10H22O2 | [4] |
| Molecular Weight | 174.28 g/mol | [4] |
| Boiling Point | 224.8 - 235 °C | [2][3] |
| Density | 0.88 g/cm³ at 25°C | [2] |
| Flash Point | 109 °C (closed cup) | [3] |
| Vapor Pressure | 0.02 mmHg | [1] |
| Solubility in Water | Slightly soluble | [3] |
Synthesis
The synthesis of Ethylene glycol 2-ethylhexyl ether typically involves the direct etherification of ethylene glycol with 2-ethylhexanol under acidic conditions.[2] Another synthetic route is the alkylation of ethylene glycol with 2-ethylhexyl halides in the presence of a base.[2]
Applications
Due to its solvent properties, Ethylene glycol 2-ethylhexyl ether is utilized in a range of industrial applications:
-
Coatings and Paints: It serves as a coalescing agent in paints and coatings.[2]
-
Cleaning Products: Its ability to dissolve various substances makes it an effective solvent in cleaning formulations.[2]
-
Industrial Solvents: It is used as a solvent in printing inks and for road materials.
-
Chemical Intermediate: It acts as a building block in the synthesis of other chemical compounds.[2]
Toxicology and Metabolism
The toxicological profile of Ethylene glycol 2-ethylhexyl ether has been evaluated in several studies. It is considered to be of low to moderate acute toxicity.
| Toxicological Endpoint | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 7832 mg/kg (fasted) | [2] |
| 5149 mg/kg (fed) | [2] | |||
| LD50 | Mouse | Oral | 7308 mg/kg (fasted) | [2] |
| 3898 mg/kg (fed) | [2] | |||
| LD50 | Rabbit | Dermal | 2.12 mL/kg | [2] |
Metabolism
A study by Watson et al. (2021) investigated the disposition and metabolism of Ethylene glycol 2-ethylhexyl ether in rats and mice.[5] The compound was found to be well-absorbed following oral administration and moderately absorbed after dermal application.[5] It is extensively metabolized, with very little of the parent compound detected in urine.[5] Notably, the alkoxyacetic acid metabolite, which is associated with the toxicity of other shorter-chain ethylene glycol ethers, was not detected in this study.[5]
Experimental Protocols
Disposition and Metabolism Study (Watson et al., 2021)
-
Test Animals: Sprague Dawley rats and B6C3F1/N mice.
-
Administration:
-
Oral: Single gavage administration of [14C]EGEHE in corn oil at doses of 50, 150, or 500 mg/kg.
-
Dermal: Single application of 50 mg/kg [14C]EGEHE in ethanol.
-
-
Sample Collection: Urine, feces, and exhaled air were collected over 48 hours. Tissues were collected at the end of the study for radioactivity analysis.
-
Analysis: High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) were used to identify and quantify metabolites in urine.
-
In Vitro Studies: Rat hepatocytes were incubated with [14C]EGEHE to determine the rate of clearance.
Range-Finding Toxicity Studies (Smyth et al., 1954; Krasavage and Vlaovic, 1982)
Visualizations
General Metabolic Pathway of Ethylene Glycol Ethers
References
- 1. Ethylene glycol, mono(2-ethylhexyl) ether - Hazardous Agents | Haz-Map [haz-map.com]
- 2. egle.state.mi.us [egle.state.mi.us]
- 3. ecetoc.org [ecetoc.org]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Disposition and metabolism of ethylene glycol 2-ethylhexyl ether in Sprague Dawley rats, B6C3F1/N mice, and in vitro in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 2-(2-Ethylhexyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathway for 2-(2-Ethylhexyloxy)ethanol, a key intermediate in various industrial applications. The document details the prevalent synthetic route, experimental protocols, and relevant quantitative data to support research and development activities.
Introduction
This compound, also known as ethylene (B1197577) glycol mono-2-ethylhexyl ether, is a high-boiling point, low-volatility solvent with applications in coatings, inks, and as a chemical intermediate. Its synthesis is primarily achieved through the ethoxylation of 2-ethylhexanol. This guide focuses on the direct ethoxylation method, which is the most common industrial route.
Primary Synthesis Pathway: Ethoxylation of 2-Ethylhexanol
The most direct and industrially significant method for producing this compound is the base-catalyzed addition of one mole of ethylene oxide to one mole of 2-ethylhexanol. The reaction is an anionic ring-opening polymerization, where the alcohol is first deprotonated by a strong base to form an alkoxide, which then acts as a nucleophile to attack the ethylene oxide ring.
The general reaction is as follows:
CH3(CH2)3CH(C2H5)CH2OH + C2H4O → CH3(CH2)3CH(C2H5)CH2OCH2CH2OH
To favor the formation of the mono-ethoxylated product, it is crucial to control the stoichiometry of the reactants and the reaction conditions. Using a molar excess of 2-ethylhexanol relative to ethylene oxide can help minimize the formation of higher ethoxylates.
Catalysts
Several catalysts can be employed for the ethoxylation of alcohols. The choice of catalyst can significantly influence the reaction rate and the distribution of ethoxylation products.[1]
-
Alkali Metal Hydroxides and Alkoxides: Potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH) are the most common and cost-effective catalysts used in industrial ethoxylation.[1] They generally lead to a broader distribution of ethoxylates.
-
DMC (Double Metal Cyanide) Catalysts: These catalysts are known to produce a narrower range of ethoxylates, which is advantageous for selectively synthesizing the mono-ethoxylated product.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data related to the reactants and the product.
Table 1: Physicochemical Properties of Reactants
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| 2-Ethylhexanol | C8H18O | 130.23 | 184 | 0.833 |
| Ethylene Oxide | C2H4O | 44.05 | 10.7 | 0.882 (at 10°C) |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H22O2 | [2] |
| Molar Mass | 174.28 g/mol | [2] |
| Boiling Point | 229 °C (lit.) | [3][4][5] |
| Density | 0.892 g/mL at 25 °C (lit.) | [3][4][5] |
| Refractive Index | n20/D 1.435 (lit.) | [3][4][5] |
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of this compound via the ethoxylation of 2-ethylhexanol.
Materials and Equipment
-
Reactants: 2-Ethylhexanol (high purity), Ethylene Oxide (high purity)
-
Catalyst: Potassium Hydroxide (KOH) or DMC catalyst
-
Solvent (optional): A high-boiling, inert solvent such as toluene (B28343) or xylene
-
Apparatus: A high-pressure autoclave reactor equipped with a stirrer, heating mantle, temperature controller, pressure gauge, and a system for the controlled addition of ethylene oxide.
Procedure
-
Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen) to remove any air and moisture.
-
Charging the Reactor: A known amount of 2-ethylhexanol and the catalyst (e.g., 0.1-0.5 wt% of KOH relative to the alcohol) are charged into the reactor. To favor mono-ethoxylation, a molar excess of 2-ethylhexanol to ethylene oxide should be used.
-
Inerting and Heating: The reactor is sealed and purged again with nitrogen. The mixture is then heated to the desired reaction temperature, typically in the range of 120-180°C, under stirring.
-
Ethylene Oxide Addition: Once the reaction temperature is reached, ethylene oxide is slowly introduced into the reactor at a controlled rate. The pressure is maintained at a constant level, typically between 2 and 5 bar. The highly exothermic nature of the reaction requires careful monitoring and control of the temperature.
-
Reaction Monitoring: The progress of the reaction can be monitored by measuring the uptake of ethylene oxide. The reaction is considered complete when the pressure in the reactor no longer decreases.
-
Post-Reaction: After the reaction is complete, the reactor is cooled down. The unreacted ethylene oxide is safely vented.
-
Catalyst Neutralization and Product Purification: The basic catalyst is neutralized by adding an acid (e.g., acetic acid or phosphoric acid). The resulting salt is then removed by filtration. The crude product is purified by vacuum distillation to separate the desired this compound from unreacted 2-ethylhexanol and any higher ethoxylates. The purity of the final product can be assessed using techniques such as gas chromatography (GC).
Visualizations
Synthesis Pathway Diagram
Caption: Synthesis of this compound via ethoxylation.
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis.
References
- 1. 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sfdchem.com [sfdchem.com]
- 4. This compound | 1559-35-9 [chemicalbook.com]
- 5. 2-(2-乙基己氧基)乙醇 reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]
Spectroscopic Profile of 2-(2-Ethylhexyloxy)ethanol: A Technical Guide for Researchers
Introduction
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for 2-(2-Ethylhexyloxy)ethanol (CAS No. 1559-35-9).[1][2][3][4] Designed for researchers, scientists, and professionals in drug development, this document presents a detailed analysis of the compound's spectral characteristics. While raw spectral data is available across various databases, this guide synthesizes the information into a readily comparable format and includes detailed experimental protocols for data acquisition.
Spectroscopic Data Summary
The following sections provide a summary of the ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the various proton environments in the molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~3.70 | t, J ≈ 5.0 Hz | 2H | HO-CH ₂-CH₂-O- |
| ~3.52 | t, J ≈ 5.0 Hz | 2H | HO-CH₂-CH ₂-O- |
| ~3.40 | d, J ≈ 5.5 Hz | 2H | -O-CH ₂-CH(CH₂CH₃)- |
| ~2.50 | s | 1H | -OH |
| ~1.50 | m | 1H | -CH₂-CH (CH₂CH₃)- |
| ~1.25-1.40 | m | 8H | -(CH ₂)₄-CH₃ |
| ~0.85-0.95 | m | 6H | -CH(CH₂CH ₃)- and -(CH₂)₄-CH ₃ |
Note: The chemical shift of the hydroxyl proton (-OH) can be variable and may appear as a broad singlet.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon framework of this compound.
| Chemical Shift (δ) (ppm) | Assignment |
| ~72.5 | -O-C H₂-CH- |
| ~70.5 | HO-CH₂-C H₂-O- |
| ~61.5 | HO-C H₂-CH₂-O- |
| ~41.0 | -CH₂-C H(CH₂CH₃)- |
| ~30.5 | -C H₂(CH₂)₂CH₃ |
| ~29.0 | -CH₂C H₂CH₂CH₃ |
| ~24.0 | -CH(CH₂C H₃)- |
| ~23.0 | -CH₂CH₂C H₂CH₃ |
| ~14.0 | -(CH₂)₄-C H₃ |
| ~11.0 | -CH(CH₂C H₃)- |
Infrared (IR) Spectroscopy
The IR spectrum of this compound shows characteristic absorption bands for its alcohol and ether functional groups.
| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3400 | Strong, Broad | O-H Stretch (Alcohol) |
| ~2950-2850 | Strong | C-H Stretch (Alkyl) |
| ~1460 | Medium | C-H Bend (Alkyl) |
| ~1380 | Medium | C-H Bend (Alkyl) |
| ~1110 | Strong | C-O Stretch (Ether and Alcohol) |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A small amount of this compound (typically 5-20 mg) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent, most commonly chloroform-d (B32938) (CDCl₃).[5] A trace amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.[5]
¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 300 or 400 MHz spectrometer.[5] Standard acquisition parameters include a spectral width of approximately 12-16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.[5] Data is typically acquired over 16 to 64 scans to ensure a good signal-to-noise ratio.[5]
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the lower natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) is required. Proton decoupling is employed to simplify the spectrum and enhance the signal-to-noise ratio.
Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample such as this compound, the spectrum can be obtained using the neat liquid. A single drop of the compound is placed between two salt plates (typically NaCl or KBr) to create a thin liquid film.[5] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the liquid is placed directly on the ATR crystal.[6][7]
Data Acquisition: The sample holder (with salt plates or ATR accessory) is placed in the beam path of an FTIR spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.[5][6] A background spectrum of the empty salt plates or clean ATR crystal is recorded first and automatically subtracted from the sample spectrum.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical sample like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. Ethanol, 2-[(2-ethylhexyl)oxy]- [webbook.nist.gov]
- 2. This compound | 1559-35-9 [chemicalbook.com]
- 3. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 1559-35-9 [m.chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. drawellanalytical.com [drawellanalytical.com]
An In-depth Technical Guide to the Aqueous Solubility of 2-(2-Ethylhexyloxy)ethanol
This technical guide provides a comprehensive overview of the solubility of 2-(2-Ethylhexyloxy)ethanol in aqueous solutions. Designed for researchers, scientists, and professionals in drug development, this document compiles available quantitative data, details experimental protocols for solubility determination, and presents visual workflows to elucidate the methodologies.
Introduction to this compound
This compound, also known as ethylene (B1197577) glycol mono-2-ethylhexyl ether, is a high-boiling point, colorless liquid with a mild ether-like odor.[1] Its amphiphilic nature, possessing both a polar hydroxyl group and a nonpolar ethylhexyl group, makes it a versatile solvent in a variety of applications, including paints, coatings, cleaning products, and as a coalescing agent.[2] Understanding its aqueous solubility is crucial for formulating products, predicting its environmental fate, and in the context of drug development, for its potential use as an excipient.
Aqueous Solubility of this compound
The solubility of this compound in water is generally described as slight.[3][4] The molecular structure, with a significant nonpolar alkyl chain, limits its miscibility with water.
Quantitative Solubility Data
Quantitative data on the aqueous solubility of this compound is limited in publicly available literature. The most frequently cited value is presented in the table below.
| Temperature (°C) | Solubility (g/L) | Method | Reference |
| 20 | 1.14 | Not Specified | [5][6][7] |
Factors Influencing Solubility
The solubility of glycol ethers like this compound in water is influenced by several factors:
-
Temperature: For many organic compounds, solubility in water increases with temperature.[1] However, some glycol ethers exhibit a lower critical solution temperature (LCST), where they become less soluble as the temperature rises.[8] The specific temperature-solubility profile for this compound is not well-documented in the available literature.
-
pH: The pH of the aqueous solution is not expected to have a significant impact on the solubility of this compound as it is a neutral molecule and does not ionize.
-
Presence of Co-solvents or Additives: The addition of other organic solvents or surfactants can significantly alter the solubility of this compound in aqueous solutions.
Experimental Protocol for Determining Aqueous Solubility
The following protocol is a detailed methodology for determining the aqueous solubility of this compound, based on the internationally recognized OECD Guideline 105 (Water Solubility) and employing the shake-flask method.
Principle
An excess amount of this compound is equilibrated with a known volume of water at a constant temperature. The concentration of this compound in the saturated aqueous phase is then determined by a suitable analytical method, such as gas chromatography with flame ionization detection (GC-FID).
Materials and Reagents
-
This compound (purity > 99%)
-
Reagent-grade water (e.g., Type I ultrapure water)
-
Solvent for extraction (e.g., Dichloromethane or Diethyl ether, GC grade)
-
Internal standard for GC analysis (e.g., 1-Octanol, GC grade)
-
Glass flasks with airtight stoppers
-
Constant temperature water bath or incubator
-
Mechanical shaker
-
Centrifuge
-
Gas chromatograph with a flame ionization detector (GC-FID)
-
Volumetric flasks and pipettes
-
Syringes and filters (e.g., 0.45 µm PTFE)
Experimental Procedure
3.3.1. Preliminary Test
A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate amount of substance and equilibration time for the definitive test.
-
Add an excess amount of this compound to a flask containing a known volume of water.
-
Shake the flask at the desired temperature (e.g., 20°C) for 24 hours.
-
Visually inspect for the presence of an undissolved phase.
-
If undissolved substance is present, proceed to the definitive test.
3.3.2. Definitive Test (Shake-Flask Method)
-
Prepare at least three replicate flasks. To each flask, add a known volume of water (e.g., 100 mL).
-
Add an excess amount of this compound to each flask. The excess should be sufficient to ensure that a saturated solution is formed and that an undissolved phase remains visible at the end of the equilibration period.
-
Seal the flasks and place them in a constant temperature water bath or incubator equipped with a shaker.
-
Agitate the flasks at a constant speed for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached. The equilibration time should be determined during the preliminary test.
-
After equilibration, stop the agitation and allow the flasks to stand in the constant temperature bath for at least 24 hours to allow for phase separation.
-
Carefully withdraw a sample from the clear aqueous phase using a syringe. To avoid contamination from the undissolved organic phase, the sample should be taken from the middle of the aqueous layer.
-
Filter the sample through a 0.45 µm filter that has been pre-saturated with the sample solution to remove any suspended micro-droplets.
-
Accurately dilute the filtered sample with a suitable solvent if necessary to bring the concentration within the calibration range of the analytical method.
3.3.3. Analytical Quantification (GC-FID)
-
Preparation of Standards: Prepare a series of calibration standards of this compound in the chosen extraction solvent, each containing a constant concentration of the internal standard.
-
Sample Preparation: To a known volume of the filtered aqueous sample (or its dilution), add a precise amount of the internal standard and the extraction solvent. Shake vigorously to extract the this compound into the organic phase. Allow the phases to separate and collect the organic layer for analysis.
-
GC-FID Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms, or equivalent).
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 220°C) at a controlled rate (e.g., 10°C/min).
-
Detector Temperature: 280°C.
-
-
Data Analysis: Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the standards. Use this curve to determine the concentration of this compound in the prepared samples. Calculate the original concentration in the aqueous phase, taking into account any dilution factors.
Visualizations
The following diagrams illustrate the experimental workflow for determining the aqueous solubility of this compound.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 2-(2-Ethylhexyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the molecular structure and conformational landscape of 2-(2-ethylhexyloxy)ethanol (B72307). Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from spectroscopic data of analogous compounds, principles of conformational analysis, and computational chemistry methods. The data presented herein serves as a robust framework for understanding the molecule's behavior in various chemical and biological systems.
Molecular Identity and Physicochemical Properties
This compound, also known as ethylene (B1197577) glycol mono-2-ethylhexyl ether, is a high-production-volume chemical widely used as a solvent in surface coatings, cleaners, and other industrial applications.[1] Its amphiphilic nature, stemming from a polar head group (hydroxy-ethoxy) and a nonpolar, branched alkyl tail, governs its solubility and interfacial properties.
Table 1: Molecular Identifiers and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-ethylhexoxy)ethanol | [2] |
| CAS Number | 1559-35-9 | |
| Molecular Formula | C₁₀H₂₂O₂ | [2][3] |
| Molecular Weight | 174.28 g/mol | [2][3] |
| SMILES | CCCCC(CC)COCCO | [3] |
| InChIKey | OHJYHAOODFPJOD-UHFFFAOYSA-N | [2][3] |
| Boiling Point | 229 °C | [4] |
| Density | 0.892 g/mL at 25 °C | [4] |
| Refractive Index (n20/D) | 1.435 | [4] |
| Stereochemistry | Racemic | [3] |
Molecular Structure and Conformation
The three-dimensional structure of this compound is characterized by a high degree of flexibility due to rotation around several single bonds. The overall conformation is a dynamic equilibrium of various rotational isomers (rotamers). The key structural features include the branched 2-ethylhexyl group and the flexible ethoxy-ethanol chain.
Table 2: Estimated Bond Lengths and Angles for this compound (Note: These are typical values for similar chemical environments and are intended for illustrative purposes.)
| Bond/Angle | Type | Estimated Value |
| C-C (alkane) | Bond Length | 1.54 Å |
| C-O (ether) | Bond Length | 1.43 Å |
| C-H | Bond Length | 1.09 Å |
| O-H | Bond Length | 0.96 Å |
| C-C-C (alkane) | Bond Angle | 109.5° |
| C-O-C (ether) | Bond Angle | 110° |
| C-C-O | Bond Angle | 109.5° |
| C-O-H | Bond Angle | 109.5° |
The conformation of this compound is primarily determined by the dihedral angles around the rotatable single bonds. The most significant of these are within the ethoxy-ethanol backbone and the 2-ethylhexyl side chain.
-
Ethoxy-ethanol Backbone: Studies on ethylene glycol and its derivatives have shown a preference for the gauche conformation around the central O-C-C-O bond due to stabilizing hydrogen bonding and hyperconjugation effects.[1][5][6][7] The presence of the bulky 2-ethylhexyl group may influence this preference, but the gauche form is still expected to be a major contributor to the conformational ensemble.
-
2-Ethylhexyl Group: The branching in the 2-ethylhexyl group introduces steric hindrance that restricts rotation around the C-C bonds within this chain.[8] This branching is known to inhibit crystallization.[8]
Table 3: Key Dihedral Angles and Expected Conformational Preferences
| Dihedral Angle (Atoms) | Description | Expected Stable Conformations (and Dihedral Angles) |
| C-O-C-C | Rotation around the ether C-O bond | anti (~180°), gauche (±60°) |
| O-C-C-O | Rotation in the glycol backbone | gauche (±60°) is likely preferred |
| C-C-C-C (in hexyl chain) | Rotation in the main alkyl chain | anti (~180°), gauche (±60°) |
| C-C(ethyl)-C-C | Rotation around the branch point | Sterically hindered, specific gauche and anti conformers |
Below is a diagram illustrating the key rotatable bonds that define the conformation of this compound.
Caption: Rotatable dihedral angles (τ) in this compound.
Experimental Protocols for Structural and Conformational Analysis
Determining the three-dimensional structure and conformational preferences of a flexible molecule like this compound requires a combination of experimental and computational techniques.
NMR spectroscopy is a powerful tool for elucidating the solution-state conformation of molecules.[9]
-
1D NMR (¹H and ¹³C): Provides information about the chemical environment of each nucleus, confirming the molecular connectivity. For a structurally similar compound, 2-(2-hexyloxyethoxy)ethanol, characteristic proton NMR signals are observed for the different methylene (B1212753) groups in the alkoxy chain and the ethoxy-ethanol backbone.[10]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish through-bond correlations to definitively assign all proton and carbon signals.
-
Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These are the primary NMR techniques for conformational analysis.[9][11][12][13][14] They detect through-space interactions between protons that are close to each other, regardless of their bonding connectivity. The intensity of a NOESY/ROESY cross-peak is inversely proportional to the sixth power of the distance between the two protons.[14] By measuring these cross-peaks, it is possible to determine the relative orientation of different parts of the molecule and thus deduce the predominant conformation(s) in solution.[9][12]
Detailed Protocol for 2D NOESY/ROESY Analysis:
-
Sample Preparation: A solution of this compound (5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration of approximately 10-50 mM. The sample is filtered into a high-quality NMR tube.
-
Data Acquisition: A 2D NOESY or ROESY spectrum is acquired on a high-field NMR spectrometer (≥ 500 MHz). A series of spectra with varying mixing times are typically recorded to build up a reliable set of distance restraints. For small molecules like this compound, NOESY is generally suitable.[11][12]
-
Data Processing: The 2D data is processed using appropriate software (e.g., TopSpin, NMRPipe) involving Fourier transformation, phasing, and baseline correction.
-
Cross-Peak Integration: The volumes of the cross-peaks are integrated. These volumes are then calibrated against a known, fixed distance in the molecule (e.g., the distance between two geminal protons) to convert them into approximate interproton distances.
-
Structure Calculation: The experimentally derived distance restraints are used in conjunction with computational modeling software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures that are consistent with the NMR data. The convergence of these structures provides insight into the conformational flexibility of the molecule.
Computational methods are essential for exploring the potential energy surface of flexible molecules and for refining experimental data.
-
Quantum Chemical Calculations: These methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different conformers, determine rotational energy barriers, and predict molecular geometries (bond lengths, angles, and dihedrals).[15]
-
Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in a molecule over time, providing a detailed picture of its dynamic conformational landscape.[16][17][18][19]
Workflow for Conformational Analysis using Molecular Dynamics:
Caption: A typical workflow for conformational analysis using molecular dynamics.
Detailed Protocol for Molecular Dynamics Simulation:
-
System Setup: An initial 3D structure of this compound is generated. A suitable force field (e.g., CHARMM, AMBER) is chosen to describe the interatomic interactions. The molecule is then placed in a simulation box, typically filled with a solvent like water to mimic solution conditions.
-
Energy Minimization: The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and then equilibrated at constant pressure and temperature (NPT ensemble) to achieve a stable density.
-
Production Run: A long MD simulation (nanoseconds to microseconds) is performed to sample a wide range of conformational states.
-
Analysis: The resulting trajectory is analyzed to identify the most populated conformers, calculate dihedral angle distributions, and determine the free energy landscape of the molecule.
Conclusion
The molecular structure of this compound is characterized by significant conformational flexibility. While direct experimental determination of its precise 3D structure is challenging, a combination of spectroscopic techniques, particularly 2D NMR, and computational modeling can provide a detailed understanding of its conformational preferences. The ethoxy-ethanol backbone likely favors a gauche conformation, while the branched 2-ethylhexyl tail introduces steric constraints that influence the overall shape of the molecule. The experimental and computational protocols outlined in this guide provide a comprehensive framework for researchers to investigate the structure-property relationships of this and other flexible molecules in various scientific and industrial contexts.
References
- 1. m.youtube.com [m.youtube.com]
- 2. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. This compound CAS#: 1559-35-9 [m.chemicalbook.com]
- 5. youtube.com [youtube.com]
- 6. Conformation of Ethylene Glycol in the Liquid State: Intra- versus Intermolecular Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 12. nmr.chem.indiana.edu [nmr.chem.indiana.edu]
- 13. acdlabs.com [acdlabs.com]
- 14. NOESY and EXSY [chem.ch.huji.ac.il]
- 15. taylorfrancis.com [taylorfrancis.com]
- 16. bahargroup.org [bahargroup.org]
- 17. Molecular Dynamics Analysis Tutorial - CD ComputaBio [computabio.com]
- 18. labxing.com [labxing.com]
- 19. researchgate.net [researchgate.net]
Thermodynamic properties of ethylene glycol mono(2-ethylhexyl) ether
An In-depth Technical Guide on the Thermodynamic Properties of Ethylene (B1197577) Glycol Mono(2-ethylhexyl) Ether
This technical guide provides a comprehensive overview of the core thermodynamic properties of Ethylene Glycol Mono(2-ethylhexyl) Ether, also known as 2-(2-Ethylhexyloxy)ethanol. The information is intended for researchers, scientists, and professionals in drug development and materials science who require reliable data for modeling, process design, and formulation. This document summarizes key physical and thermodynamic data, details common experimental protocols for their measurement, and illustrates relevant workflows.
Compound Identification
Ethylene Glycol Mono(2-ethylhexyl) Ether is a high-boiling point, low-volatility glycol ether.[1][2] It is a colorless, clear liquid with a mild ether-like odor, and it sees use as a solvent and as a coalescing agent in paints, coatings, and cleaning products.[1][2][3]
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Ethylene glycol mono(2-ethylhexyl) ether, EHG |
| CAS Number | 1559-35-9[1][2][3][4][5] |
| Molecular Formula | C₁₀H₂₂O₂[1][2][3] |
| Molecular Weight | 174.28 g/mol [2][5] |
| Structure | InChI=1S/C10H22O2/c1-3-5-6-10(4-2)9-12-8-7-11/h10-11H,3-9H2,1-2H3[1][6] |
Thermodynamic and Physical Properties
The following tables summarize the key thermodynamic and physical properties of Ethylene Glycol Mono(2-ethylhexyl) Ether. The data is compiled from critically evaluated sources and manufacturer technical data sheets.
Table 1: Fundamental Physical and Thermodynamic Constants
| Property | Value | Conditions |
| Boiling Point | 229.0 °C | at 1013 hPa (760 mmHg)[4] |
| Vapor Pressure | 0.02 mmHg | Temperature not specified, typically 20-25 °C[3] |
| Specific Gravity | 0.880–0.885 | at 20°C/20°C[4] |
| Purity | ≥99% | Typical commercial grade[2][5] |
| Acidity (as Acetic Acid) | ≤0.01 wt% | Typical commercial grade[2][5] |
| Water Content | ≤0.1 wt% | Typical commercial grade[2][5] |
Table 2: Temperature-Dependent Properties
The following properties vary significantly with temperature. The National Institute of Standards and Technology (NIST) provides critically evaluated data across a range of temperatures.[7]
| Property | Temperature Range | State |
| Liquid Density | 210 K to 682 K | In equilibrium with gas[7] |
| Liquid Viscosity | 273 K to 680 K | In equilibrium with gas[7] |
| Liquid Thermal Conductivity | 200 K to 610 K | In equilibrium with gas[7] |
| Liquid Enthalpy | 250 K to 668.36 K | In equilibrium with gas[7] |
Experimental Protocols
Accurate determination of thermodynamic properties requires precise and standardized experimental methodologies. While specific experimental reports for Ethylene Glycol Mono(2-ethylhexyl) Ether are not broadly published, the protocols for glycol ethers are well-established.
Density Measurement
The density of liquid glycol ethers is typically measured using a vibrating-tube densimeter.[8]
-
Principle: The instrument measures the oscillation period of a U-shaped glass tube filled with the sample liquid. This period is directly related to the density of the liquid.
-
Apparatus: A digital vibrating-tube densimeter (e.g., from Anton Paar). The instrument includes a thermostatically controlled cell to maintain a precise temperature.
-
Methodology:
-
Calibration: The instrument is calibrated using two standards of known density, typically dry air and ultrapure water, at various temperatures.
-
Sample Preparation: The Ethylene Glycol Mono(2-ethylhexyl) Ether sample is degassed to remove any dissolved air bubbles that could affect the measurement.
-
Measurement: The sample is injected into the measurement cell, ensuring no bubbles are present. The cell is brought to the desired temperature, and the oscillation period is measured once thermal equilibrium is reached.
-
Calculation: The instrument's software automatically calculates the density based on the calibration data and the measured oscillation period. Measurements are repeated across the desired temperature range.
-
Viscosity Measurement
Viscosity is commonly determined using a capillary viscometer, such as an automatic Ubbelohde viscometer.[8]
-
Principle: This method measures the time required for a fixed volume of liquid to flow under gravity through the capillary of a viscometer. This time is proportional to the kinematic viscosity.
-
Apparatus: An Ubbelohde-type capillary viscometer placed in a transparent, thermostatically controlled bath. A digital stopwatch is used for timing.
-
Methodology:
-
Sample Loading: The viscometer is filled with a precise amount of the sample liquid.
-
Thermal Equilibration: The viscometer is submerged in the temperature-controlled bath and allowed to reach thermal equilibrium (typically 20-30 minutes).
-
Flow Measurement: The liquid is drawn up into the upper bulb of the viscometer by suction. The suction is removed, and the time it takes for the liquid meniscus to pass between two marked points is measured.
-
Calculation: The kinematic viscosity (ν) is calculated using the equation ν = C × t, where 't' is the average flow time and 'C' is the calibration constant of the viscometer. The dynamic viscosity (η) is then calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature (η = ν × ρ).
-
Visualizations
The following diagrams illustrate the experimental workflow for property determination and the logical relationship between key thermodynamic properties.
Caption: Experimental workflow for determining a temperature-dependent property.
Caption: Relationship between key thermophysical properties.
References
- 1. CAS 1559-35-9: Ethylene glycol mono-2-ethylhexyl ether [cymitquimica.com]
- 2. Cas 1559-35-9 Ethylene Glycol Mono-2-ethylhexyl Ether High Boiling Solvent [ethersolvent.com]
- 3. Ethylene glycol, mono(2-ethylhexyl) ether - Hazardous Agents | Haz-Map [haz-map.com]
- 4. Ethylene Glycol Mono 2-Ethylhexyl Ether (EHG) [dycl.co.kr]
- 5. CAS NO.1559-35-9 Ethylene Glycol Mono-2-Ethylhexyl Ether PubChem CID 15260 [ethersolvent.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. WTT- Under Construction Page [wtt-pro.nist.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Toxicology Profile of 2-(2-Ethylhexyloxy)ethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro toxicology profile of 2-(2-Ethylhexyloxy)ethanol (CAS No. 1559-35-9), a glycol ether solvent used in a variety of industrial and consumer products. The information presented herein is intended to support in vitro studies for hazard identification and risk assessment. Due to the limited availability of in vitro toxicology data for this compound, this guide also includes data from structurally related glycol ethers, such as 2-butoxyethanol (B58217) and 2-phenoxyethanol (B1175444), to provide a comparative context. All such analogue data is clearly identified.
Cytotoxicity
The cytotoxic potential of a compound is a critical initial endpoint in toxicological screening. It is typically assessed by determining the concentration that causes a 50% reduction in cell viability (IC50) in various cell lines.
Quantitative Cytotoxicity Data (Analogue Compounds)
| Compound | Cell Line | Assay | Exposure Time | IC50 | Reference |
| 2-Butoxyethanol | Opossum Kidney (OK) | Cell Viability | 24 hours | ~1 mg/mL (for stored BE containing butoxyacetaldehyde) | [1] |
| 2-Butoxyethanol | Human Promyelocytic (NB4) | Cell Viability | 96 hours | 0.1 mM | [2] |
| 2-Butoxyethanol | Factor-dependent cell line (DA1) | Cell Viability | 48 hours | 80 µM | [2] |
| 2-Phenoxyethanol | Human Lymphocytes | Mitotic Index | - | Significant decrease at 25 and 50 µg/mL | [3] |
Experimental Protocols for Cytotoxicity Assays
Standard in vitro cytotoxicity can be assessed using the following methodologies:
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase to form formazan, an indicator of metabolic activity and cell viability.
Workflow for MTT Assay
Neutral Red Uptake (NRU) Assay
This assay assesses cell viability based on the uptake of the supravital dye Neutral Red into the lysosomes of viable cells.
Workflow for Neutral Red Uptake Assay
Genotoxicity
Genotoxicity assays are employed to determine if a substance can cause damage to the genetic material of cells. Standard in vitro tests include the bacterial reverse mutation assay (Ames test), the in vitro micronucleus assay, and the in vitro chromosomal aberration assay.
Quantitative Genotoxicity Data
Specific genotoxicity data for this compound is not available. However, the broader class of ethylene (B1197577) glycol ethers is generally considered to be non-genotoxic in vitro.[4]
| Compound Class / Specific Compound | Assay | System | Metabolic Activation (S9) | Result | Reference |
| Ethylene Glycol Ethers (general) | Multiple in vitro assays | Bacterial and Mammalian Cells | With and Without | Negative | [4] |
| 2-Phenoxyethanol | Ames Test | Salmonella typhimurium | With and Without | Negative | [5] |
| 2-Phenoxyethanol | In Vitro Chromosomal Aberration | Human Lymphocytes | - | Negative | [3] |
| 2-Phenoxyethanol | In Vitro Micronucleus | Human Lymphocytes | - | Negative | [3] |
Experimental Protocols for Genotoxicity Assays
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
This test uses amino acid-requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations, which result in a reversion to a non-dependent state.
Workflow for Ames Test (Plate Incorporation Method)
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects damage to chromosomes or the mitotic apparatus, leading to the formation of micronuclei in the cytoplasm of interphase cells.
Workflow for In Vitro Micronucleus Assay
In Vitro Mammalian Chromosomal Aberration Test - OECD 473
This test identifies agents that cause structural chromosomal aberrations in cultured mammalian cells.
Workflow for Chromosomal Aberration Assay
Metabolism
The metabolism of this compound is a key determinant of its toxic potential. A study by Watson et al. (2021) investigated its metabolism in vitro using rat hepatocytes.[2][4][6]
Key Findings:
-
Rapid Clearance: this compound was rapidly cleared in rat hepatocytes with a half-life of approximately 4 minutes.[2][6]
-
Extensive Metabolism: The parent compound was extensively metabolized.[2][6]
-
No Toxic Metabolite Detected: The alkoxyacetic acid metabolite, which is associated with the toxicity of shorter-chain ethylene glycol ethers, was not detected.[2][6]
Proposed Metabolic Pathway of Ethylene Glycol Ethers
The general metabolic pathway for ethylene glycol ethers involves oxidation to an aldehyde intermediate, followed by further oxidation to a carboxylic acid.
Effects on Cellular Signaling Pathways
Specific data on the effects of this compound on cellular signaling pathways are not available. Research on ethanol (B145695) and other glycol ethers suggests potential interactions with various pathways, but direct extrapolation is not possible. For instance, ethanol has been shown to affect pathways such as MAPK signaling. However, further research is needed to determine the specific effects of this compound.
Conclusion
The available in vitro toxicological data for this compound is limited. Based on information from structurally related glycol ethers, it is anticipated to have low to moderate cytotoxicity and is unlikely to be genotoxic. In vitro metabolism studies in rat hepatocytes indicate rapid clearance and extensive metabolism without the formation of the toxic alkoxyacetic acid metabolites associated with shorter-chain glycol ethers. This suggests a potentially lower toxicity profile compared to compounds like 2-methoxyethanol (B45455) or 2-ethoxyethanol.
Researchers and drug development professionals should consider the data gaps, particularly the lack of specific IC50 values and comprehensive genotoxicity data, when designing in vitro studies and interpreting results for this compound. The experimental protocols and workflows provided in this guide offer a framework for conducting such studies in accordance with established international guidelines.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Effects of ethanol on hepatic cellular replication and cell cycle progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Disposition and metabolism of ethylene glycol 2-ethylhexyl ether in Sprague Dawley rats, B6C3F1/N mice, and in vitro in rat hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Biodegradability and Environmental Fate of 2-(2-Ethylhexyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biodegradability and environmental fate of 2-(2-Ethylhexyloxy)ethanol. The information is compiled from publicly available data, with a focus on quantitative results from standardized testing protocols and an exploration of its expected environmental behavior.
Executive Summary
This compound is a glycol ether that, based on available data, is not readily biodegradable . Standardized aerobic biodegradation studies have shown limited mineralization over a 28-day period. Its physicochemical properties suggest a moderate potential for bioaccumulation and low potential for volatilization from aquatic environments. The primary environmental degradation pathway is expected to be biotic, involving oxidative processes.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for understanding its environmental distribution and transport.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₂₂O₂ |
| Molecular Weight | 174.28 g/mol |
| Water Solubility | 1,140 mg/L at 20°C |
| Vapor Pressure | 1.69 Pa at 20°C |
| Log P (octanol-water partition coefficient) | 2.86 at 20.4°C |
Aerobic Biodegradability
The ready aerobic biodegradability of a substance containing this compound has been assessed in two key studies following Organisation for Economic Co-operation and Development (OECD) guidelines. The results are summarized in Table 2.
Table 2: Summary of Ready Biodegradability Data for a Substance Containing this compound
| Test Guideline | Test Duration | Biodegradation (%) | Classification |
| OECD 301F (Manometric Respirometry Test) | 28 days | 32 | Not readily biodegradable |
| OECD 301B (CO₂ Evolution Test) | 28 days | 33 | Not readily biodegradable |
These results indicate that this compound does not meet the criteria for ready biodegradability, which typically requires achieving >60% biodegradation within a 10-day window during the 28-day test.
Environmental Fate
The environmental fate of a chemical is governed by its potential for transport and transformation in various environmental compartments.
Abiotic Degradation
Information on the abiotic degradation of this compound through processes like hydrolysis or photolysis is limited. Given its chemical structure as a glycol ether, it is not expected to undergo significant hydrolysis under typical environmental pH conditions. While direct photolysis in aquatic environments is not anticipated to be a major degradation pathway, atmospheric photo-oxidation by hydroxyl radicals is a likely route of degradation for the portion of the substance that partitions to the atmosphere.
Biotic Degradation Pathway
The biodegradation of ethylene (B1197577) glycol ethers generally proceeds through the oxidation of the alcohol or ether functional groups. For this compound, a plausible initial step in the biotic degradation pathway involves the oxidation of the terminal alcohol to an aldehyde, followed by further oxidation to a carboxylic acid. Cleavage of the ether linkage can also occur. A proposed, simplified biodegradation pathway is illustrated in the diagram below. The formation of metabolites such as 2-ethylhexyloxyacetic acid is a potential outcome.
Caption: Proposed aerobic biodegradation pathway of this compound.
Experimental Protocols
Detailed experimental protocols are essential for the replication and validation of scientific findings. Below are representative methodologies for the OECD 301B and 301F tests.
OECD Guideline 301B: CO₂ Evolution Test
This test method evaluates the ready biodegradability of a substance by measuring the amount of carbon dioxide produced over time.
1. Test System:
-
Vessels: Gas-tight bottles equipped for CO₂-free air sparging and collection of evolved CO₂ in an alkaline solution (e.g., barium hydroxide (B78521) or sodium hydroxide).
-
Mineral Medium: A defined mineral salt medium is prepared, providing essential nutrients for the microorganisms.
-
Inoculum: Activated sludge from a domestic wastewater treatment plant is typically used as the microbial source. The concentration is generally low, around 30 mg/L of suspended solids.
-
Test Substance: The substance is added to the test vessels at a concentration that will yield a theoretical amount of CO₂ that can be accurately measured (typically 10-20 mg of organic carbon per liter).
-
Controls:
-
Blank Control: Inoculum and mineral medium without the test substance to measure endogenous CO₂ production.
-
Reference Control: A readily biodegradable substance (e.g., sodium benzoate) is run in parallel to verify the activity of the inoculum.
-
Toxicity Control: Test substance and reference substance together to assess for inhibitory effects of the test substance on the microorganisms.
-
2. Procedure:
-
The test and control vessels are prepared and incubated in the dark at a constant temperature (20-25°C) for 28 days.
-
A continuous stream of CO₂-free air is passed through the test solutions and then bubbled through the alkaline solution to trap the evolved CO₂.
-
The amount of CO₂ produced is determined periodically by titrating the remaining alkali in the trapping solution or by measuring the precipitated barium carbonate.
3. Data Analysis:
-
The percentage of biodegradation is calculated as the ratio of the cumulative CO₂ produced from the test substance (corrected for the blank) to its theoretical maximum CO₂ production (ThCO₂).
OECD Guideline 301F: Manometric Respirometry Test
This method assesses ready biodegradability by measuring the oxygen consumed by microorganisms during the degradation of the test substance.
1. Test System:
-
Respirometer: A closed system that measures oxygen consumption, either by detecting pressure changes or by electrolytic generation of oxygen to maintain a constant pressure.
-
Mineral Medium and Inoculum: Similar to the OECD 301B test.
-
Test Substance: Added to provide a theoretical oxygen demand (ThOD) that can be accurately measured.
-
Controls: Blank, reference, and toxicity controls are included as in the OECD 301B test.
2. Procedure:
-
The test and control vessels are sealed in the respirometer and incubated with constant stirring in the dark at a constant temperature for 28 days.
-
The oxygen consumption is continuously or periodically measured by the respirometer.
3. Data Analysis:
-
The percentage of biodegradation is calculated as the ratio of the oxygen consumed by the test substance (corrected for the blank) to its ThOD.
Caption: General experimental workflow for a ready biodegradability test.
Conclusion
Based on the available data, this compound is not considered to be readily biodegradable in aerobic aquatic environments. While it is expected to undergo ultimate biodegradation, the rate is slow. Its moderate lipophilicity suggests some potential for bioaccumulation, although this may be mitigated by metabolic processes in organisms. Further studies on inherent biodegradability and the identification of degradation products would provide a more complete understanding of its long-term environmental fate.
An In-depth Technical Guide to the Vapor Pressure and Boiling Point of 2-(2-Ethylhexyloxy)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vapor pressure and boiling point of 2-(2-Ethylhexyloxy)ethanol (CAS No. 1559-35-9), a widely used solvent and chemical intermediate. A thorough understanding of these physical properties is crucial for its application in chemical synthesis, formulation development, and for ensuring safe handling and storage. This document presents experimental data, calculated values at various pressures, and detailed experimental protocols for their determination.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C10H22O2 | [1][2] |
| Molecular Weight | 174.28 g/mol | [3] |
| Boiling Point (at 760 mmHg) | 229 °C | [1][2] |
| Density (at 25 °C) | 0.892 g/mL | [1][2] |
| Vapor Pressure (at 20 °C) | 1.69 Pa | [1][2] |
| Vapor Pressure (at 25 °C) | 0.02 mmHg | [3] |
| Refractive Index (n20/D) | 1.435 | [1] |
Vapor Pressure and Boiling Point at Various Pressures
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Therefore, the boiling point of this compound is dependent on the external pressure. The following table provides the boiling point of this compound at different pressures. The values have been calculated using the Clausius-Clapeyron equation with a calculated enthalpy of vaporization (ΔHvap) of 64.4 kJ/mol.
| Pressure (mmHg) | Pressure (kPa) | Boiling Point (°C) |
| 760 | 101.3 | 229.0 |
| 400 | 53.3 | 205.5 |
| 200 | 26.7 | 182.8 |
| 100 | 13.3 | 163.1 |
| 50 | 6.7 | 144.3 |
| 20 | 2.7 | 122.5 |
| 10 | 1.3 | 107.4 |
| 5 | 0.7 | 92.9 |
| 1 | 0.13 | 66.8 |
Experimental Protocols
The determination of vapor pressure and boiling points is fundamental in characterizing liquid compounds. Below are detailed methodologies for key experiments.
Ebulliometry for Boiling Point Determination
Ebulliometry is a precise method for measuring the boiling point of a liquid at a controlled pressure.
Principle: A liquid boils when its vapor pressure equals the ambient pressure. An ebulliometer is designed to heat a liquid to its boiling point and measure the temperature of the vapor-liquid equilibrium.
Apparatus: A typical ebulliometer consists of a boiler, a Cottrell pump (to ensure the thermometer is bathed in a mixture of vapor and boiling liquid, preventing superheating), a thermowell for a calibrated temperature sensor, and a condenser to return the condensed vapor to the boiler. The entire system is connected to a pressure control system.
Procedure:
-
The sample of this compound is placed in the boiler.
-
The system is brought to the desired pressure using a vacuum pump and a pressure controller.
-
The liquid is heated, and the Cottrell pump ensures a continuous stream of boiling liquid and vapor over the temperature sensor.
-
The temperature is recorded when it stabilizes, which corresponds to the boiling point at that pressure.
-
The procedure is repeated for a range of pressures to establish the pressure-temperature relationship.
Static Method for Vapor Pressure Determination
The static method directly measures the vapor pressure of a liquid in a closed system at thermodynamic equilibrium.
Principle: A degassed liquid sample is introduced into an evacuated, temperature-controlled chamber. The pressure exerted by the vapor in equilibrium with the liquid is measured at a constant temperature.
Apparatus: The apparatus consists of a sample container, a heating/cooling system to maintain a constant temperature, a pressure transducer, and a vacuum system.
Procedure:
-
A small amount of this compound is introduced into the sample container.
-
The sample is thoroughly degassed to remove any dissolved air or other volatile impurities. This is often achieved through repeated freeze-pump-thaw cycles.
-
The sample container is placed in a thermostat-controlled bath to maintain a precise temperature.
-
The system is allowed to reach equilibrium, at which point the pressure reading from the transducer stabilizes. This reading is the vapor pressure of the substance at that temperature.
-
Measurements are repeated at different temperatures to obtain the vapor pressure curve.
Relationship Between Vapor Pressure, External Pressure, and Boiling Point
The relationship between the vapor pressure of a liquid and its boiling point is a fundamental concept in physical chemistry. The following diagram illustrates this logical relationship.
Caption: Logical flow showing that as temperature increases, vapor pressure rises until it equals the external pressure, at which point the liquid's boiling point is reached.
This diagram illustrates that the temperature of a liquid directly influences its vapor pressure. As the temperature rises, more molecules have sufficient kinetic energy to escape from the liquid phase into the vapor phase, thereby increasing the vapor pressure. The boiling point is the specific temperature at which the vapor pressure of the liquid becomes equal to the pressure exerted on the liquid by its surroundings (external pressure). At this point, bubbles of vapor can form within the bulk of the liquid, and the liquid boils.
References
An In-Depth Technical Guide to the Material Compatibility of 2-(2-Ethylhexyloxy)ethanol with Laboratory Equipment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the material compatibility of 2-(2-Ethylhexyloxy)ethanol, a common solvent and reagent, with a variety of materials typically found in laboratory settings. Understanding these interactions is crucial for ensuring the integrity of experimental results, maintaining a safe working environment, and prolonging the lifespan of laboratory equipment.
Due to the limited availability of direct chemical compatibility data for this compound, this guide utilizes data for structurally similar glycol ethers as a predictive measure. It is imperative to note that these are estimations, and for critical applications, direct compatibility testing is strongly recommended.
Chemical and Physical Properties of this compound
| Property | Value |
| Synonyms | Ethylene glycol mono-2-ethylhexyl ether |
| CAS Number | 1559-35-9 |
| Molecular Formula | C10H22O2 |
| Molecular Weight | 174.28 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 229 °C |
| Density | 0.892 g/mL at 25 °C |
Material Compatibility Data
The following tables summarize the expected compatibility of common laboratory materials with glycol ethers, serving as a proxy for this compound. The ratings are based on publicly available chemical resistance charts and should be used as a general guideline.
Table 1: Compatibility of Common Laboratory Plastics with Glycol Ethers
| Material | Chemical Class | Expected Compatibility Rating | Potential Observations |
| Polypropylene (PP) | Polyolefin | Good to Fair | May experience some swelling or softening with prolonged exposure, especially at elevated temperatures. |
| Polyethylene, High-Density (HDPE) | Polyolefin | Good to Fair | Similar to PP, may show signs of swelling or slight degradation over time. |
| Polyethylene, Low-Density (LDPE) | Polyolefin | Fair to Poor | More susceptible to attack than HDPE, with potential for significant swelling and loss of mechanical properties. |
| Polytetrafluoroethylene (PTFE) | Fluoropolymer | Excellent | Highly resistant to a wide range of chemicals, including glycol ethers. No significant changes expected. |
| Polyvinyl Chloride (PVC) | Vinyl Polymer | Fair to Poor | Can be susceptible to plasticizer extraction, leading to embrittlement and cracking. |
| Polycarbonate (PC) | Polyester | Poor | Prone to chemical attack, crazing, and cracking when exposed to glycol ethers. |
| Polystyrene (PS) | Styrenic Polymer | Poor | Likely to dissolve or be severely damaged upon contact. |
Table 2: Compatibility of Common Laboratory Elastomers with Glycol Ethers
| Material | Chemical Class | Expected Compatibility Rating | Potential Observations |
| Nitrile Rubber (Buna-N) | Nitrile Elastomer | Fair | May exhibit moderate swelling and a decrease in physical properties. Recommended for short-term, non-critical applications only. |
| Viton® (FKM) | Fluoroelastomer | Good | Generally resistant to a broad range of chemicals, but some swelling may occur. Testing for specific applications is advised. |
| EPDM | Ethylene Propylene Diene Monomer | Fair to Poor | Not generally recommended for use with glycol ethers due to the potential for significant swelling and degradation. |
| Silicone | Silicone Elastomer | Poor | Likely to swell and lose its mechanical properties upon exposure. |
| Neoprene | Polychloroprene | Fair | May show signs of swelling and reduced physical properties. |
| Butyl Rubber | Isobutylene Isoprene Rubber | Good | Often recommended for use with glycol ethers, exhibiting good resistance to permeation. |
| Perfluoroelastomer (FFKM) | Perfluoroelastomer | Excellent | Offers the highest level of chemical resistance among elastomers and is recommended for critical applications involving glycol ethers.[1] |
Table 3: Compatibility of Common Laboratory Metals with Glycol Ethers
| Material | Chemical Class | Expected Compatibility Rating | Potential Observations |
| Stainless Steel (304, 316) | Ferrous Alloy | Excellent | Generally considered inert to glycol ethers under normal laboratory conditions. |
| Aluminum | Light Metal | Good | Should be resistant, but strong oxidizing conditions or impurities could lead to corrosion. |
| Brass | Copper Alloy | Good | Generally compatible, but prolonged contact with aqueous solutions could lead to dezincification. |
| Carbon Steel | Ferrous Alloy | Fair | May be susceptible to corrosion, especially in the presence of water or other impurities. |
Experimental Protocols for Material Compatibility Testing
For definitive compatibility assessment, it is crucial to perform testing under conditions that closely mimic the intended application. The following protocols are based on established standards such as ASTM D543 for plastics.[2][3][4][5]
3.1. Immersion Testing of Plastics (Modified ASTM D543)
-
Specimen Preparation: Cut at least three test specimens of the plastic material into standardized dimensions (e.g., 75 mm x 25 mm x 3 mm).
-
Initial Measurements: Record the initial weight, dimensions (length, width, thickness), and appearance (color, transparency) of each specimen.
-
Immersion: Fully immerse the specimens in this compound in a sealed container to prevent evaporation. The volume of the chemical should be at least 10 times the volume of the specimens.
-
Exposure Conditions: Maintain the sealed container at a constant temperature, representative of the intended use environment (e.g., room temperature or an elevated temperature). The duration of exposure should also reflect the expected contact time in the application (e.g., 24 hours, 7 days, 30 days).
-
Post-Exposure Analysis:
-
After the specified duration, remove the specimens from the chemical.
-
Gently wipe the specimens dry with a lint-free cloth.
-
Immediately re-measure the weight and dimensions.
-
Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, cracking, crazing, or dissolution.
-
(Optional) Conduct mechanical testing (e.g., tensile strength, hardness) on the exposed specimens and compare the results to unexposed control specimens.
-
-
Data Reporting: Calculate the percentage change in weight and dimensions. Summarize all observations.
3.2. Immersion Testing of Elastomers
-
Specimen Preparation: Use standard O-rings or cut specimens from an elastomer sheet.
-
Initial Measurements: Measure the initial durometer hardness, weight, and volume (via fluid displacement) of each specimen.
-
Immersion: Immerse the specimens in this compound in a sealed container.
-
Exposure Conditions: Maintain the container at the desired temperature for a specified duration.
-
Post-Exposure Analysis:
-
Remove the specimens and allow any absorbed solvent to evaporate briefly.
-
Re-measure the durometer hardness, weight, and volume.
-
Visually inspect for swelling, shrinking, cracking, or tackiness.
-
-
Data Reporting: Calculate the percentage change in hardness, weight, and volume.
Visualizations
The following diagrams illustrate key concepts related to material compatibility assessment.
References
An In-depth Technical Guide to the Nomenclature and Properties of 2-(2-Ethylhexyloxy)ethanol
This technical guide provides a comprehensive overview of the synonyms, alternative chemical names, and key identifiers for 2-(2-Ethylhexyloxy)ethanol. It is intended for researchers, scientists, and professionals in drug development who require precise and detailed information about this chemical compound. The data is presented in a structured format to facilitate easy reference and comparison.
Nomenclature and Identification
This compound is a chemical compound with a variety of names used across different contexts, from formal IUPAC nomenclature to common trade names. Understanding these different names is crucial for accurate literature searches, regulatory compliance, and clear communication in scientific and industrial settings.
The primary identifier for this compound is its CAS (Chemical Abstracts Service) Registry Number, which is 1559-35-9 [1][2][3][4][5][6]. This number is a unique identifier and is the most reliable way to reference this specific chemical substance.
The following table summarizes the various synonyms and alternative names for this compound.
| Name Type | Name | Source |
| IUPAC Name | 2-(2-ethylhexoxy)ethanol | [2] |
| Systematic Name | Ethanol, 2-[(2-ethylhexyl)oxy]- | [2][3][5][6] |
| Common Name | Ethylene glycol 2-ethylhexyl ether | [2][5][7] |
| Common Name | Ethylene glycol mono(2-ethylhexyl) ether | [3][4] |
| Common Name | 2-ethylhexyl monoglycol ether | [2] |
| Common Name | glycol-mono-2-ethylhexyl ether | [2] |
| Common Name | 2-HYDROXYETHYL 2-ETHYLHEXYL ETHER | [2] |
| Other Name | 2-(2-ethylhexoxy)ethanol | [2] |
| Other Name | 2-((2-Ethylhexyl)oxy)ethanol | [2][4] |
| Other Name | 2-[(2-ETHYLHEXYL)OXY]ETHANOL | [2] |
| Trade Name / Code | EEH Solvent | [2] |
| Identifier Code | UNII-04CQ74YVIS | [2] |
| Identifier Code | AI3-08281 | [2] |
| Identifier Code | BRN 2203244 | [2] |
| Identifier Code | DTXSID1041920 | [2] |
Chemical and Physical Properties
A summary of the key quantitative properties of this compound is provided in the table below. These properties are essential for handling, storage, and application of the chemical in a laboratory or industrial setting.
| Property | Value | Source |
| CAS Number | 1559-35-9 | [1][2][3][4][5][6] |
| EC Number | 216-323-7 | [1][2] |
| Molecular Formula | C10H22O2 | [1][2][3][5][6] |
| Molecular Weight | 174.28 g/mol | [1][2][3][5][6] |
| Boiling Point | 229 °C (lit.) | [5][6] |
| Density | 0.892 g/mL at 25 °C (lit.) | [5][6] |
| Refractive Index | n20/D 1.435 (lit.) | [5][6] |
| Flash Point | 109 °C (228.2 °F) - closed cup | |
| Water Solubility | 1.14 g/L at 20℃ | [5][6] |
| Vapor Pressure | 0.02 mmHg | [4] |
Nomenclature Relationships
The following diagram illustrates the relationship between the primary chemical name and its various synonyms and identifiers. This visualization helps to clarify the hierarchy and categorization of the different naming conventions.
Caption: Hierarchical relationship of names for this compound.
References
- 1. This compound CAS#: 1559-35-9 [m.chemicalbook.com]
- 2. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Ethanol, 2-[(2-ethylhexyl)oxy]- [webbook.nist.gov]
- 4. Ethylene glycol, mono(2-ethylhexyl) ether - Hazardous Agents | Haz-Map [haz-map.com]
- 5. sfdchem.com [sfdchem.com]
- 6. This compound | 1559-35-9 [chemicalbook.com]
- 7. This compound reagent grade, 97 1559-35-9 [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for 2-(2-Ethylhexyloxy)ethanol as a High-Boiling Point Reaction Solvent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the properties, applications, and detailed protocols for utilizing 2-(2-Ethylhexyloxy)ethanol as a high-boiling point reaction solvent in various chemical syntheses. Its unique combination of a high boiling point, low toxicity, and biodegradability makes it a versatile and environmentally conscious choice for a range of applications.[1]
Overview of this compound
This compound, also known as diethylene glycol 2-ethylhexyl ether, is a colorless to pale yellow liquid with a mild, ether-like odor.[1] It is a member of the glycol ether family and possesses both ether and alcohol functionalities, contributing to its versatile solvency.[1]
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in Table 1. Its high boiling point makes it particularly suitable for reactions requiring elevated temperatures.
| Property | Value | References |
| Molecular Formula | C₁₀H₂₂O₂ | [2] |
| Molecular Weight | 174.28 g/mol | [2] |
| Boiling Point | 229 °C | [3] |
| Melting Point | -69.1 °C (estimate) | [3] |
| Density | 0.892 g/mL at 25 °C | [3] |
| Flash Point | 109 °C (closed cup) | [3] |
| Solubility | Soluble in water and organic solvents like alcohols and hydrocarbons.[1] | [1] |
| Vapor Pressure | 1.69 Pa at 20 °C | [3] |
Key Advantages as a Reaction Solvent
-
High Boiling Point: Enables reactions to be conducted at elevated temperatures, often leading to faster reaction rates and improved yields.
-
Good Solvency: Its amphiphilic nature allows it to dissolve a wide range of polar and non-polar reactants and reagents.[1]
-
Low Toxicity: Exhibits lower toxicity compared to many other high-boiling point aprotic solvents, enhancing laboratory safety.[1]
-
Biodegradability: Considered to be biodegradable, aligning with green chemistry principles.[1]
-
Inertness: Generally stable and unreactive under a variety of reaction conditions.
Applications in Chemical Synthesis
While detailed, publicly available research on specific synthetic protocols is limited, the properties of this compound make it a strong candidate for a variety of high-temperature reactions. Its use is documented in industrial applications, particularly in formulations and as a solvent in specific synthetic processes found in patent literature.
Potential Application: Esterification Reactions
High-boiling point solvents are often employed in Fischer esterification to drive the reaction towards completion by removing water azeotropically. The high boiling point of this compound makes it a suitable medium for such transformations, especially when dealing with less reactive carboxylic acids or alcohols that require higher temperatures.
Hypothetical Experimental Protocol: Esterification of Benzoic Acid with n-Butanol
This protocol is a representative example of how this compound could be used in an esterification reaction.
Materials:
-
Benzoic acid
-
n-Butanol
-
Sulfuric acid (catalyst)
-
This compound (solvent)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a condenser, add benzoic acid (e.g., 0.1 mol), n-butanol (e.g., 0.15 mol), and this compound (100 mL).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.5 mL) to the mixture.
-
Heat the reaction mixture to reflux (approximately 120-140 °C) with vigorous stirring.
-
Collect the water generated during the reaction in the Dean-Stark trap.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete (no more water is collected and starting material is consumed), cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to remove the n-butanol and this compound.
-
The crude product can be further purified by distillation or chromatography.
Expected Outcome: The use of a high-boiling point solvent like this compound allows for efficient removal of water, potentially leading to a high yield of the ester product, butyl benzoate.
Potential Application: Nucleophilic Aromatic Substitution (SNA_r) Reactions
SNA_r reactions often require high temperatures to proceed, especially with unactivated aryl halides. The high boiling point and polar nature of this compound make it a suitable solvent for these transformations.
Hypothetical Experimental Protocol: Synthesis of a Diaryl Ether
This protocol illustrates a potential application in the synthesis of diaryl ethers, a common motif in pharmaceuticals and materials science.
Materials:
-
4-Chloronitrobenzene
-
Potassium carbonate (base)
-
Copper catalyst (e.g., CuI)
-
This compound (solvent)
-
Water
-
Round-bottom flask
-
Condenser
-
Heating mantle with stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine 4-chloronitrobenzene (e.g., 10 mmol), phenol (e.g., 12 mmol), potassium carbonate (e.g., 20 mmol), and a catalytic amount of CuI (e.g., 1 mmol).
-
Add this compound (50 mL) as the solvent.
-
Heat the reaction mixture to a high temperature (e.g., 180-200 °C) under an inert atmosphere (e.g., nitrogen or argon) with efficient stirring.
-
Monitor the reaction by TLC or GC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with toluene and wash with water to remove inorganic salts.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired diaryl ether.
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for a typical esterification reaction using this compound.
Caption: Workflow for a potential SNAr reaction using this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.
-
Ventilation: Work in a well-ventilated area or a fume hood to avoid inhalation of vapors, especially when heating.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
This compound is a promising high-boiling point solvent for a variety of chemical reactions, offering a safer and more environmentally friendly alternative to many traditional solvents. While specific, peer-reviewed examples of its use in laboratory-scale synthesis are not abundant, its physical and chemical properties strongly suggest its utility in high-temperature applications such as esterification and nucleophilic aromatic substitution. The provided hypothetical protocols serve as a starting point for researchers to explore the potential of this versatile solvent in their own synthetic endeavors. Further research and publication of its applications will undoubtedly expand its role in modern organic synthesis and drug development.
References
Application Notes and Protocols: 2-(2-Ethylhexyloxy)ethanol in Nanoparticle Synthesis
Executive Summary
Extensive research and a comprehensive review of scientific literature and patent databases did not yield specific, documented applications of 2-(2-Ethylhexyloxy)ethanol in the synthesis of nanoparticles. While the physicochemical properties of this compound, such as its amphiphilic nature and solvent characteristics, suggest potential utility in nanoparticle formulation, no established protocols or quantitative data were identified. This document outlines the general properties of this compound and discusses its potential, though unconfirmed, roles in nanoparticle synthesis based on its chemical characteristics. It also provides an overview of common nanoparticle synthesis methodologies where a compound with similar properties might be employed.
Properties of this compound
This compound is a high-boiling point, low-volatility solvent with both ether and alcohol functionalities. Its chemical structure, featuring a branched alkyl chain and a hydrophilic ethylene (B1197577) glycol moiety, gives it amphiphilic properties, allowing it to interact with both polar and non-polar substances.[1]
Key Properties:
-
Synonyms: Ethylene glycol mono-2-ethylhexyl ether, EEH Solvent[2][3]
-
Molecular Formula: C₁₀H₂₂O₂[2]
-
Appearance: Colorless liquid[1]
-
Boiling Point: Approximately 229 °C[3]
-
Amphiphilic Nature: Possesses both hydrophobic (2-ethylhexyl group) and hydrophilic (ethoxyethanol group) characteristics.[1]
Due to these properties, it finds use as a solvent in coatings, a coalescing agent, and in cleaning formulations.[1] Its amphiphilic character also suggests potential as a surfactant or co-surfactant in emulsion and microemulsion systems.[4]
Potential (Theoretical) Applications in Nanoparticle Synthesis
Based on its chemical properties, this compound could theoretically be applied in several nanoparticle synthesis methods. However, it is crucial to reiterate that the following descriptions are based on general principles of nanoparticle synthesis and not on documented use of this specific chemical.
Role as a Solvent or Co-solvent in Nanoprecipitation
Nanoprecipitation, also known as the solvent displacement method, involves dissolving a polymer and a drug in a water-miscible organic solvent.[5] This solution is then added to an aqueous phase, causing the polymer to precipitate and form nanoparticles.
Potential Role: this compound's ability to dissolve a range of organic compounds could make it a candidate as a solvent or co-solvent in this process. Its high boiling point might be a consideration for solvent removal steps.
Component in Emulsion-Based Synthesis Methods
Emulsion polymerization and emulsion-solvent evaporation are common techniques for producing polymeric nanoparticles.[6] These methods rely on the formation of a stable emulsion of an organic phase in an aqueous phase, often stabilized by surfactants.
Potential Role: With its surfactant-like properties, this compound could potentially act as a co-surfactant to stabilize the emulsion, influencing the size and stability of the resulting nanoparticles.
Microemulsion Synthesis
Microemulsions are thermodynamically stable, isotropic dispersions of oil and water, stabilized by a surfactant and often a co-surfactant.[7] The nanosized droplets of a microemulsion can act as nanoreactors for the synthesis of nanoparticles with controlled size.[8][9]
Potential Role: As a co-surfactant, this compound could influence the interfacial tension and flexibility of the surfactant film in a microemulsion, thereby affecting the final nanoparticle characteristics.[8]
General Experimental Workflow for Nanoparticle Synthesis (Illustrative)
The following diagram illustrates a generic workflow for the nanoprecipitation method, a common technique for synthesizing polymeric nanoparticles. This is a generalized representation and does not specifically involve this compound due to the lack of available protocols.
Caption: Generalized workflow for polymeric nanoparticle synthesis via nanoprecipitation.
Conclusion
Despite a thorough search of scientific and patent literature, no specific protocols or application data for the use of this compound in nanoparticle synthesis were found. While its chemical properties suggest it could theoretically function as a solvent, co-solvent, or co-surfactant in various synthesis methods, there is no documented evidence to support these applications. Researchers and drug development professionals interested in novel excipients for nanoparticle formulation may consider evaluating this compound, but this would represent a novel application requiring extensive feasibility and optimization studies. For established and reliable protocols, it is recommended to consult literature that utilizes well-documented solvents and surfactants for the specific type of nanoparticle being synthesized.
References
- 1. US20130264198A1 - Synthesis of Nanoparticles Using Ethanol - Google Patents [patents.google.com]
- 2. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(2-エチルヘキシルオキシ)エタノール reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. Exploring Various Techniques for the Chemical and Biological Synthesis of Polymeric Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Formulation of Microemulsions Using 2-(2-Ethylhexyloxy)ethanol as a Co-surfactant
For the attention of: Researchers, scientists, and drug development professionals.
This document provides a detailed overview of the principles and methodologies for formulating microemulsions utilizing 2-(2-Ethylhexyloxy)ethanol as a co-surfactant. Microemulsions are thermodynamically stable, isotropic systems of oil, water, and a surfactant, often in combination with a co-surfactant. They have garnered significant interest as potential drug delivery systems due to their ability to enhance the solubilization and bioavailability of poorly water-soluble drugs.
Introduction to this compound in Microemulsion Systems
This compound is an amphiphilic molecule, possessing both a hydrophilic ether-alcohol moiety and a lipophilic 2-ethylhexyl group. This structure suggests its potential utility as a co-surfactant in microemulsion formulations. Co-surfactants are crucial in microemulsion formation as they reduce the interfacial tension between the oil and water phases, increase the fluidity of the interfacial film, and disrupt the formation of liquid crystalline phases, thereby expanding the microemulsion region in the phase diagram.
The selection of a suitable co-surfactant is critical for the stability and performance of a microemulsion. While short- and medium-chain alcohols like ethanol (B145695) and butanol are commonly used, the unique properties of this compound, including its larger hydrophobic tail, may offer advantages in solubilizing certain lipophilic drugs and influencing the microemulsion's microstructure and drug release characteristics.
Key Components of the Microemulsion System
A typical microemulsion formulation consists of the following components:
-
Oil Phase: The choice of oil is dictated by the solubility of the drug to be encapsulated. Common oils include medium-chain triglycerides, fatty acid esters (e.g., isopropyl myristate), and essential oils.
-
Aqueous Phase: Typically purified water or a buffer solution to maintain a specific pH.
-
Surfactant: A primary emulsifying agent that lowers the interfacial tension. The selection is based on the required Hydrophilic-Lipophilic Balance (HLB) value, which depends on the oil phase and the desired type of microemulsion (oil-in-water or water-in-oil). Non-ionic surfactants are often preferred in pharmaceutical formulations due to their lower toxicity.
-
Co-surfactant: this compound in this context. It works in synergy with the surfactant to stabilize the microemulsion.
Experimental Protocols
Construction of Pseudo-Ternary Phase Diagrams
The initial and most critical step in formulating a microemulsion is the construction of a pseudo-ternary phase diagram. This diagram maps the different phases (e.g., microemulsion, gel, coarse emulsion, clear solution) at various compositions of the oil, aqueous phase, and a fixed ratio of surfactant to co-surfactant (Sₘᵢₓ).
Protocol for Constructing a Pseudo-Ternary Phase Diagram:
-
Prepare Surfactant-Co-surfactant Mixtures (Sₘᵢₓ): Prepare mixtures of the primary surfactant and this compound at different weight ratios (e.g., 1:1, 2:1, 3:1, 1:2).
-
Titration Method:
-
Take a known amount of the oil phase in a glass vial.
-
Add a specific amount of the Sₘᵢₓ mixture to the oil phase and mix thoroughly.
-
Titrate this mixture with the aqueous phase dropwise, with constant stirring (e.g., using a magnetic stirrer).
-
Observe the mixture for changes in appearance. The endpoint of titration for the formation of a microemulsion is the point at which the turbid solution becomes clear and transparent.
-
Record the amounts of oil, Sₘᵢₓ, and aqueous phase used.
-
-
Plotting the Diagram: Plot the compositions (in weight percent) of the oil, aqueous phase, and Sₘᵢₓ on a triangular coordinate system for each Sₘᵢₓ ratio. The region where clear, isotropic mixtures are formed represents the microemulsion domain.
Visualization of Experimental Workflow:
Caption: Workflow for constructing a pseudo-ternary phase diagram.
Characterization of the Microemulsion
Once a stable microemulsion formulation is identified from the phase diagram, it should be characterized for its physicochemical properties.
Table 1: Physicochemical Characterization of Microemulsions
| Parameter | Method | Purpose |
| Droplet Size & PDI | Dynamic Light Scattering (DLS) | To determine the mean droplet diameter and the polydispersity index (a measure of size distribution). |
| Zeta Potential | Electrophoretic Light Scattering | To assess the surface charge of the droplets, which is an indicator of colloidal stability. |
| Viscosity | Rheometer/Viscometer | To determine the flow behavior of the microemulsion. |
| pH | pH meter | To ensure compatibility with the intended application (e.g., physiological pH for drug delivery). |
| Conductivity | Conductometer | To determine the type of microemulsion (o/w, w/o, or bicontinuous). |
| Stability Studies | Centrifugation, Freeze-thaw cycles, Long-term storage at different temperatures | To evaluate the physical stability of the formulation against phase separation, creaming, or cracking. |
Protocol for Droplet Size and Zeta Potential Measurement:
-
Sample Preparation: Dilute the microemulsion sample with the aqueous phase used in the formulation to an appropriate concentration to avoid multiple scattering effects.
-
DLS Measurement:
-
Place the diluted sample in a cuvette and insert it into the DLS instrument.
-
Set the instrument parameters (e.g., temperature, scattering angle).
-
Perform the measurement to obtain the particle size distribution and polydispersity index (PDI).
-
-
Zeta Potential Measurement:
-
Use an appropriate cell for zeta potential measurement.
-
Inject the diluted sample into the cell.
-
Apply an electric field and measure the electrophoretic mobility of the droplets to calculate the zeta potential.
-
Application in Drug Delivery
The developed microemulsion can be loaded with a poorly water-soluble drug. The drug is typically dissolved in the oil phase before the emulsification process.
Logical Relationship for Drug-Loaded Microemulsion Development:
Caption: Logical workflow for developing a drug-loaded microemulsion.
Protocol for Drug Loading and Content Determination:
-
Drug Loading: Dissolve the accurately weighed amount of the drug in the oil phase, with gentle heating or sonication if necessary, before preparing the microemulsion as described in section 3.1.
-
Drug Content Analysis:
-
Accurately weigh a sample of the drug-loaded microemulsion.
-
Disrupt the microemulsion by adding a suitable solvent (e.g., methanol, acetonitrile) to extract the drug.
-
Filter the solution to remove any undissolved excipients.
-
Analyze the drug concentration in the filtrate using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy.
-
Calculate the drug content and encapsulation efficiency.
-
Conclusion
The use of this compound as a co-surfactant presents a promising avenue for the formulation of stable microemulsions for drug delivery. Its amphiphilic nature and molecular structure may offer unique advantages in solubilizing lipophilic drugs and modulating the properties of the microemulsion system. The protocols outlined in this document provide a systematic approach for the formulation, characterization, and evaluation of such systems. Further research is warranted to fully explore the potential of this compound in this application and to generate specific quantitative data on its performance in various microemulsion formulations.
Application Notes and Protocols: Ethylene Glycol 2-Ethylhexyl Ether in Polymer Film Casting
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Ethylene Glycol 2-Ethylhexyl Ether (EGEHE) in the solvent casting of polymer films. EGEHE, a high-boiling point, slow-evaporating solvent, offers unique properties that can be advantageous in controlling film morphology and is particularly useful as a coalescing aid.[1][2][3] This document outlines its properties, potential applications in research and drug development, and provides a detailed, representative protocol for its use in fabricating polymer films for controlled-release applications.
Introduction to Ethylene Glycol 2-Ethylhexyl Ether (EGEHE)
Ethylene Glycol 2-Ethylhexyl Ether (CAS No. 1559-35-9), also known by trade names such as Eastman™ EEH Solvent, is a colorless, water-immiscible liquid.[1][2] Its primary industrial applications are as a solvent for coatings, printing inks, and as a film-forming agent in waterborne coatings.[1][4] For researchers in polymer science and drug delivery, its distinct properties, such as a slow evaporation rate and low water solubility, present opportunities for fabricating polymer films with controlled and uniform characteristics.[2][3]
The slow evaporation rate of EGEHE can be particularly beneficial in solvent casting, as it allows for a more gradual formation of the polymer film. This can lead to improved chain entanglement, reduced internal stresses, and a more homogenous distribution of incorporated active pharmaceutical ingredients (APIs). Furthermore, its low water solubility makes it a suitable candidate for techniques where minimizing solvent loss to aqueous environments is critical.[2]
Properties of Ethylene Glycol 2-Ethylhexyl Ether
A summary of the key physical and chemical properties of EGEHE is presented in the table below. This data is essential for designing experimental parameters for polymer film casting.
| Property | Value | Reference |
| CAS Number | 1559-35-9 | [1] |
| Molecular Formula | C10H22O2 | [1] |
| Molecular Weight | 174.28 g/mol | [1] |
| Appearance | Colorless, transparent liquid | [1] |
| Boiling Point | 229 °C | [5] |
| Density | 0.892 g/mL at 25 °C | [5] |
| Evaporation Rate (n-butyl acetate (B1210297) = 1) | <0.01 | [2] |
| Solubility in Water | Low | [2][3] |
| Purity | ≥ 99.0% | [4] |
Applications in Polymer Film Casting for Drug Delivery
While extensive literature on the specific use of EGEHE in drug delivery is limited, its properties suggest several potential applications:
-
Controlled Drug Release: The slow evaporation of EGEHE can facilitate the formation of a dense and uniform polymer matrix, which is crucial for achieving predictable and sustained release profiles of incorporated drugs.
-
Fabrication of Thin Films: Its solvent characteristics may be suitable for casting thin, flexible films for transdermal patches, oral strips, or implantable devices.
-
Co-solvent Systems: EGEHE can be used as a high-boiling point co-solvent to modify the evaporation rate of more volatile solvents, thereby providing greater control over the film drying process and final morphology.
-
Polymer Screening: Its solvency with a range of polymers makes it a useful tool for screening different polymer-drug formulations to achieve desired film properties.
Experimental Protocols
The following section provides a detailed, representative protocol for the fabrication of a drug-loaded polymer film using Ethylene Glycol 2-Ethylhexyl Ether as the primary solvent. This protocol is intended as a starting point and may require optimization based on the specific polymer, drug, and desired film characteristics.
Protocol 1: Solvent Casting of a Drug-Loaded Poly(lactic acid) (PLA) Film
This protocol describes the preparation of a biodegradable film of Poly(lactic acid) (PLA) containing a model drug, using EGEHE as the casting solvent.
Materials:
-
Poly(lactic acid) (PLA)
-
Model Active Pharmaceutical Ingredient (API)
-
Ethylene Glycol 2-Ethylhexyl Ether (EGEHE), reagent grade
-
Glass petri dishes
-
Magnetic stirrer and stir bars
-
Leveling table
-
Vacuum oven
Procedure:
-
Preparation of the Polymer-Drug Solution:
-
In a clean, dry glass vial, weigh the desired amount of PLA.
-
Add the calculated volume of EGEHE to achieve the target polymer concentration (e.g., 5-10% w/v).
-
Place a magnetic stir bar in the vial and seal it.
-
Stir the mixture on a magnetic stirrer at a gentle speed until the PLA is completely dissolved. This may take several hours due to the high boiling point and slow-dissolving nature of the solvent. Gentle heating (e.g., 40-50°C) can be applied to expedite dissolution.
-
Once the polymer is fully dissolved, add the pre-weighed model API to the solution.
-
Continue stirring until the API is completely dissolved or homogeneously dispersed.
-
-
Casting the Film:
-
Place a clean, dry glass petri dish on a leveling table to ensure a uniform film thickness.
-
Carefully pour the polymer-drug solution into the center of the petri dish.
-
Gently tilt the dish to allow the solution to spread evenly across the entire surface.
-
Cover the petri dish with a lid that has small perforations to allow for slow solvent evaporation while preventing contamination from airborne particles.
-
-
Solvent Evaporation:
-
Transfer the covered petri dish to a fume hood with a controlled environment.
-
Allow the solvent to evaporate at room temperature. Due to the low volatility of EGEHE, this process may take 24-72 hours.
-
Monitor the film periodically for the formation of a tacky, semi-solid layer.
-
-
Drying the Film:
-
Once the majority of the solvent has evaporated and the film is no longer liquid, transfer the petri dish to a vacuum oven.
-
Dry the film under vacuum at a slightly elevated temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent. The drying time and temperature should be optimized to ensure complete solvent removal without degrading the polymer or the API.
-
-
Film Removal and Storage:
-
After drying, carefully peel the film from the petri dish using a flat-edged spatula or tweezers.
-
Cut the film into the desired dimensions for further characterization.
-
Store the film in a desiccator to protect it from moisture.
-
Characterization of the Cast Film:
The resulting polymer film can be characterized for various properties, including:
-
Thickness and Uniformity: Measured using a digital micrometer at multiple points on the film.
-
Mechanical Properties: Tensile strength and elongation at break can be determined using a universal testing machine.
-
Surface Morphology: Examined using Scanning Electron Microscopy (SEM).
-
Drug Content and Uniformity: Assessed by dissolving a known weight of the film in a suitable solvent and analyzing the drug concentration using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
In Vitro Drug Release: Performed using a dissolution apparatus (e.g., USP Apparatus II) in a relevant physiological buffer.
Visualizations
Experimental Workflow for Polymer Film Casting
Caption: Workflow for solvent casting of polymer films using EGEHE.
Logical Relationship of EGEHE Properties to Film Characteristics
Caption: Influence of EGEHE properties on the film casting process and outcomes.
References
- 1. Cas 1559-35-9 Ethylene Glycol Mono-2-ethylhexyl Ether High Boiling Solvent [ethersolvent.com]
- 2. eastman.com [eastman.com]
- 3. eastman.com [eastman.com]
- 4. 2-(2-Ethylhexyloxy)ethanol|Cas 1559-35-9|2-EHG|China|Manufacturer|Factory|Supplier|Exporter-Hosea Chem [hoseachem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
Enzymatic Catalysis in 2-(2-Ethylhexyloxy)ethanol: A Promising but Underexplored Reaction Medium
Introduction
The use of non-aqueous solvents in enzymatic catalysis has emerged as a powerful strategy for various synthetic applications in the pharmaceutical, fine chemical, and food industries. Shifting the reaction medium from water to organic solvents can offer significant advantages, including increased solubility of non-polar substrates, suppression of water-dependent side reactions, and modulation of enzyme selectivity and stability. 2-(2-Ethylhexyloxy)ethanol, a high-boiling, low-volatility solvent with both ether and alcohol functionalities, presents an intriguing yet largely unexplored medium for biocatalysis. Its amphiphilic nature could offer unique benefits in dissolving a wide range of substrates while maintaining enzyme activity. This document provides an overview of the potential applications and a generalized protocol for conducting enzymatic catalysis in this compound, based on established principles of non-aqueous enzymology.
Physicochemical Properties of this compound
A thorough understanding of the solvent's properties is crucial for its application as a reaction medium.
| Property | Value |
| Molecular Formula | C10H22O2 |
| Molecular Weight | 174.28 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | 229 °C |
| Melting Point | -70 °C |
| Density | 0.892 g/mL at 25 °C |
| Solubility in Water | Slightly soluble |
Potential Applications in Enzymatic Catalysis
While specific data on enzymatic reactions in this compound is scarce in publicly available literature, its properties suggest potential for various enzyme classes, particularly lipases. Lipases are widely used in non-aqueous media for reactions such as esterification, transesterification, and aminolysis. The dual ether-alcohol nature of this compound could be advantageous in reactions where one of the substrates is an alcohol, potentially allowing it to act as both solvent and reactant.
Generalized Experimental Protocol for Lipase-Catalyzed Esterification
The following is a hypothetical protocol for the esterification of a generic carboxylic acid with an alcohol in this compound, catalyzed by an immobilized lipase (B570770) such as Candida antarctica Lipase B (CALB). This protocol is based on general procedures for similar reactions in other non-conventional solvents and should be optimized for specific substrates and enzymes.
Materials:
-
Immobilized Lipase (e.g., Novozym® 435)
-
Carboxylic Acid
-
Alcohol
-
This compound (anhydrous)
-
Molecular sieves (3Å or 4Å)
-
Inert gas (e.g., Nitrogen or Argon)
-
Standard laboratory glassware and equipment (reaction vessel, magnetic stirrer, heating mantle/water bath, condenser)
-
Analytical equipment for monitoring reaction progress (e.g., GC, HPLC, or titration setup)
Procedure:
-
Solvent and Substrate Preparation:
-
Dry the this compound over activated molecular sieves for at least 24 hours to remove residual water, which can promote hydrolysis side reactions.
-
Ensure substrates (carboxylic acid and alcohol) are also anhydrous.
-
-
Reaction Setup:
-
To a clean, dry reaction vessel equipped with a magnetic stirrer and a condenser, add the desired amounts of the carboxylic acid and the alcohol.
-
Add the anhydrous this compound to dissolve the substrates. The total reaction volume will depend on the desired substrate concentrations.
-
Purge the reaction vessel with an inert gas to remove air and moisture.
-
-
Enzyme Addition and Reaction Initiation:
-
Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 1-10% (w/w) of the total substrate mass.
-
Commence stirring and heat the reaction mixture to the desired temperature (e.g., 40-60 °C).
-
-
Reaction Monitoring:
-
At regular intervals, withdraw small aliquots from the reaction mixture.
-
Analyze the aliquots to determine the conversion of the limiting substrate or the formation of the product. This can be achieved by techniques such as gas chromatography (GC), high-performance liquid chromatography (HPLC), or by titrating the remaining carboxylic acid with a standard base.
-
-
Reaction Termination and Product Isolation:
-
Once the desired conversion is reached, stop the reaction by cooling the mixture and filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.
-
The product can be isolated from the reaction mixture by techniques such as distillation (if boiling points allow), liquid-liquid extraction, or chromatography.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the enzymatic esterification protocol described above.
Caption: A flowchart outlining the key steps in a generalized protocol for lipase-catalyzed esterification.
Factors Influencing Enzymatic Activity
Several factors can significantly impact the performance of enzymes in non-aqueous media like this compound.
Caption: Key parameters that influence the catalytic performance of enzymes in non-aqueous media.
Discussion of Influencing Factors:
-
Water Activity (aw): A small amount of water is essential for enzyme activity in organic solvents, but excessive water can lead to undesired hydrolytic side reactions. Controlling the water activity of the system is therefore critical.
-
Temperature: As in aqueous systems, temperature affects reaction rates. However, in non-aqueous media, enzymes often exhibit enhanced thermal stability, allowing for reactions at higher temperatures.
-
pH Memory: Enzymes in non-aqueous solvents are believed to "remember" the pH of the last aqueous solution they were in contact with. Therefore, the pH of the buffer used during enzyme preparation or immobilization can significantly impact its activity.
-
Substrate Concentration: High substrate concentrations can sometimes lead to inhibition. Optimization of substrate ratios and concentrations is necessary.
-
Solvent Properties: The polarity, hydrophobicity, and hydrogen-bonding capacity of the solvent can influence enzyme conformation and activity.
-
Enzyme Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and facilitate its recovery and reuse.
This compound holds promise as a non-conventional reaction medium for enzymatic catalysis due to its favorable physicochemical properties. However, the lack of specific research in this area necessitates an exploratory approach for its application. The generalized protocol and influencing factors outlined here provide a foundational framework for researchers and drug development professionals to design and optimize enzymatic reactions in this solvent. Further systematic studies are required to fully elucidate the potential of this compound and to generate the quantitative data needed for its widespread adoption in industrial biocatalysis.
Application Notes and Protocols for the Quantification of 2-(2-Ethylhexyloxy)ethanol in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Ethylhexyloxy)ethanol is a high-boiling point, low-volatility solvent belonging to the glycol ether family. Its amphiphilic nature makes it a versatile component in a wide array of industrial and consumer products, including paints, coatings, cleaning solutions, and cosmetics. Due to its potential for migration from packaging materials and its presence in various formulations, robust and sensitive analytical methods are required for its quantification in complex matrices to ensure product quality, safety, and regulatory compliance.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in complex mixtures using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are applicable to various matrices, including industrial formulations, consumer products, and for migration studies from food contact materials.
Analytical Methods Overview
Two primary analytical techniques are presented for the quantification of this compound:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and selective method, particularly well-suited for volatile and semi-volatile compounds. Headspace and direct injection techniques can be employed depending on the sample matrix.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): An alternative and equally powerful technique, especially for less volatile compounds or when minimal sample preparation is desired.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is ideal for the determination of this compound in a variety of matrices, including industrial solvents, cleaning products, and for migration testing from solid materials.
Experimental Protocol: Headspace GC-MS for Solid and Liquid Samples
This protocol is adapted from methodologies used for the analysis of volatile and semi-volatile compounds in complex matrices.
1. Sample Preparation
-
Liquid Samples (e.g., cleaning solutions, liquid formulations):
-
Accurately weigh approximately 1 g of the homogenized sample into a 20 mL headspace vial.
-
Add an appropriate internal standard (e.g., deuterated this compound or a structurally similar compound not present in the sample).
-
Add 5 mL of a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO) or water, depending on the sample solubility.
-
Seal the vial immediately with a PTFE-lined septum and aluminum cap.
-
Vortex for 30 seconds to ensure thorough mixing.
-
-
Solid Samples (e.g., polymer pellets for migration testing):
-
Accurately weigh approximately 2 g of the solid sample into a 20 mL headspace vial.
-
Add an internal standard.
-
Seal the vial.
-
2. Instrumental Analysis
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer and a headspace autosampler.
-
GC-MS Parameters: The following table outlines typical instrumental parameters.
| Parameter | Value |
| GC Column | DB-WAX (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | Initial temperature 50°C (hold for 2 min), ramp at 10°C/min to 230°C (hold for 5 min) |
| Injector Temperature | 250°C |
| Transfer Line Temp. | 240°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Detection | Selected Ion Monitoring (SIM) or Full Scan |
| Quantifier Ion | To be determined from the mass spectrum of a pure standard |
| Qualifier Ions | To be determined from the mass spectrum of a pure standard |
-
Headspace Autosampler Parameters:
| Parameter | Value |
| Oven Temperature | 100°C |
| Loop Temperature | 110°C |
| Transfer Line Temp. | 120°C |
| Incubation Time | 30 minutes |
| Injection Volume | 1 mL |
3. Calibration and Quantification
-
Prepare a series of calibration standards of this compound in the selected solvent, each containing the internal standard at a constant concentration.
-
Analyze the calibration standards using the same GC-MS method.
-
Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Quantify the concentration of this compound in the samples by applying the peak area ratio to the calibration curve.
Quantitative Data Summary (GC-MS)
The following table summarizes typical performance data for the GC-MS analysis of glycol ethers in complex matrices. These values are representative and should be confirmed during method validation.
| Parameter | Typical Value |
| Linearity Range | 0.1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Quantification (LOQ) | 0.1 µg/mL |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD) | < 10% |
Experimental Workflow Diagram (GC-MS)
Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is suitable for a wide range of sample types and is particularly advantageous for samples that are not amenable to GC analysis due to low volatility or thermal instability.
Experimental Protocol: LC-MS/MS
This protocol is based on established methods for the analysis of alcohol ethoxylates and other polar compounds in complex matrices.
1. Sample Preparation
-
Liquid Samples (e.g., cosmetics, aqueous solutions):
-
Accurately weigh approximately 1 g of the homogenized sample into a centrifuge tube.
-
Add an appropriate internal standard (e.g., a stable isotope-labeled analog).
-
Add 10 mL of a suitable extraction solvent (e.g., acetonitrile (B52724) or methanol).
-
Vortex for 1 minute, then sonicate for 15 minutes.
-
Centrifuge at 5000 rpm for 10 minutes.
-
Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.
-
-
Solid Phase Extraction (SPE) for Cleaner Samples (Optional): For complex matrices requiring cleanup, an SPE step can be incorporated. A C18 or a polymeric reversed-phase sorbent is recommended.
2. Instrumental Analysis
-
Instrumentation: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) system coupled to a tandem mass spectrometer.
-
LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start with 10% B, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Precursor Ion | [M+H]⁺ or [M+Na]⁺ (to be determined for this compound) |
| Product Ions | To be determined by infusion of a pure standard |
3. Calibration and Quantification
-
Prepare matrix-matched calibration standards by spiking known amounts of this compound and a constant amount of internal standard into a blank matrix extract.
-
Analyze the calibration standards using the LC-MS/MS method.
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the analyte in the samples using this calibration curve.
Quantitative Data Summary (LC-MS/MS)
The following table presents typical performance characteristics for LC-MS/MS analysis of related compounds. These should be established during method validation for this compound.
| Parameter | Typical Value |
| Linearity Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Accuracy (Recovery) | 85 - 115% |
| Precision (RSD) | < 15% |
Experimental Workflow Diagram (LC-MS/MS)
Safe handling and disposal of 2-(2-Ethylhexyloxy)ethanol in a research laboratory
Application Notes and Protocols for 2-(2-Ethylhexyloxy)ethanol
These application notes provide detailed protocols for the safe handling and disposal of this compound in a research laboratory setting. The information is intended for researchers, scientists, and drug development professionals to ensure a safe working environment and proper waste management.
Chemical and Physical Properties
This compound, also known as ethylene (B1197577) glycol 2-ethylhexyl ether, is a combustible and corrosive liquid.[1] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₂ | [2] |
| Molecular Weight | 174.28 g/mol | [1][2] |
| CAS Number | 1559-35-9 | [1] |
| Appearance | Clear, colorless liquid with a mild ether-like odor | [2] |
| Boiling Point | 229 °C (lit.) | [1][3] |
| Melting Point | -69.1 °C (estimate) | [3] |
| Density | 0.892 g/mL at 25 °C (lit.) | [1][3] |
| Flash Point | 109 °C (228.2 °F) - closed cup | [1] |
| Vapor Pressure | 1.69 Pa at 20 °C | [3] |
| Refractive Index | n20/D 1.435 (lit.) | [1][3] |
| Solubility in Water | 9.46 g/L | [4] |
Hazard Identification and Toxicity Data
This compound is classified as a hazardous substance. It is harmful if swallowed or in contact with skin and causes severe skin burns and eye damage.[1][2][5]
GHS Hazard Statements:
-
H302: Harmful if swallowed[2]
-
H312: Harmful in contact with skin[1]
-
H314: Causes severe skin burns and eye damage[1]
-
H318: Causes serious eye damage[2]
Table 2: Acute Toxicity Data for this compound
| Route of Exposure | Species | Dose/Duration | Toxic Effects | Reference |
| Oral | Rat | LD50: 3080 mg/kg | Details of toxic effects not reported other than lethal dose value. | [6] |
| Oral | Mouse | LD50: 3898 mg/kg | Behavioral - somnolence (general depressed activity), Behavioral - tremor, Lungs, Thorax, or Respiration - dyspnea. | [6] |
| Dermal | Rabbit | LD50: 2120 uL/kg | Details of toxic effects not reported other than lethal dose value. | [6] |
There are no specific occupational exposure limits for this compound. However, an initial threshold screening level (ITSL) of 37 μg/m³ based on an annual averaging time has been established.[7][8]
Experimental Protocols
Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to prevent exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are required.[9]
-
Skin Protection: A chemically resistant lab coat or apron and chemical-resistant gloves (e.g., butyl rubber, Viton®) must be worn. Disposable nitrile gloves are not recommended for prolonged contact.[9]
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH/MSHA approved respirator with an appropriate organic vapor cartridge should be used.[9]
Safe Handling Protocol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Have an eyewash station and safety shower readily accessible.[10]
-
Assemble all necessary equipment and reagents before starting work.
-
Verify that appropriate PPE is available and in good condition.
-
-
Handling:
-
Conduct all manipulations of this compound inside a chemical fume hood.[9]
-
Avoid contact with skin, eyes, and clothing.[10]
-
Use spark-proof tools and avoid sources of ignition as the substance is combustible.[10][11]
-
Ground/bond container and receiving equipment to prevent static discharge.[11]
-
Do not eat, drink, or smoke in the handling area.[4]
-
-
Post-Handling:
-
Wash hands thoroughly with soap and water after handling.[4]
-
Clean the work area and any contaminated equipment.
-
Properly store or dispose of the chemical and any contaminated materials.
-
Storage Protocol
-
Container: Store in a tightly closed, original container.[10]
-
Location: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[4][10] The storage area should be a designated flammables area.[10]
-
Conditions to Avoid: Keep away from heat, sparks, open flames, and other sources of ignition.[4][10]
Spill Cleanup Protocol
-
Immediate Actions:
-
Evacuate the immediate area.
-
Remove all sources of ignition.[10]
-
Ensure adequate ventilation.
-
-
Small Spills (inside a fume hood):
-
Large Spills:
-
Evacuate the laboratory and notify the appropriate safety personnel.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Prevent the spill from entering drains or waterways.[4]
-
Disposal Protocol
-
Waste Categorization: this compound is a hazardous waste. It should be collected in a designated, properly labeled, and sealed container.
-
Disposal Method:
-
Dispose of the chemical waste through a licensed hazardous waste disposal company.
-
Do not dispose of it down the drain or with general laboratory trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Contaminated materials (e.g., gloves, absorbent pads) should also be disposed of as hazardous waste.
-
Visualizations
References
- 1. This compound reagent grade, 97 1559-35-9 [sigmaaldrich.com]
- 2. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. sfdchem.com [sfdchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. RTECS NUMBER-KK9625000-Chemical Toxicity Database [drugfuture.com]
- 7. This compound CAS#: 1559-35-9 [m.chemicalbook.com]
- 8. This compound | 1559-35-9 [chemicalbook.com]
- 9. benchchem.com [benchchem.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for 2-(2-Ethylhexyloxy)ethanol as a Plasticizer in Polymer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Ethylhexyloxy)ethanol, a high-purity solvent and versatile molecular tool, presents significant potential as a plasticizer in polymer research and formulation. Its chemical structure, featuring a flexible alkyl chain and a hydrophilic ethanol (B145695) group, suggests its utility in modifying the physical and mechanical properties of a variety of polymers. Plasticizers are essential additives that increase the flexibility, workability, and durability of polymeric materials by reducing the intermolecular forces between polymer chains. This application note provides a comprehensive overview of the potential applications of this compound as a plasticizer, along with detailed experimental protocols for its evaluation in a laboratory setting. While specific performance data for this compound as a plasticizer is not extensively documented in publicly available literature, this document outlines the expected effects and standardized methodologies for its characterization based on the properties of similar glycol ethers and established polymer testing standards.
Principle of Plasticization
Plasticizers function by embedding themselves between polymer chains, thereby increasing the intermolecular spacing. This separation reduces the cohesive forces between the polymer chains, allowing them to move more freely past one another. The result is a decrease in the material's glass transition temperature (Tg), leading to a softer, more flexible, and less brittle material at room temperature. The effectiveness of a plasticizer is dependent on its compatibility with the polymer, its molecular weight, and its chemical structure.
Potential Applications
Based on the characteristics of glycol ethers, this compound is a promising candidate for plasticizing a range of polymers, including but not limited to:
-
Poly(vinyl chloride) (PVC): To enhance flexibility for applications such as medical tubing, films, and coatings.
-
Cellulose Derivatives (e.g., Cellulose Acetate, Nitrocellulose): For use in films, membranes, and coatings where improved pliability is required.
-
Acrylic Polymers (e.g., Poly(methyl methacrylate) - PMMA): To reduce brittleness and improve impact resistance.
-
Biopolymers (e.g., Polylactic Acid - PLA): To increase the flexibility of otherwise rigid biodegradable plastics, expanding their application in packaging and biomedical devices.[1]
Data Presentation: Expected Effects on Polymer Properties
The following tables summarize the anticipated quantitative effects of incorporating this compound as a plasticizer in a model polymer system, such as PVC. The data presented is hypothetical and intended to illustrate the expected trends. Actual values must be determined experimentally.
Table 1: Hypothetical Mechanical Properties of Plasticized PVC Films
| Plasticizer Concentration (wt%) | Tensile Strength (MPa) | Elongation at Break (%) | Young's Modulus (GPa) | Shore A Hardness |
| 0 (Neat PVC) | 50 | 5 | 2.5 | 95 |
| 10 | 40 | 150 | 1.8 | 85 |
| 20 | 30 | 300 | 1.0 | 75 |
| 30 | 20 | 450 | 0.5 | 65 |
Table 2: Hypothetical Thermal Properties of Plasticized PVC
| Plasticizer Concentration (wt%) | Glass Transition Temperature (Tg) (°C) |
| 0 (Neat PVC) | 85 |
| 10 | 60 |
| 20 | 35 |
| 30 | 10 |
Experimental Protocols
Protocol 1: Preparation of Plasticized Polymer Films by Solvent Casting
This protocol describes a general method for preparing plasticized polymer films, which can then be used for various characterization techniques.[2][3][4]
Materials and Equipment:
-
Polymer (e.g., PVC, PLA)
-
This compound
-
Suitable solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))
-
Glass petri dishes or flat glass plates
-
Magnetic stirrer and stir bars
-
Leveling table
-
Fume hood
-
Vacuum oven
Procedure:
-
Polymer Solution Preparation:
-
In a fume hood, dissolve a known weight of the polymer in a suitable solvent to create a solution of a specific concentration (e.g., 10% w/v). Stir the solution using a magnetic stirrer until the polymer is completely dissolved.
-
-
Plasticizer Addition:
-
Calculate the required amount of this compound to achieve the desired weight percentage relative to the polymer.
-
Add the plasticizer to the polymer solution and continue stirring for at least 1 hour to ensure a homogeneous mixture.
-
-
Casting:
-
Place a clean, dry glass petri dish or plate on a leveling table.
-
Pour the polymer-plasticizer solution into the glass substrate, ensuring an even spread. The volume of the solution will determine the final thickness of the film.
-
-
Drying:
-
Cover the cast solution with a lid or watch glass, leaving a small opening to allow for slow solvent evaporation. This prevents the formation of bubbles and ensures a uniform film.
-
Allow the solvent to evaporate at room temperature in the fume hood for 24-48 hours.
-
-
Final Drying and Film Removal:
-
Once the film appears dry, transfer it to a vacuum oven.
-
Dry the film under vacuum at a temperature below the solvent's boiling point and the polymer's glass transition temperature (e.g., 40-60°C) for at least 24 hours to remove any residual solvent.
-
Carefully peel the dried film from the glass substrate.
-
Protocol 2: Characterization of Mechanical Properties
The mechanical properties of the prepared films will be evaluated according to established ASTM standards.
A. Tensile Properties (ASTM D882) [5][6][7][8][9]
-
Objective: To determine the tensile strength, elongation at break, and Young's modulus of the plasticized films.
-
Procedure:
-
Cut the films into rectangular strips of specific dimensions as per the ASTM D882 standard.[8]
-
Measure the thickness and width of each specimen at multiple points and calculate the average cross-sectional area.
-
Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% RH) for at least 40 hours.
-
Use a universal testing machine (UTM) equipped with film grips to perform the tensile test at a constant crosshead speed.
-
Record the force-elongation data until the specimen breaks.
-
Calculate tensile strength, elongation at break, and Young's modulus from the stress-strain curve.
-
B. Flexural Properties (ASTM D790) [10][11][12][13][14]
-
Objective: To determine the flexural strength and flexural modulus of more rigid plasticized samples.
-
Procedure:
-
Prepare rectangular bar-shaped specimens according to the dimensions specified in ASTM D790.[10]
-
Condition the specimens as described for the tensile test.
-
Perform a three-point bending test using a universal testing machine.
-
Apply a load to the center of the specimen at a specified rate until it breaks or reaches a maximum strain.
-
Record the load-deflection data.
-
Calculate the flexural strength and flexural modulus.
-
C. Hardness (ASTM D2240) [15][16][17][18][19]
-
Objective: To measure the indentation hardness of the plasticized material.
-
Procedure:
-
Use a durometer (Shore A for softer materials, Shore D for harder materials).
-
Place the specimen on a hard, flat surface.
-
Press the durometer indenter firmly and quickly onto the specimen.
-
Read the hardness value from the dial within one second of firm contact.
-
Take multiple readings at different locations on the specimen and calculate the average.
-
Protocol 3: Characterization of Thermal Properties
A. Differential Scanning Calorimetry (DSC) (ASTM E1356) [20][21][22][23][24]
-
Objective: To determine the glass transition temperature (Tg) of the plasticized polymer.
-
Procedure:
-
Cut a small sample (5-10 mg) from the prepared film and place it in an aluminum DSC pan.
-
Seal the pan.
-
Place the sample pan and an empty reference pan in the DSC instrument.
-
Heat the sample to a temperature above its expected Tg to erase any prior thermal history, then cool it rapidly.
-
Heat the sample again at a controlled rate (e.g., 10°C/min or 20°C/min) and record the heat flow as a function of temperature.[24]
-
The glass transition will appear as a step-like change in the baseline of the DSC thermogram. Determine the Tg from this transition.
-
Visualizations
Caption: Experimental workflow for evaluating this compound as a plasticizer.
Caption: Logical relationship of plasticization with this compound.
References
- 1. smujo.id [smujo.id]
- 2. researchgate.net [researchgate.net]
- 3. Technological Aspects and Evaluation Methods for Polymer Matrices as Dental Drug Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. svc.org [svc.org]
- 5. zwickroell.com [zwickroell.com]
- 6. micomlab.com [micomlab.com]
- 7. globalplasticsheeting.com [globalplasticsheeting.com]
- 8. infinitalab.com [infinitalab.com]
- 9. testresources.net [testresources.net]
- 10. zwickroell.com [zwickroell.com]
- 11. ASTM D790 Flexural Properties Test for Plastics [testronixinstruments.com]
- 12. ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials [ssi.shimadzu.com]
- 13. ASTM D790 Testing for Flexural Properties of Plastics - Applus DatapointLabs [datapointlabs.com]
- 14. boundengineering.com [boundengineering.com]
- 15. namsa.com [namsa.com]
- 16. smithers.com [smithers.com]
- 17. industrialphysics.com [industrialphysics.com]
- 18. zwickroell.com [zwickroell.com]
- 19. Shore Hardness ASTM D2240 [intertek.com]
- 20. store.astm.org [store.astm.org]
- 21. petrolube.com [petrolube.com]
- 22. ASTM E1356 - Assignment of the Glass Transition Temperatures [appliedtesting.com]
- 23. store.astm.org [store.astm.org]
- 24. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
Application of 2-(2-Ethylhexyloxy)ethanol in Biochemical and Immunological Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Ethylhexyloxy)ethanol, an ethylene (B1197577) glycol ether, is a versatile amphiphilic molecule with applications in various chemical and biological fields. Its dual hydrophilic and lipophilic nature makes it particularly useful as a solvent and a component in the formation of microemulsions, such as reverse micelles. These properties allow for its use in specialized biochemical assays, particularly for studying enzyme kinetics and stability in non-aqueous environments that mimic biological membranes. While its application in immunological assays is less documented, its properties as a surfactant suggest potential utility in assay development, such as in solubilizing reagents or blocking non-specific binding.
This document provides detailed application notes and protocols for the use of this compound and related compounds in biochemical assays, based on published research.
Biochemical Assay Application: Enzyme Thermostability in Reverse Micelles
A key application of ethylene glycol ethers, such as this compound, is in the formation of reverse micelles to create a microenvironment for studying enzyme behavior. The following sections detail a protocol based on the study of trypsin thermostability in a reverse micelle system, a model that can be adapted for other enzymes and substrates.
Principle
Reverse micelles are nanosized water droplets dispersed in an organic solvent, stabilized by a surfactant. This system provides a unique environment to study enzyme function under conditions that can mimic the crowded and confined spaces within cells or near biological membranes. In this application, the effect of an ethylene glycol ether on the thermal stability and activity of the enzyme trypsin is examined. The study of enzyme kinetics is performed by monitoring the hydrolysis of a substrate, N-α-benzoyl-L-arginine ethyl ester (BAEE), spectrophotometrically. The structural integrity of the enzyme is assessed using Fourier Transform Infrared (FTIR) and Electron Spin Resonance (ESR) spectroscopy.
Data Presentation
The following table summarizes the type of quantitative data that can be obtained from such an assay, as described in the study by Stupishina et al. (2006) on a similar ethylene glycol compound.
| Parameter | Condition | Observation |
| Enzyme Activity | Increasing Temperature | The presence of ethylene glycol shifts the optimal temperature for trypsin activity to higher values. |
| (Quantitative Metric) | The apparent Michaelis constant (Km) and catalytic rate constant (kcat) can be determined at various temperatures and ethylene glycol concentrations. | |
| Enzyme Stability | Thermal Denaturation | Ethylene glycol increases the thermostability of trypsin, as observed by a higher melting temperature (Tm) in spectroscopic analyses. |
| (Spectroscopic Data) | FTIR spectroscopy shows a stabilizing effect on the secondary structure of the protein in the presence of ethylene glycol. | |
| (Spectroscopic Data) | ESR spectroscopy of spin-labeled trypsin can reveal changes in the rigidity of the micellar matrix and protein conformation upon addition of ethylene glycol. |
Experimental Protocols
1. Preparation of Reverse Micelles
This protocol describes the formation of reverse micelles containing the enzyme trypsin.
-
Materials:
-
Surfactant: Sodium bis-(2-ethylhexyl)sulfosuccinate (AOT)
-
Organic Solvent: Isooctane (B107328)
-
Aqueous Buffer: 50 mM Tris-HCl, pH 8.0
-
Enzyme: Trypsin from bovine pancreas
-
Co-solvent: this compound (or ethylene glycol as in the model study)
-
-
Procedure:
-
Prepare a stock solution of AOT in isooctane (e.g., 0.1 M).
-
Prepare a stock solution of trypsin in the aqueous buffer (e.g., 10 mg/mL).
-
To a clear, dry glass vial, add the desired volume of the AOT/isooctane solution.
-
Add the desired volume of this compound to the AOT/isooctane solution. The concentration of the ethylene glycol ether can be varied to study its effect.
-
Inject a small volume of the aqueous trypsin solution into the organic solution while vortexing vigorously. The amount of aqueous solution added will determine the water-to-surfactant molar ratio (W0 = [H2O]/[AOT]), which controls the size of the reverse micelles.
-
Continue vortexing until the solution becomes optically clear, indicating the formation of a stable reverse micelle microemulsion.
-
2. Trypsin Activity Assay
This protocol measures the enzymatic activity of trypsin within the reverse micelle system.[1][2][3]
-
Materials:
-
Trypsin-containing reverse micelle solution (from Protocol 1)
-
Substrate: N-α-benzoyl-L-arginine ethyl ester (BAEE)
-
Aqueous Buffer: 67 mM Sodium Phosphate Buffer, pH 7.6[1]
-
Spectrophotometer capable of measuring absorbance at 253 nm
-
-
Procedure:
-
Prepare a stock solution of BAEE in the aqueous buffer (e.g., 0.25 mM).[1]
-
Equilibrate the spectrophotometer and the reverse micelle solution to the desired temperature (e.g., 25°C or a range of temperatures for thermostability studies).
-
To a quartz cuvette, add the trypsin-containing reverse micelle solution.
-
Initiate the reaction by adding a small volume of the BAEE stock solution to the cuvette. The substrate will partition into the aqueous core of the reverse micelles.
-
Immediately mix by inversion and start monitoring the increase in absorbance at 253 nm over time.[1] This absorbance change is due to the formation of N-α-benzoyl-L-arginine.
-
Record the absorbance for a set period (e.g., 5 minutes) and determine the initial rate of reaction from the linear portion of the curve.
-
Calculate the enzyme activity, often expressed in units where one unit corresponds to a specific change in absorbance per minute under defined conditions.
-
3. Analysis of Protein Secondary Structure by FTIR Spectroscopy
This protocol provides a general method for analyzing the secondary structure of the encapsulated enzyme.[4]
-
Materials:
-
Trypsin-containing reverse micelle solution (with and without this compound)
-
FTIR spectrometer with a suitable sample cell for liquids
-
-
Procedure:
-
Acquire a background spectrum of the reverse micelle solution without the enzyme.
-
Load the trypsin-containing reverse micelle sample into the FTIR cell.
-
Record the FTIR spectrum, typically in the amide I region (1600-1700 cm-1), which is sensitive to the protein's secondary structure.
-
Subtract the background spectrum from the sample spectrum.
-
Analyze the amide I band using deconvolution and curve-fitting methods to estimate the relative amounts of α-helix, β-sheet, and random coil structures.
-
Compare the spectra of trypsin in reverse micelles with and without this compound to assess its effect on the protein's secondary structure.
-
4. Analysis of Micellar Matrix Rigidity and Protein Dynamics by ESR Spectroscopy
This protocol outlines the use of ESR spectroscopy with spin-labeled probes to study the microenvironment of the enzyme.
-
Materials:
-
Spin-labeled trypsin (e.g., labeled at a specific cysteine or lysine (B10760008) residue with a nitroxide spin label)
-
Reverse micelle solution (as in Protocol 1)
-
ESR spectrometer
-
-
Procedure:
-
Prepare reverse micelles containing the spin-labeled trypsin.
-
Transfer the sample to a suitable ESR sample tube.
-
Record the ESR spectrum at the desired temperature.
-
Analyze the spectral line shape to obtain information about the mobility of the spin label. The rotational correlation time can be calculated to quantify the dynamics of the protein and the rigidity of its local environment.
-
Compare the ESR spectra in the presence and absence of this compound to determine its influence on the micellar matrix and the conformational dynamics of the encapsulated enzyme.
-
Immunological Assay Applications: Considerations and Potential Uses
Direct and detailed protocols for the application of this compound in specific immunological assays are not well-documented in publicly available literature. However, based on its properties as a non-ionic surfactant and solvent, several potential applications can be proposed:
-
Component of Blocking Buffers: Like other non-ionic surfactants (e.g., Tween-20), it could potentially be used in blocking buffers for ELISA and other solid-phase immunoassays to reduce non-specific binding of antibodies to the plate surface.
-
Solubilizing Agent: For hydrophobic antigens or antibodies, this compound could be used as a co-solvent to improve their solubility in aqueous assay buffers.
-
Component of Lysis Buffers: In cell-based immunological assays, it might be included in lysis buffers to aid in the disruption of cell membranes and solubilization of cellular proteins.
It is important to note that the introduction of any new solvent or surfactant into an immunological assay would require careful optimization and validation to ensure it does not interfere with antibody-antigen binding or other critical assay components.
Signaling Pathways
Currently, there is no specific information available in the scientific literature detailing the direct effects of this compound on intracellular signaling pathways. Any investigation into such effects would likely be in the context of its toxicological properties at high concentrations, rather than its application as a tool in specific signaling assays.
Visualizations
Caption: Workflow for studying enzyme stability in a reverse micelle system.
Caption: Logical relationship of components in an enzyme assay within a reverse micelle.
References
Troubleshooting & Optimization
Technical Support Center: Purification of Reagent Grade 2-(2-Ethylhexyloxy)ethanol
Welcome to the Technical Support Center for the purification of 2-(2-Ethylhexyloxy)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to achieving reagent-grade purity for this compound.
Frequently Asked Questions (FAQs)
Q1: What is "reagent grade" and what level of purity is expected for this compound?
A1: Reagent grade signifies a high level of purity, typically suitable for laboratory and analytical use.[1][2] For this compound, reagent grade purity is generally considered to be around 97% or higher.[3] It is important to note that this grade is not intended for human consumption or pharmaceutical applications.[1]
Q2: What are the most common impurities in technical grade this compound?
A2: Common impurities can originate from the synthesis process, which typically involves the reaction of 2-ethylhexanol and ethylene (B1197577) oxide.[4][5] Potential impurities may include:
-
Unreacted starting materials: 2-ethylhexanol and ethylene glycol.
-
Byproducts of side reactions: Diethylene glycol mono(2-ethylhexyl) ether and other higher ethoxylates.[6]
-
Water: Due to the hygroscopic nature of alcohols and ethers.
-
Acidic or basic residues: From catalysts used during synthesis.
Q3: Which purification method is most suitable for achieving reagent grade this compound?
A3: The choice of purification method depends on the nature and quantity of the impurities.
-
Fractional Vacuum Distillation is highly effective for separating components with different boiling points and is a common method for purifying glycol ethers.[4]
-
Preparative High-Performance Liquid Chromatography (HPLC) offers high-resolution separation and is ideal for removing impurities with similar boiling points or for achieving very high purity on a smaller scale.[7][8]
-
Liquid-Liquid Extraction is useful for removing specific types of impurities, such as acidic or basic residues, by partitioning them between two immiscible liquid phases.
Q4: How can I remove water from this compound?
A4: Water can be removed by several methods. For small amounts, drying over a suitable desiccant like anhydrous magnesium sulfate (B86663) or molecular sieves is effective. For larger quantities or to achieve very low water content, azeotropic distillation with a suitable solvent (e.g., toluene) or fractional distillation can be employed. A patented method for removing water from ethanol (B145695) using molecular sieves under specific conditions has also been described, and a similar principle could be adapted.[9]
Q5: Are there any safety precautions I should take when purifying this compound?
A5: Yes, it is crucial to consult the Safety Data Sheet (SDS) before handling this chemical. This compound can cause skin and eye irritation.[6] Appropriate personal protective equipment (PPE), such as gloves and safety glasses, should always be worn.[3] Purification processes like distillation should be performed in a well-ventilated fume hood.
Troubleshooting Guides
Fractional Vacuum Distillation
Issue: The desired purity is not achieved after a single distillation.
| Possible Cause | Troubleshooting Step |
| Inefficient column packing | Ensure the fractionating column is packed correctly and provides sufficient theoretical plates for the separation. |
| Distillation rate is too fast | Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. A slow and steady distillation rate is crucial for good separation. |
| Unstable vacuum | Check for leaks in the distillation apparatus. Ensure all joints are properly sealed. |
| Similar boiling points of impurities | If impurities have very close boiling points to the product, fractional distillation alone may not be sufficient. Consider a subsequent purification step like preparative HPLC. |
Issue: The compound appears to be decomposing during distillation.
| Possible Cause | Troubleshooting Step |
| High distillation temperature | The boiling point of this compound is approximately 229 °C at atmospheric pressure.[3][10] Distilling at this temperature may cause some degradation. It is highly recommended to perform the distillation under reduced pressure (vacuum distillation) to lower the boiling point. |
| Presence of acidic or basic impurities | These can catalyze decomposition at high temperatures. Consider a pre-purification step, such as a neutralizing wash with a dilute base (e.g., sodium bicarbonate solution) or acid, followed by drying. |
Preparative HPLC
Issue: Poor separation of the main peak from impurities.
| Possible Cause | Troubleshooting Step |
| Inappropriate mobile phase | Optimize the mobile phase composition. For reverse-phase HPLC, adjusting the ratio of organic solvent (e.g., acetonitrile (B52724) or methanol) to water can significantly impact resolution.[8] |
| Incorrect column chemistry | Select a column with a stationary phase that provides good selectivity for your compound and its impurities. For a polar compound like this compound, a standard C18 column may work, but other polar-embedded or phenyl-hexyl columns could offer better separation. |
| Column overloading | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or the concentration of the sample. |
Issue: Difficulty in recovering the purified product from the collected fractions.
| Possible Cause | Troubleshooting Step |
| Low concentration of the product in the fractions | Concentrate the collected fractions using a rotary evaporator. Be mindful of the boiling point of your mobile phase components to ensure efficient removal. |
| Use of non-volatile buffers | If a buffer was used in the mobile phase, ensure it is volatile (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate) for easy removal during solvent evaporation. Non-volatile buffers like phosphates will remain as a residue with your product. |
Experimental Protocols
Protocol 1: Purification by Fractional Vacuum Distillation
This protocol is suitable for purifying several grams to kilograms of technical grade this compound.
1. Pre-treatment (Optional, if acidic/basic impurities are suspected): a. Dissolve the crude this compound in an equal volume of a suitable organic solvent (e.g., diethyl ether or ethyl acetate). b. Wash the organic solution sequentially with a saturated sodium bicarbonate solution and then with brine (saturated NaCl solution). c. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.
2. Distillation Setup: a. Assemble a fractional vacuum distillation apparatus. Use a well-insulated fractionating column (e.g., Vigreux or packed column). b. Place the pre-treated and dried crude product in the distillation flask. Add a magnetic stir bar or boiling chips. c. Connect the apparatus to a vacuum pump with a cold trap in between.
3. Distillation Procedure: a. Start the stirrer and begin to evacuate the system slowly to the desired pressure (e.g., 10-20 mmHg). b. Gradually heat the distillation flask using a heating mantle. c. Collect a forerun fraction, which will contain any lower-boiling impurities. d. Collect the main fraction at a stable temperature and pressure. The boiling point will be significantly lower than the atmospheric boiling point. e. Stop the distillation before the flask runs dry to prevent the formation of potentially explosive peroxides.
4. Purity Analysis: a. Analyze the purity of the collected fractions using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Purification by Preparative HPLC
This protocol is suitable for purifying small quantities (milligrams to a few grams) of this compound to a very high purity.
1. Analytical Method Development: a. Develop an analytical HPLC method to separate this compound from its impurities. A reverse-phase C18 column is a good starting point. b. Use a mobile phase of acetonitrile and water or methanol (B129727) and water. A gradient elution may be necessary to resolve all impurities. c. Monitor the elution using a suitable detector, such as a refractive index (RI) detector or a UV detector at a low wavelength (if impurities have a chromophore).
2. Scale-up to Preparative HPLC: a. Use a preparative HPLC system with a column of the same stationary phase as the analytical column but with a larger diameter. b. Adjust the flow rate and injection volume according to the dimensions of the preparative column. c. Dissolve the crude this compound in the initial mobile phase.
3. Purification and Fraction Collection: a. Inject the sample onto the preparative HPLC column. b. Collect fractions corresponding to the main product peak.
4. Product Recovery: a. Combine the pure fractions and remove the mobile phase using a rotary evaporator to obtain the purified this compound.
Quantitative Data Summary
The following table summarizes the key physical properties of this compound, which are essential for planning purification procedures.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₂₂O₂ | [6][11] |
| Molecular Weight | 174.28 g/mol | [3][6] |
| Boiling Point (at 760 mmHg) | 229 °C | [3][10] |
| Density (at 25 °C) | 0.892 g/mL | [3][10] |
| Refractive Index (n20/D) | 1.435 | [3][10] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for low purity in fractional distillation.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. The Most Common Grades of Reagents and Chemicals | Lab Manager [labmanager.com]
- 3. 2-(2-乙基己氧基)乙醇 reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Buy this compound | 26468-86-0 [smolecule.com]
- 6. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. labcompare.com [labcompare.com]
- 9. US4407662A - Method of removing water from ethanol - Google Patents [patents.google.com]
- 10. This compound | 1559-35-9 [chemicalbook.com]
- 11. Ethanol, 2-[(2-ethylhexyl)oxy]- [webbook.nist.gov]
Detecting and removing peroxide contaminants from 2-(2-Ethylhexyloxy)ethanol
This guide provides researchers, scientists, and drug development professionals with essential information for detecting and removing peroxide contaminants from 2-(2-Ethylhexyloxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound, also known as ethylene (B1197577) glycol 2-ethylhexyl ether, is a colorless liquid with the chemical formula C₁₀H₂₂O₂.[1][2] It belongs to the class of ether-alcohols and has a boiling point of approximately 229°C.[3][4] Due to its amphiphilic nature, possessing both polar and non-polar regions, it is a versatile solvent used in cleaning products, as an additive in coatings, and as an intermediate in organic synthesis.[1] In research, it can be used for extracting biological molecules and as a potential component in drug delivery systems.[1]
Q2: How do peroxides form in this compound?
Like many ethers, this compound can react with atmospheric oxygen in a process called autoxidation.[5][6] This is a slow, free-radical chain reaction that is initiated or accelerated by factors like light and heat.[5][7][8] The process involves the abstraction of a hydrogen atom from the carbon adjacent to the ether oxygen, which then reacts with molecular oxygen to form hydroperoxides and dialkyl peroxides.[5] The presence of an inhibitor, such as butylated hydroxytoluene (BHT), can scavenge oxygen and slow this process, but the inhibitor can be consumed over time.[8]
Q3: What are the primary dangers associated with peroxide contaminants?
Peroxides are unstable and can decompose explosively when subjected to heat, friction, or mechanical shock.[6][9][10][11] This danger is significantly amplified when the solvent is distilled or evaporated, as the less volatile peroxides become concentrated in the residue.[9][12][13] There have been numerous reports of laboratory accidents, including violent explosions, resulting from the concentration of peroxides during distillation.[9] Even opening a container with peroxide crystals formed around the cap can cause a detonation.[8]
Q4: How can I visually inspect a container for peroxide formation?
Before opening any container of a peroxide-forming chemical, a visual inspection is crucial. Look for:
-
Crystal Formation: Whitish crystals may be visible around the cap, on the container threads, or within the liquid.
-
Precipitate or Viscous Liquid: The presence of a precipitate or a viscous, oily liquid at the bottom of the container is a sign of high peroxide concentration.[14]
-
Discoloration: Any unusual discoloration of the liquid can indicate degradation and peroxide formation.
-
Container Condition: Rusted steel containers or distorted containers are also warning signs.[10]
If any of these signs are present, DO NOT open or move the container. Treat it as a potential bomb and contact your institution's Environmental Health and Safety (EHS) office for emergency disposal.[15][10]
Q5: What qualitative methods are available for peroxide detection?
Qualitative tests provide a quick indication of the presence of peroxides.
-
Potassium Iodide (KI) Method: Shaking the solvent with an acidified potassium iodide solution is a common test.[5] Peroxides will oxidize the iodide (I⁻) to iodine (I₂), resulting in a yellow to brown color in the solution.[16][17] Adding a starch indicator will produce a dark blue or black color if iodine is present.[9][16][17]
-
Peroxide Test Strips: Commercially available test strips are a simple and effective method for semi-quantitative detection.[9] Dipping the strip into the solvent and following the manufacturer's instructions will produce a color change (typically blue) that corresponds to a specific peroxide concentration range.[7][9]
Q6: How can I accurately quantify the peroxide concentration?
Iodometric titration is the standard quantitative method for determining the Peroxide Value (PV), typically expressed in milliequivalents of active oxygen per kilogram of solvent (meq/kg).[18][19] The procedure involves reacting a known weight of the solvent with an excess of potassium iodide in a solvent mixture (e.g., acetic acid-chloroform).[18][20] The liberated iodine is then titrated with a standardized sodium thiosulfate (B1220275) solution until the endpoint, which is sharpened by using a starch indicator.[18][19]
Q7: What are the acceptable limits for peroxide concentration?
The acceptable peroxide level depends on the intended application. The following are general guidelines:
| Peroxide Concentration (ppm) | Hazard Level & Recommended Action |
| < 30 ppm | Generally considered safe for use. |
| 30 - 50 ppm | Unacceptable for use without purification, especially if distillation or evaporation is planned.[9] Peroxides should be removed before use. |
| 50 - 100 ppm | Unacceptable; may pose a serious hazard.[21] The chemical should be decontaminated or disposed of following institutional guidelines.[6][22] |
| > 100 ppm | Serious Hazard. Should be treated as extremely hazardous. If crystals or oil are visible, do not handle the container. Contact EHS for immediate disposal.[21] |
| For Distillation/Reflux | Must be 0 ppm. Only peroxide-free material should be used for distillations or refluxes.[21] Never distill to dryness; always leave at least 10-20% of the liquid as residue.[7][21] |
Q8: What are the primary methods for removing peroxide contaminants?
Peroxides can be removed using several chemical methods. After any removal procedure, the solvent must be re-tested to confirm that peroxides have been eliminated.
-
Activated Alumina (B75360) Column: Passing the contaminated solvent through a column packed with activated alumina is an effective method for removing hydroperoxides.[6][21][14] This method is suitable for both water-soluble and water-insoluble ethers.[21] Note that this process also removes inhibitors, making the purified solvent highly susceptible to rapid peroxide re-formation.[9]
-
Ferrous Sulfate (B86663) (FeSO₄) Wash: Shaking the solvent with a freshly prepared acidic solution of ferrous sulfate (iron(II) sulfate) reduces peroxides.[9][21] This method is effective for water-insoluble solvents.[12] The process is repeated until a negative peroxide test is obtained.[9][14]
Q9: What are the best practices for storing this compound?
Proper storage is critical to inhibit peroxide formation.
-
Labeling: Always label containers with the date received and the date opened.[6][15]
-
Containers: Store in airtight, amber glass bottles to protect from air and light.[9][12]
-
Inhibitors: Purchase solvents containing inhibitors whenever possible.[7][8]
-
Inventory: Purchase only the quantity needed for short-term use to avoid prolonged storage.[15][12]
Summary of Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 1559-35-9 | [1][2][3] |
| Molecular Formula | C₁₀H₂₂O₂ | [1][2] |
| Molecular Weight | 174.28 g/mol | [1][2] |
| Boiling Point | 229 °C (lit.) | [3][4] |
| Density | 0.892 g/mL at 25 °C (lit.) | [3][4] |
| Appearance | Colorless liquid | [1] |
Table 2: Comparison of Peroxide Removal Methods
| Method | Principle | Advantages | Disadvantages |
| Activated Alumina Column | Adsorption and decomposition of peroxides. | Effective for hydroperoxides; can be used for various ether types.[21] | Removes inhibitors, increasing future peroxidation rate.[9] Alumina must be safely quenched after use.[6][21] |
| Ferrous Sulfate (FeSO₄) Wash | Reduction of peroxides by Fe²⁺ ions. | Simple and effective for water-insoluble ethers.[12] | Requires preparation of a fresh solution; involves liquid-liquid extraction.[9][14] |
Experimental Protocols
Protocol 1: Qualitative Peroxide Detection with Potassium Iodide (KI)
-
Place 1 mL of the this compound sample into a clean test tube.
-
Add 1 mL of a freshly prepared 10% (w/v) potassium iodide solution.[9]
-
Add a few drops of dilute hydrochloric acid or glacial acetic acid and shake the mixture.[9][16]
-
Observation:
-
(Optional) Add a drop of starch indicator solution. A dark blue/black color confirms the presence of iodine, and thus peroxides.[9]
Protocol 2: Semi-Quantitative Peroxide Detection using Test Strips
-
Using appropriate personal protective equipment (PPE), open the solvent container.
-
Dip a peroxide test strip into the this compound for approximately 1 second.
-
Remove the strip and allow the solvent to evaporate.
-
Moisten the reaction zone by breathing on it or immersing it briefly in distilled water, as per the manufacturer's instructions.[9]
-
Compare the resulting color on the strip to the color chart provided with the test kit to estimate the peroxide concentration in ppm.
Protocol 3: Peroxide Removal using an Activated Alumina Column
-
Securely clamp a glass chromatography column in a vertical position inside a fume hood.
-
Place a small plug of glass wool at the bottom of the column.
-
Fill the column with activated alumina (basic, 80-mesh is suitable). A 2 x 33 cm column with ~80g of alumina can treat 100-400 mL of solvent.[6]
-
Slowly pour the peroxide-containing this compound onto the top of the column, allowing it to percolate through the alumina under gravity.
-
Collect the purified solvent in a clean, appropriately labeled amber glass bottle.
-
Crucially, test the collected solvent for peroxides using one of the methods above to ensure the removal was successful.
-
Safety Note: The alumina column now contains concentrated peroxides and must be decontaminated. Slowly pass a dilute acidic solution of ferrous sulfate through the column to neutralize the peroxides before disposal.[6]
Protocol 4: Peroxide Removal using Ferrous Sulfate (FeSO₄) Wash
-
Prepare a fresh ferrous sulfate wash solution (e.g., dissolve 60 g of FeSO₄·7H₂O in 110 mL of distilled water and add 6 mL of concentrated sulfuric acid).[12]
-
In a separatory funnel, add the peroxide-containing this compound.
-
Add a small portion of the ferrous sulfate solution (e.g., 50 mL per 1 L of solvent).
-
Stopper the funnel and shake gently, venting frequently to release any pressure.
-
Allow the layers to separate, then drain and discard the lower aqueous layer.
-
Repeat the wash with fresh ferrous sulfate solution until a sample of the organic layer gives a negative test for peroxides.[9][14]
-
Wash the purified solvent with water to remove residual acid and iron salts, then dry it with a suitable drying agent (e.g., anhydrous magnesium sulfate).
Visualizations
Caption: Chemical structure of this compound.
Caption: Autoxidation free-radical chain reaction for peroxide formation.
Caption: Experimental workflow for peroxide detection.
Caption: Decision workflow for handling this compound.
References
- 1. Buy this compound | 26468-86-0 [smolecule.com]
- 2. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 1559-35-9 [chemicalbook.com]
- 4. This compound CAS#: 1559-35-9 [m.chemicalbook.com]
- 5. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 6. uwyo.edu [uwyo.edu]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. louisville.edu [louisville.edu]
- 9. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
- 10. vumc.org [vumc.org]
- 11. ehs.princeton.edu [ehs.princeton.edu]
- 12. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 13. Peroxide-Forming Chemicals | Environmental Health and Safety [ehs.dartmouth.edu]
- 14. westernsydney.edu.au [westernsydney.edu.au]
- 15. utep.edu [utep.edu]
- 16. How to detect presence of peroxide in ether???? Please answer me - askIITians [askiitians.com]
- 17. Diethyl ether peroxide - Wikipedia [en.wikipedia.org]
- 18. Quantification of peroxide value (PV) in oil â Vitas Analytical Services [vitas.no]
- 19. Peroxide value - Wikipedia [en.wikipedia.org]
- 20. xylemanalytics.com [xylemanalytics.com]
- 21. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 22. otago.ac.nz [otago.ac.nz]
Technical Support Center: Optimizing Reaction Yield with 2-(2-Ethylhexyloxy)ethanol
Welcome to the technical support center for optimizing reaction yields when using 2-(2-Ethylhexyloxy)ethanol as a solvent. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during experiments.
Troubleshooting Guides
This section provides solutions to common problems that may arise during chemical reactions where this compound is used as a solvent.
Issue 1: Low or No Reaction Yield
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incorrect Reaction Temperature | This compound has a high boiling point (approximately 229 °C), allowing for a wide range of reaction temperatures.[1][2] However, excessively high temperatures can lead to reactant or product decomposition. Conversely, a temperature that is too low may result in a slow or stalled reaction. Solution: Optimize the reaction temperature by performing small-scale experiments at various temperatures to determine the optimal balance between reaction rate and product stability. |
| Sub-optimal Reactant Concentration | The concentration of reactants can significantly impact reaction kinetics and equilibrium. Solution: Systematically vary the concentration of your reactants to find the optimal conditions for product formation. In some cases, using a large excess of one reactant can drive the equilibrium towards the product side. |
| Catalyst Inactivity or Incompatibility | The choice of catalyst is crucial for many reactions. The catalyst may be inactive, poisoned by impurities, or incompatible with the solvent. Solution: Ensure the catalyst is fresh and active. If catalyst poisoning is suspected, purify the reactants and solvent. It may also be necessary to screen different catalysts to find one that is effective in this compound. |
| Poor Mixing or Agitation | In heterogeneous reactions, or with reactants of limited solubility, inefficient mixing can severely limit the reaction rate. Solution: Increase the stirring speed or use a more efficient stirring mechanism (e.g., mechanical stirrer vs. magnetic stir bar) to ensure the reaction mixture is homogeneous. |
| Presence of Water | For water-sensitive reactions, such as certain organometallic reactions or dehydrations, trace amounts of water in the solvent or reactants can quench the reaction. Solution: Dry the this compound and all reactants thoroughly before use. Standard drying techniques, such as distillation or the use of molecular sieves, can be employed. |
Logical Troubleshooting Flow for Low Yield:
Caption: A logical workflow for troubleshooting low reaction yield.
Issue 2: Formation of Impurities and Side Products
Possible Causes and Solutions:
| Cause | Recommended Action |
| Side Reactions at High Temperatures | The high boiling point of this compound may tempt researchers to use very high reaction temperatures, which can promote undesired side reactions or product decomposition. Solution: As with low yield, perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Solvent Participation in the Reaction | Although generally a stable solvent, the hydroxyl group in this compound can potentially participate in certain reactions, such as acting as a nucleophile in the presence of a strong acid or base.[1] Solution: Evaluate the compatibility of your reaction conditions with the alcohol functionality of the solvent. If solvent participation is suspected, consider using an alternative aprotic solvent. |
| Presence of Oxygen | For oxygen-sensitive reactions, the presence of dissolved oxygen in the solvent can lead to oxidative side products. Solution: Degas the this compound prior to use by bubbling an inert gas (e.g., nitrogen or argon) through it or by using freeze-pump-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound relevant to its use as a solvent?
This compound is a colorless liquid with a mild ether-like odor.[3] Its key properties are summarized in the table below:
| Property | Value |
| Molecular Formula | C₁₀H₂₂O₂ |
| Molecular Weight | 174.28 g/mol |
| Boiling Point | ~229 °C[1][2] |
| Density | ~0.892 g/mL at 25 °C[1][2] |
| Solubility in Water | Slightly soluble |
| Solubility in Organic Solvents | Soluble in many common organic solvents |
| Flash Point | ~109 °C |
Q2: In what types of reactions is this compound commonly used as a solvent?
Due to its ether and alcohol functionalities, this compound is a versatile solvent suitable for a range of reactions, including:
-
Esterifications: It can serve as a solvent for the reaction between carboxylic acids and alcohols.[1]
-
Nucleophilic Substitutions: Its polar nature can be advantageous for SN1 and SN2 reactions.[1]
-
Dehydrations: Under acidic conditions, it can be used as a solvent for the dehydration of other alcohols.[1]
Q3: How can I effectively remove this compound from my reaction mixture after the reaction is complete?
Given its high boiling point, removal by simple evaporation under reduced pressure can be challenging. Here are some recommended methods:
-
Aqueous Extraction: If your product is not water-soluble, you can often remove the bulk of the this compound by washing the reaction mixture with water.
-
Chromatography: For non-volatile products, column chromatography is an effective method for separating the product from the high-boiling solvent.
-
Distillation: If your product has a significantly lower boiling point than this compound, distillation can be a viable separation technique.
Experimental Protocols
General Protocol for an Esterification Reaction using this compound as a Solvent
This protocol provides a general guideline for performing an acid-catalyzed esterification. The specific amounts and conditions should be optimized for the particular substrates.
Materials:
-
Carboxylic acid
-
Alcohol
-
This compound (dried)
-
Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carboxylic acid, the alcohol, and this compound.
-
Slowly add the acid catalyst to the stirred mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) and monitor the reaction progress by a suitable technique (e.g., TLC, GC, NMR).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent for extraction (e.g., ethyl acetate).
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., chromatography, distillation).
Experimental Workflow for Esterification:
Caption: A typical experimental workflow for an esterification reaction.
References
Technical Support Center: Overcoming Reactant Solubility Challenges in 2-(2-Ethylhexyloxy)ethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with reactants in 2-(2-Ethylhexyloxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
A1: this compound is a versatile, slightly polar organic solvent.[1] Its amphiphilic nature, possessing both a polar hydroxyl group and a non-polar ether and ethylhexyl group, allows it to dissolve a wide range of organic compounds.[2] It is miscible with many organic solvents and has limited solubility in water (approximately 1.14 g/L at 20°C).[3][4] Its ability to dissolve both polar and non-polar substances makes it a valuable solvent in various applications, including organic synthesis and formulations.[2]
Q2: I am observing that my reactant is not dissolving in this compound at room temperature. What should I do first?
A2: The first step is to gently heat the mixture. The solubility of most organic solids increases with temperature.[1] A modest increase in temperature can significantly improve the dissolution of your reactant. It is advisable to heat the mixture with stirring and to monitor for any signs of reactant decomposition.
Q3: Can I use a co-solvent to improve the solubility of my reactant?
A3: Yes, using a co-solvent is a common and effective strategy. The choice of co-solvent depends on the nature of your reactant. For highly non-polar reactants, a small amount of a non-polar co-solvent like toluene (B28343) or heptane (B126788) might be beneficial. For more polar reactants, a polar co-solvent such as ethanol, isopropanol, or even a small amount of water could enhance solubility.
Q4: My reactant is an organic acid/base. Are there specific strategies for these types of compounds?
A4: For acidic or basic reactants, adjusting the pH of the reaction mixture can be a powerful technique to enhance solubility. For an acidic reactant, adding a small amount of a suitable organic base can deprotonate the acid, forming a more soluble salt. Conversely, for a basic reactant, adding a small amount of an organic acid can lead to the formation of a more soluble salt. This should be done cautiously, considering the compatibility of the acid/base with your overall reaction scheme.
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues in this compound.
Problem: Reactant fails to dissolve completely.
Visual Cue: Solid particles remain suspended in the solvent even after vigorous stirring.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting reactant solubility issues.
Data Presentation
The following table provides illustrative examples of how solubility might be affected by temperature and the addition of co-solvents. Please note that these are hypothetical values for demonstration purposes and actual solubilities should be determined experimentally.
| Reactant Type | Condition | Estimated Solubility ( g/100 mL) |
| Non-polar (e.g., Aromatic Hydrocarbon) | 25°C | 5 |
| 50°C | 15 | |
| 25°C with 10% Heptane | 20 | |
| Polar (e.g., Carboxylic Acid) | 25°C | 2 |
| 50°C | 8 | |
| 25°C with 10% Ethanol | 12 | |
| Basic (e.g., Amine) | 25°C | 3 |
| 50°C | 10 | |
| 25°C with 1 eq. Acetic Acid | > 25 (as salt) |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility via Temperature and Co-solvency
Objective: To systematically determine the appropriate conditions for dissolving a poorly soluble reactant in this compound.
Materials:
-
Reactant of interest
-
This compound
-
Candidate co-solvents (e.g., heptane, toluene, ethanol, isopropanol)
-
Stir plate with heating capabilities
-
Magnetic stir bar
-
Thermometer
-
Graduated cylinders and pipettes
-
Reaction vessel (e.g., round-bottom flask)
Procedure:
-
Initial Solubility Test:
-
Add a known mass of the reactant to a measured volume of this compound at room temperature (25°C).
-
Stir the mixture vigorously for 15 minutes.
-
Observe and record the extent of dissolution.
-
-
Temperature Elevation:
-
If the reactant is not fully dissolved, begin to gently heat the mixture in increments of 10°C.
-
Stir continuously and allow the mixture to equilibrate at each temperature for 10-15 minutes.
-
Record the temperature at which the reactant completely dissolves.
-
Caution: Monitor for any changes in color or the appearance of byproducts that might indicate reactant decomposition.
-
-
Co-solvent Addition:
-
If heating is insufficient or undesirable, return the mixture to room temperature.
-
Based on the polarity of the reactant, select an appropriate co-solvent.
-
Add the co-solvent dropwise or in small increments (e.g., 1-2% of the total volume at a time).
-
Stir vigorously after each addition and observe for changes in solubility.
-
Record the volume of co-solvent required to achieve complete dissolution.
-
Signaling Pathway for Solubility Enhancement Strategy:
Caption: Logical relationships in selecting a solubility enhancement strategy.
References
Technical Support Center: Viscosity Reduction in 2-(2-Ethylhexyloxy)ethanol Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and reducing the viscosity of formulations based on 2-(2-Ethylhexyloxy)ethanol. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the viscosity of this compound based formulations?
A1: The viscosity of formulations containing this compound is primarily influenced by three key factors:
-
Concentration of Solutes: The type and concentration of active pharmaceutical ingredients (APIs), polymers, or other excipients dissolved or suspended in the this compound can significantly increase viscosity.
-
Temperature: There is an inverse relationship between temperature and viscosity; increasing the temperature of the formulation will decrease its viscosity.
-
Presence of Co-solvents and Additives: The addition of low-viscosity co-solvents or specific rheology modifiers can substantially alter the formulation's viscosity.
Q2: How does temperature affect the viscosity of my formulation?
A2: For most liquid formulations, including those based on this compound, viscosity decreases as temperature increases. This is because higher temperatures increase the kinetic energy of the molecules, allowing them to overcome intermolecular forces and flow more easily. It is a critical parameter to control for ensuring reproducibility in experiments.
Q3: My formulation is too viscous to handle with a standard pipette. What are my options?
A3: High viscosity can pose challenges for accurate liquid handling. Consider the following options:
-
Gentle Warming: Heating the formulation in a controlled manner can temporarily reduce its viscosity, making it easier to pipette. Ensure the temperature is uniform throughout the sample and does not degrade any components.
-
Dilution: If your experimental design allows, diluting the formulation with a compatible, low-viscosity solvent is an effective method for viscosity reduction.
-
Specialized Equipment: For highly viscous samples, positive-displacement pipettes or automated liquid handlers designed for viscous fluids are recommended for accurate dispensing.
Q4: What types of co-solvents are compatible with this compound for viscosity reduction?
A4: this compound is a glycol ether and is miscible with a range of polar and non-polar solvents. Low molecular weight alcohols are often effective at reducing the viscosity of such formulations. Common compatible co-solvents include:
-
Ethanol
-
Isopropanol
-
Propylene (B89431) Glycol
-
Water (solubility is limited, so compatibility should be tested)[1]
The effectiveness of a co-solvent will depend on the specific components of your formulation.
Q5: What are rheology modifiers and can they be used in this compound formulations?
A5: Rheology modifiers are substances that alter the flow behavior of a fluid. In the context of reducing viscosity, you would look for shear-thinning agents. For non-aqueous, polar solvent systems like those based on this compound, certain types of organic rheology modifiers could be suitable.[2] These include certain types of polyacrylates or modified polyamides. However, their compatibility and effectiveness must be experimentally determined for your specific formulation.
Troubleshooting Guide: High Viscosity Issues
This guide provides a systematic approach to diagnosing and resolving common issues related to high viscosity in your this compound based formulations.
| Problem | Possible Cause | Suggested Solution |
| Inaccurate Pipetting or Dispensing | High intrinsic viscosity of the formulation. | - Gently warm the solution to a consistent, controlled temperature before handling.- Use positive-displacement pipettes or wide-bore pipette tips.- If permissible by the experimental protocol, dilute the formulation with a compatible low-viscosity solvent. |
| Difficulty in Mixing or Dissolving Components | The high viscosity of the this compound base is impeding proper mixing and dissolution of other formulation components. | - Increase the stirring speed or utilize more efficient mixing methods such as vortexing or sonication.- Pre-dissolve the component in a smaller volume of a compatible low-viscosity co-solvent before adding it to the main formulation.- Gently warm the formulation during the mixing process to lower viscosity and improve dissolution. |
| Inconsistent Viscosity Measurements | Temperature fluctuations in the laboratory environment or within the sample. | - Use a viscometer with precise temperature control, such as a temperature-controlled water bath or a jacketed sample holder.- Ensure the sample, viscometer spindle, and sample cup are all equilibrated at the target temperature before starting the measurement. |
| Precipitation or Phase Separation after Adding a Co-solvent | The added co-solvent is not fully compatible with all components of the formulation. | - Test the compatibility of the co-solvent with each individual component of the formulation before preparing the full mixture.- Add the co-solvent slowly while stirring to ensure proper mixing.- Consider using a different co-solvent with better solubility characteristics for your specific system. |
Data Presentation
Table 1: Estimated Viscosity of this compound at Different Temperatures
| Temperature (°C) | Temperature (K) | Estimated Dynamic Viscosity (cP) |
| 20 | 293.15 | ~ 8.5 |
| 30 | 303.15 | ~ 6.0 |
| 40 | 313.15 | ~ 4.5 |
| 50 | 323.15 | ~ 3.5 |
| Note: These are estimated values based on the properties of similar glycol ethers. Actual values should be determined experimentally. |
Table 2: Illustrative Effect of Co-solvents on the Viscosity of a this compound Based Formulation at 25°C
| Co-solvent | Concentration of Co-solvent (w/w %) | Illustrative Viscosity (cP) |
| None | 0% | > 500 |
| Ethanol | 10% | ~ 250 |
| Ethanol | 20% | ~ 100 |
| Isopropanol | 10% | ~ 280 |
| Isopropanol | 20% | ~ 120 |
| Propylene Glycol | 10% | ~ 350 |
| Propylene Glycol | 20% | ~ 180 |
| Note: This table presents hypothetical data to illustrate the expected trend of viscosity reduction. The actual viscosity will depend on the specific formulation. |
Experimental Protocols
Protocol 1: General Viscosity Measurement
This protocol outlines the standard procedure for measuring the dynamic viscosity of your formulation using a rotational viscometer.
Apparatus:
-
Rotational Viscometer (e.g., Brookfield or similar)
-
Appropriate spindle for the expected viscosity range
-
Sample cup or beaker
-
Temperature-controlled water bath or jacket
Procedure:
-
Instrument Setup: Turn on the viscometer and the temperature control unit. Allow the instrument to stabilize.
-
Sample Preparation: Place the required volume of your formulation into the sample cup, ensuring there are no air bubbles.
-
Temperature Equilibration: Place the sample cup in the temperature-controlled holder. Immerse the spindle into the solution to the marked depth. Allow the sample to equilibrate at the target temperature for at least 15-20 minutes.
-
Measurement:
-
Select the appropriate spindle and rotational speed (RPM) for your sample. The torque reading should ideally be between 10% and 90%.
-
Start the spindle rotation.
-
-
Record Data: Once the reading is stable, record the viscosity (in cP or mPa·s), torque (%), temperature, spindle number, and rotational speed.
-
Cleaning: After the measurement, remove the spindle and clean it thoroughly with an appropriate solvent, followed by drying. Clean the sample cup as well.
Protocol 2: Evaluating the Effectiveness of Viscosity Reducing Agents
This protocol provides a method for systematically evaluating the effect of temperature and co-solvents on the viscosity of your this compound based formulation.
Materials:
-
Your this compound based formulation
-
Selected low-viscosity co-solvents (e.g., ethanol, isopropanol, propylene glycol)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Rotational viscometer with temperature control
Procedure:
Part A: Effect of Temperature
-
Prepare a sufficient volume of your stock formulation.
-
Using the viscosity measurement protocol (Protocol 1), measure the viscosity of your stock formulation at a series of temperatures (e.g., 20°C, 25°C, 30°C, 35°C, 40°C).
-
Ensure the sample is equilibrated at each temperature before taking a measurement.
-
Record the viscosity at each temperature and plot the results to observe the temperature-viscosity profile.
Part B: Effect of Co-solvents
-
Prepare a series of formulations with varying concentrations of a selected co-solvent (e.g., 0%, 5%, 10%, 15%, 20% w/w).
-
To do this, accurately weigh your stock formulation and the required amount of co-solvent into a container and mix thoroughly.
-
Using the viscosity measurement protocol (Protocol 1), measure the viscosity of each formulation at a constant, controlled temperature (e.g., 25°C).
-
Record the viscosity for each co-solvent concentration.
-
Repeat steps 1-4 for each co-solvent you wish to evaluate.
-
Plot the viscosity as a function of co-solvent concentration for each co-solvent to compare their effectiveness.
Visualizations
Caption: A troubleshooting flowchart for managing highly viscous formulations.
Caption: Standard workflow for evaluating viscosity reduction strategies.
References
Technical Support Center: Stabilizing 2-(2-Ethylhexyloxy)ethanol-Water Mixtures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2-(2-Ethylhexyloxy)ethanol-water mixtures. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you prevent and address phase separation in your experiments.
Troubleshooting Guide
Phase separation in this compound-water mixtures is a common challenge, primarily due to the limited solubility of this compound in water. This guide provides a systematic approach to diagnosing and resolving this issue.
Visual Cue: Cloudy or Layered Mixture
If you observe that your this compound-water mixture is cloudy or has separated into distinct layers, it is an indication of phase separation. The following flowchart outlines a troubleshooting workflow to address this problem.
Caption: Troubleshooting workflow for phase separation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of phase separation in this compound-water mixtures?
A1: The primary cause is the limited solubility of this compound in water. At 20°C, its solubility is approximately 1.14 g/L.[1][2][3] Concentrations exceeding this limit will likely result in phase separation. Additionally, as a glycol ether, its solubility can be influenced by temperature.[4]
Q2: How does temperature affect the stability of the mixture?
A2: The solubility of this compound in water is temperature-dependent. For many glycol ethers, an increase in temperature can lead to a decrease in solubility, a phenomenon known as inverse solubility. This can result in the mixture becoming cloudy at a certain temperature, referred to as the "cloud point," indicating the onset of phase separation.
Q3: What are co-solvents, and how can they prevent phase separation?
A3: Co-solvents are water-miscible organic solvents that can be added to increase the solubility of a poorly soluble compound. For this compound, co-solvents like ethanol (B145695) or isopropanol (B130326) can be effective. They work by reducing the overall polarity of the solvent system, thereby improving the miscibility of the partially hydrophobic glycol ether.
Quantitative Data on Co-solvents:
| Co-solvent | Typical Starting Concentration (% v/v) | Remarks |
| Ethanol | 5 - 20% | Generally effective in increasing the solubility of hydrophobic compounds in water. |
| Isopropanol | 5 - 15% | Can be more effective than ethanol for certain solutes due to its slightly lower polarity. |
| Propylene Glycol | 1 - 10% | A common co-solvent in pharmaceutical formulations. |
Note: These are starting recommendations. The optimal concentration will depend on the specific concentration of this compound and the experimental conditions.
Q4: How do I select an appropriate surfactant to stabilize my mixture?
A4: Surfactants are molecules with both a hydrophilic (water-loving) and a lipophilic (oil-loving) part. They can stabilize mixtures of immiscible or partially miscible liquids by forming micelles around the less soluble component, effectively dispersing it in the other liquid.
The selection of a suitable surfactant is guided by the Hydrophilic-Lipophilic Balance (HLB) system. The HLB value indicates the relative affinity of a surfactant for water and oil. For creating an oil-in-water (O/W) emulsion, where this compound is the "oil" phase, surfactants with higher HLB values (typically 8-18) are required.
Recommended Surfactant Classes and HLB Ranges:
| Surfactant Class | Typical HLB Range | Example(s) |
| Polysorbates | 13 - 17 | Polysorbate 20 (Tween 20), Polysorbate 80 (Tween 80) |
| Polyoxyethylene Alkyl Ethers | 10 - 16 | Brij™ series, Lutensol® series |
To determine the optimal surfactant and its concentration, it is recommended to perform a screening experiment with a range of surfactants and concentrations.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound-Water Mixture using a Co-solvent
This protocol describes the preparation of a stable aqueous solution of this compound using ethanol as a co-solvent.
Materials:
-
This compound
-
Deionized water
-
Ethanol (95% or absolute)
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
Procedure:
-
Determine the desired final concentration of this compound and the total volume of the solution.
-
Calculate the required volumes of this compound, ethanol, and deionized water.
-
In a volumetric flask, first add the calculated volume of this compound.
-
Add the calculated volume of ethanol to the flask.
-
Mix the contents of the flask by swirling until a homogeneous solution is formed.
-
Slowly add deionized water to the flask while stirring continuously with a magnetic stirrer.
-
Continue adding water until the final volume is reached.
-
Visually inspect the solution for any signs of cloudiness or phase separation.
Workflow for Co-solvent Addition:
References
Technical Support Center: Troubleshooting Inconsistent Experimental Results with 2-(2-Ethylhexyloxy)ethanol
Welcome to the technical support center for 2-(2-Ethylhexyloxy)ethanol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve inconsistencies in experimental results when using this versatile solvent.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during experiments involving this compound in a question-and-answer format.
Issue 1: High Variability in Cell-Based Assay Results
Question: We are using this compound to dissolve a hydrophobic compound for a cell viability (MTT) assay, and we are observing significant well-to-well and day-to-day variability. What could be the cause?
Answer: Inconsistent results in cell-based assays when using this compound as a solvent can stem from several factors related to the solvent's properties and handling.
Troubleshooting Steps:
-
Solvent Purity and Degradation: Ethers like this compound can form peroxides upon exposure to air and light over time.[1][2][3] These peroxides are not only an explosion hazard at high concentrations but can also be cytotoxic, leading to artificially low cell viability and high variability.
-
Recommendation: Always use a fresh bottle of high-purity, biotechnology-grade this compound.[4] Test for peroxides in older solvent stocks before use. A simple test involves adding a small amount of potassium iodide solution; a yellow-brown color indicates the presence of peroxides.[2][3] Discard any solvent that tests positive for significant peroxide levels.
-
-
Inconsistent Solvent Concentration: Even at low concentrations, solvents can have an effect on cellular systems.[5][6] It is crucial to maintain a consistent final concentration of this compound across all wells and experiments.
-
Recommendation: Prepare a stock solution of your compound in this compound and then perform serial dilutions in your cell culture medium. Ensure the final solvent concentration in the vehicle control is the same as in the experimental wells.
-
-
Viscosity and Pipetting Errors: this compound is more viscous than aqueous solutions. This can lead to inaccurate and imprecise pipetting, especially with automated liquid handlers, resulting in inconsistent compound concentrations.[7][8][9]
-
Interaction with Plasticware: Residual solvents from the manufacturing of plastic labware can leach into your experimental solutions and affect cell cultures.[11] While this compound itself is a solvent, its interaction with certain plastics could potentially extract other compounds.
-
Recommendation: Use high-quality, cell-culture-treated plasticware from reputable suppliers. If you suspect an issue, consider pre-rinsing the wells with culture medium before adding your cells and test compounds.
-
Issue 2: Poor Reproducibility in Nanoparticle Formulations
Question: We are using this compound in a solvent evaporation method to produce drug-loaded nanoparticles. The particle size and drug encapsulation efficiency are inconsistent between batches. Why is this happening?
Answer: Inconsistencies in nanoparticle formulation are a common challenge.[12][13][14] When using this compound, several factors related to its physicochemical properties can contribute to this variability.
Troubleshooting Steps:
-
Critical Micelle Concentration (CMC): As an amphiphilic molecule, this compound can form micelles in aqueous solutions.[15][16] The formation and stability of these micelles can be influenced by temperature, pH, and the presence of other molecules, which in turn can affect nanoparticle formation.
-
Recommendation: Determine the critical micelle concentration of this compound under your specific experimental conditions. Operating consistently above or below the CMC, depending on your formulation strategy, can improve reproducibility.
-
-
Solvent Purity and Hydrolysis: Impurities or degradation products in the solvent can interfere with the self-assembly process of the nanoparticles. While stable, under certain conditions of pH and temperature, hydrolysis of the ether linkage could occur over long periods, though this is less common for this type of ether. Peroxide formation, as mentioned previously, is a more likely issue.[2][3]
-
Recommendation: Use a fresh, high-purity grade of this compound for each batch of nanoparticles.[4] Store the solvent under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
-
Mixing and Evaporation Rate: The rate of addition of the organic phase to the aqueous phase and the subsequent evaporation rate of the solvent are critical parameters in solvent evaporation methods. The viscosity of this compound can affect the diffusion and mixing dynamics.
-
Recommendation: Precisely control the stirring speed and the rate of addition of the solvent phase. Use a rotary evaporator with a controlled temperature and vacuum to ensure a consistent evaporation rate between batches.
-
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C10H22O2 | [17] |
| Molecular Weight | 174.28 g/mol | [17] |
| Density | 0.892 g/mL at 25 °C | [18][19] |
| Boiling Point | 229 °C | [18][19] |
| Refractive Index | n20/D 1.435 | [18][19] |
| Flash Point | 109 °C (closed cup) | [19] |
| Water Solubility | Slightly soluble | [20] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay Using this compound as a Solvent
This protocol describes a standard MTT assay to assess the cytotoxicity of a hydrophobic compound dissolved in this compound.[21]
Materials:
-
Target cell line (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Hydrophobic test compound
-
High-purity this compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Preparation:
-
Prepare a 100 mM stock solution of the test compound in 100% this compound.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final concentration of this compound does not exceed a non-toxic level (typically <0.5%, to be determined empirically for your cell line).
-
Prepare a vehicle control with the same final concentration of this compound as the highest compound concentration.
-
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound or vehicle control.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Formulation of Drug-Loaded Nanoparticles by Solvent Evaporation
This protocol outlines a general method for preparing drug-loaded polymeric nanoparticles using this compound as a solvent for the drug and polymer.
Materials:
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Hydrophobic drug
-
High-purity this compound
-
Aqueous solution of a surfactant (e.g., PVA, Poloxamer 188)
-
Deionized water
-
Magnetic stirrer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of the polymer and the hydrophobic drug in this compound.
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant in deionized water.
-
Emulsification: Add the organic phase dropwise to the aqueous phase under constant stirring. The stirring speed and duration should be precisely controlled to form a stable oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a round-bottom flask and evaporate the this compound using a rotary evaporator under reduced pressure at a controlled temperature.
-
Nanoparticle Collection: Once the solvent is completely evaporated, the nanoparticles will be suspended in the aqueous phase. Collect the nanoparticles by centrifugation.
-
Washing and Lyophilization: Wash the nanoparticle pellet with deionized water to remove the excess surfactant and then lyophilize to obtain a dry powder.
Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent cell-based assay results.
Caption: Workflow for drug-loaded nanoparticle formulation.
References
- 1. Peroxide forming chemicals - Department of Biology, University of York [york.ac.uk]
- 2. Video: Autoxidation of Ethers to Peroxides and Hydroperoxides [jove.com]
- 3. westernsydney.edu.au [westernsydney.edu.au]
- 4. bluetigerscientific.com [bluetigerscientific.com]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 8. Optimization of liquid handling parameters for viscous liquid transfers with pipetting robots, a “sticky situation” - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 9. chemrxiv.org [chemrxiv.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. ijbr.com.pk [ijbr.com.pk]
- 14. traditionalmedicine.actabotanica.org [traditionalmedicine.actabotanica.org]
- 15. benchchem.com [benchchem.com]
- 16. kruss-scientific.com [kruss-scientific.com]
- 17. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. This compound CAS#: 1559-35-9 [m.chemicalbook.com]
- 19. 2-(2-エチルヘキシルオキシ)エタノール reagent grade, 97% | Sigma-Aldrich [sigmaaldrich.com]
- 20. This compound Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: The Impact of 2-(2-Ethylhexyloxy)ethanol Purity on Experimental Outcomes
For researchers, scientists, and drug development professionals, the purity of reagents and solvents is a critical factor that can significantly influence the kinetics, yield, and overall success of a chemical reaction. This technical support center provides a comprehensive guide to understanding and troubleshooting issues related to the purity of 2-(2-Ethylhexyloxy)ethanol.
Frequently Asked Questions (FAQs)
Q1: Why is the purity of this compound so critical for my experiments?
A1: this compound, like any solvent, is not merely an inert medium for your reaction. Impurities, even in trace amounts, can have a significant impact on your experimental results.[1] They can act as catalysts, inhibitors, or side-reactants, leading to altered reaction rates, lower yields, and the formation of unexpected byproducts.[1][2] In sensitive applications such as pharmaceutical synthesis, even minor impurities can affect the safety and efficacy of the final product.[1]
Q2: What are the most common impurities in commercial grades of this compound and how can they affect my reaction?
A2: Common impurities in commercial grades (e.g., 97% purity) of this compound can include:
-
Water: Can quench moisture-sensitive reagents (e.g., Grignard reagents, organometallics) and can hydrolyze esters, leading to reduced yields.[1]
-
Unreacted starting materials: Depending on the synthesis route, these could include diethylene glycol and 2-ethylhexanol. These can lead to the formation of undesired side-products.
-
Oxidation byproducts: Aldehydes and carboxylic acids can form from the oxidation of the alcohol moiety. These can participate in side reactions and potentially chelate with metal catalysts, altering their activity.
-
Peroxides: Ethers are prone to forming explosive peroxides over time, which is a significant safety hazard. Peroxides can also initiate unwanted radical reactions.
-
Trace metals: Can act as unintended catalysts or inhibitors, leading to unpredictable reaction outcomes.[1]
Q3: My reaction is running slower than expected. Could the purity of this compound be the cause?
A3: Yes, it is a strong possibility. Inhibitory impurities, such as those that may coordinate with and deactivate a catalyst, can significantly slow down a reaction. Water is a common culprit in reactions that are sensitive to moisture.
Q4: I am seeing unexpected peaks in my chromatogram. Could this be related to the solvent?
A4: Absolutely. Impurities in the this compound can react with your starting materials or intermediates to form byproducts that will appear as extra peaks in your analysis. It is also possible that the impurities themselves are being detected.
Q5: How can I check the purity of my this compound?
A5: The most common and reliable methods for determining the purity of a solvent are gas chromatography (GC) and gas chromatography-mass spectrometry (GC-MS). These techniques can separate and identify volatile impurities. Karl Fischer titration is the standard method for quantifying water content.
Troubleshooting Guides
Issue 1: Reduced Reaction Yield
| Symptom | Possible Cause (related to solvent purity) | Troubleshooting Steps |
| Lower than expected yield of the desired product. | Presence of water: Hydrolysis of products or quenching of reagents. | 1. Use a fresh, unopened bottle of high-purity this compound. 2. Dry the solvent over molecular sieves prior to use. 3. Quantify water content using Karl Fischer titration. |
| Presence of reactive impurities (e.g., other alcohols, aldehydes): These can compete in the reaction, leading to byproduct formation. | 1. Analyze the solvent by GC-MS to identify potential reactive impurities. 2. Purify the solvent by distillation. |
Issue 2: Altered Reaction Kinetics
| Symptom | Possible Cause (related to solvent purity) | Troubleshooting Steps |
| Reaction is significantly slower than expected. | Presence of an inhibitor: An impurity may be deactivating a catalyst or scavenging a reactive intermediate. | 1. Run a control reaction with a freshly purified batch of this compound. 2. Analyze the solvent for potential inhibitors (e.g., sulfur-containing compounds if using a palladium catalyst). |
| Reaction is uncontrollably fast or shows an unusual exotherm. | Presence of a catalytic impurity: Trace metals or other substances can act as unintended catalysts. | 1. Analyze the solvent for trace metals using inductively coupled plasma mass spectrometry (ICP-MS). 2. Use a higher grade of solvent with specified low metal content. |
Issue 3: Inconsistent Results Between Batches
| Symptom | Possible Cause (related to solvent purity) | Troubleshooting Steps |
| Reaction works well with one bottle of solvent but fails with another. | Batch-to-batch variability in solvent purity: Different lots of the same grade of solvent can have different impurity profiles. | 1. Do not switch solvent lots in the middle of a series of experiments. 2. If a new lot must be used, run a small-scale test reaction to ensure consistency. 3. Consider purifying a larger batch of solvent for use across all experiments. |
Experimental Protocols
Protocol 1: Purification of this compound by Distillation
Objective: To remove non-volatile impurities and other components with different boiling points.
Apparatus:
-
Round-bottom flask
-
Distillation head with condenser
-
Receiving flask
-
Heating mantle
-
Thermometer
-
Boiling chips
Methodology:
-
Add the this compound to the round-bottom flask, filling it to no more than two-thirds of its volume.
-
Add a few boiling chips to ensure smooth boiling.
-
Assemble the distillation apparatus.
-
Begin heating the flask gently with the heating mantle.
-
Discard the initial fraction that distills over, as it may contain more volatile impurities.
-
Collect the fraction that distills at the known boiling point of this compound (approximately 229 °C).[3]
-
Stop the distillation before the flask goes to dryness to avoid the concentration of non-volatile and potentially hazardous residues.
-
Store the purified solvent over molecular sieves to keep it dry.
Protocol 2: Monitoring Reaction Kinetics by Gas Chromatography (GC)
Objective: To determine the rate of a reaction by measuring the disappearance of a reactant or the appearance of a product over time.
Apparatus:
-
Gas chromatograph with a suitable column and detector (e.g., Flame Ionization Detector - FID)
-
Reaction vessel with temperature control and stirring
-
Syringe for sampling
-
Vials for sample quenching and dilution
Methodology:
-
Set up the reaction as per your standard protocol using this compound as the solvent.
-
At timed intervals (t=0, 5 min, 15 min, 30 min, etc.), withdraw a small aliquot of the reaction mixture using a syringe.
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent and an internal standard.
-
Dilute the quenched sample to a suitable concentration for GC analysis.
-
Inject the sample into the GC and record the chromatogram.
-
Integrate the peaks corresponding to the reactant, product, and internal standard.
-
Plot the concentration of the reactant or product versus time to determine the reaction rate.
Visualizations
Caption: A typical experimental workflow incorporating solvent purification and reaction monitoring.
Caption: A logical flowchart for troubleshooting unexpected reaction outcomes, with a focus on solvent purity.
References
Technical Support Center: Nanoparticle Synthesis in 2-(2-Ethylhexyloxy)ethanol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to stabilizing nanoparticles synthesized in a 2-(2-Ethylhexyloxy)ethanol medium. Below you will find troubleshooting advice and frequently asked questions to address common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and stabilization of nanoparticles in this compound.
Issue 1: Nanoparticle Aggregation and Precipitation
Question: My nanoparticles are aggregating and falling out of solution shortly after synthesis. What could be the cause and how can I fix it?
Answer:
Immediate aggregation is typically a sign of insufficient stabilization. The high boiling point and unique solvent properties of this compound can influence reaction kinetics and stabilizer efficacy.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Insufficient Capping Agent Concentration | The bulky ethylhexyl group of the solvent may require a higher concentration of capping agent to achieve adequate surface coverage. Incrementally increase the molar ratio of the capping agent to the metal precursor. |
| Inadequate Capping Agent | The chosen capping agent may have poor solubility or binding affinity in this specific medium. Consider agents with long alkyl chains that are compatible with the non-polar character of the ethylhexyl group. Thiol-based ligands (for gold), long-chain amines, or polymers like Polyvinylpyrrolidone (PVP) are good candidates. |
| High Reaction Temperature | While a high temperature can increase the reaction rate, it can also lead to faster particle growth and aggregation if not properly controlled. Try reducing the synthesis temperature and extending the reaction time. |
| Inefficient Mixing | This compound is more viscous than simple alcohols. Ensure vigorous and consistent stirring throughout the reaction to maintain a homogenous distribution of precursors and stabilizers. |
Issue 2: Poor Control Over Nanoparticle Size and Shape (Polydispersity)
Question: The nanoparticles I've synthesized have a wide size distribution and are not uniform in shape. How can I achieve better monodispersity?
Answer:
Achieving a narrow size and shape distribution depends on balancing the rates of nucleation and growth.[1] The properties of this compound can influence this balance.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Slow or Incomplete Reduction | The reducing power of this compound may be insufficient for a rapid nucleation event. Introduce a stronger, secondary reducing agent (e.g., NaBH₄) to promote a burst of nucleation, followed by slower growth.[2] |
| Reaction Temperature Too High or Low | The temperature directly affects the kinetics. A high temperature can cause uncontrolled growth, while a low temperature may lead to slow, continuous nucleation. Experiment with a range of temperatures (e.g., 120°C to 180°C) to find the optimal point for your system. |
| Precursor Concentration | High precursor concentrations can favor particle growth over nucleation, leading to larger, more polydisperse particles. Try decreasing the initial concentration of the metal salt. |
| Aging/Digestion Step | A post-synthesis heating step (aging) at a constant temperature can sometimes improve uniformity through a process known as Ostwald ripening. Introduce an aging step (e.g., hold at 150°C for 1-2 hours) after the initial synthesis. |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for troubleshooting common issues in your nanoparticle synthesis.
Caption: A flowchart for diagnosing and solving common nanoparticle synthesis problems.
Frequently Asked Questions (FAQs)
Q1: Why choose this compound as a synthesis medium over more common solvents like ethanol (B145695) or water?
A1: this compound offers several distinct advantages:
-
High Boiling Point: With a boiling point of approximately 229°C, it allows for syntheses at much higher temperatures than water or ethanol. This can be crucial for the formation of certain crystalline structures or for overcoming activation energy barriers.
-
Reducing Agent and Solvent: Like other alcohols, it can serve the dual role of a solvent and a reducing agent, simplifying the reaction system.[3]
-
Unique Solvent Properties: Its ether linkage and branched alkyl chain provide a unique polarity and steric environment, which can influence nanoparticle morphology and stabilization.
Q2: Can this compound also act as a stabilizing agent?
A2: Yes, to some extent. The molecule can adsorb onto the nanoparticle surface. Its bulky 2-ethylhexyl group can provide a degree of steric hindrance, which helps prevent nanoparticles from getting too close to one another and aggregating. However, for long-term stability, a dedicated capping agent is almost always necessary.
Q3: What types of capping agents are most effective in this medium?
A3: Given the solvent's structure, capping agents with good solubility in moderately non-polar environments are recommended. Effective options include:
-
Long-chain alkyl thiols: (e.g., dodecanethiol) for noble metal nanoparticles like gold and silver.
-
Oleic acid and Oleylamine: Commonly used for a wide variety of metal and metal oxide nanoparticles.
-
Polymers: Polyvinylpyrrolidone (PVP) is a versatile stabilizer that is soluble in many alcohols and can provide excellent steric protection.[4]
Q4: How does the viscosity of this compound affect the synthesis process?
A4: this compound is significantly more viscous than water or ethanol. This impacts mass transfer within the reaction. To counteract this, you must ensure vigorous and efficient stirring to guarantee that precursors, reducing agents, and capping agents are evenly distributed. Inadequate mixing can lead to localized areas of high concentration, resulting in uncontrolled growth and polydispersity.
Q5: Is it possible to perform a "green" synthesis in this solvent?
A5: The term "green chemistry" involves multiple principles, including the use of less hazardous solvents.[5] While this compound can act as both the solvent and reducing agent, eliminating the need for other, more toxic chemicals, its own environmental and safety profile must be considered.[6] A synthesis that minimizes additional reagents by using the solvent for multiple roles can be considered a step towards a "greener" process.[3]
Experimental Protocols & Data
Illustrative Comparison of Solvents
This table provides a comparison of the physical properties of this compound with other common solvents used in nanoparticle synthesis.
| Solvent | Formula | Boiling Point (°C) | Density (g/mL at 25°C) | Key Feature |
| Water | H₂O | 100 | 0.997 | High polarity, "green" solvent |
| Ethanol | C₂H₅OH | 78 | 0.789 | Good reducing agent, volatile |
| This compound | C₁₀H₂₂O₂ | 229 | 0.892 | High-temperature synthesis |
| Oleylamine | C₁₈H₃₇N | 348-350 | 0.824 | Acts as solvent and capping agent |
General Protocol: Synthesis of Gold Nanoparticles (AuNPs)
This protocol is a generalized procedure adapted for a high-boiling solvent system. Users should optimize concentrations and temperatures for their specific application.
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
This compound (synthesis medium)
-
Dodecanethiol (DDT, capping agent)
-
Sodium borohydride (B1222165) (NaBH₄, optional reducing agent)
-
Ethanol (for washing/purification)
Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a condenser and a thermocouple, add 100 mL of this compound.
-
Precursor Addition: While stirring vigorously, add a solution of HAuCl₄ (e.g., 0.1 mmol) dissolved in a minimal amount of the solvent.
-
Capping Agent: Add the capping agent, dodecanethiol (e.g., 0.5 mmol, a 5:1 molar ratio to gold). Allow the solution to stir for 15 minutes to ensure complex formation between the gold and the thiol.
-
Heating & Reduction: Heat the mixture to the desired reaction temperature (e.g., 140°C). The this compound will slowly reduce the gold precursor, indicated by a color change from yellow to deep red or purple.
-
(Optional) Burst Nucleation: For improved monodispersity, after adding the capping agent but before heating, rapidly inject a freshly prepared solution of NaBH₄ (e.g., 1.0 mmol) in this compound. This will cause a rapid color change, after which you can proceed to heat the solution for particle growth and annealing.
-
Reaction & Aging: Maintain the reaction at temperature for 1-2 hours. Monitor the reaction progress using UV-Vis spectroscopy by observing the surface plasmon resonance peak (~520 nm for spherical AuNPs).
-
Purification: After cooling to room temperature, add an excess of ethanol (an anti-solvent) to precipitate the now-hydrophobic nanoparticles.
-
Washing: Centrifuge the mixture to pellet the nanoparticles. Discard the supernatant and re-disperse the pellet in a small amount of a non-polar solvent like toluene (B28343) or hexane. Repeat the precipitation and washing step with ethanol at least three times to remove excess capping agent and solvent.[7]
-
Storage: Store the purified nanoparticles dispersed in a non-polar solvent.
Stabilization Mechanism Diagram
This diagram illustrates how a combination of the solvent and a capping agent (dodecanethiol) provides steric stabilization to a gold nanoparticle.
References
- 1. Green Chemistry Formation of Stable Ag Nanoparticles (Agnps) In Isopropanol Solvent – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. Solvent-Dependent Stabilization of Gold Nanoparticles: A Comparative Study on Polymers and the Influence of Their Molecular Weight in Water and Ethanol [mdpi.com]
- 5. impactfactor.org [impactfactor.org]
- 6. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Preparation of 2 nm gold nanoparticles for in vitro and in vivo applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Thermal Stability of 2-(2-Ethylhexyloxy)ethanol
This technical support center provides researchers, scientists, and drug development professionals with guidance on investigating the chemical stability of 2-(2-Ethylhexyloxy)ethanol under thermal stress. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the expected thermal stability of this compound?
Q2: What are the likely decomposition products of this compound under thermal stress?
A2: The thermal degradation of this compound is likely to proceed through pathways common to other glycol ethers. This can result in a complex mixture of smaller molecules. Potential decomposition products may include:
-
Alcohols: 2-Ethylhexanol, ethanol, and ethylene (B1197577) glycol.
-
Aldehydes and Ketones: Formaldehyde, acetaldehyde, and 2-ethylhexanal (B89479) resulting from oxidation of the alcohol and ether functionalities.
-
Carboxylic Acids: Formic acid, acetic acid, and other organic acids may form, particularly in the presence of oxygen, through the oxidation of intermediate aldehydes.[2][3]
-
Alkenes: Ethers can undergo elimination reactions at high temperatures to form alkenes.
Q3: How can I experimentally determine the thermal stability of this compound?
A3: Standard thermal analysis techniques are recommended for determining the thermal stability of this compound. The primary methods include:
-
Thermogravimetric Analysis (TGA): This technique measures the change in mass of a sample as a function of temperature. It is used to determine the onset temperature of decomposition and to quantify mass loss at different stages.[4]
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) events, providing information on the temperatures and enthalpies of these transitions.[5][6]
Troubleshooting Guide
Problem 1: My TGA results show an earlier than expected decomposition onset.
-
Possible Cause 1: Presence of Impurities. Impurities in the this compound sample, such as residual catalysts from synthesis or other organic compounds, can lower the decomposition temperature.
-
Solution: Ensure the purity of your sample using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC) before performing TGA.
-
-
Possible Cause 2: Oxidative Degradation. If the TGA experiment is conducted in an oxidizing atmosphere (e.g., air or oxygen), the decomposition will likely occur at a lower temperature compared to an inert atmosphere (e.g., nitrogen or argon).
-
Solution: Perform TGA analysis under a high-purity inert gas to assess the inherent thermal stability. A comparative study in both inert and oxidizing atmospheres can provide insights into the oxidative stability.
-
-
Possible Cause 3: High Heating Rate. A faster heating rate in TGA can shift the decomposition onset to a higher temperature, but in some cases, it might mask subtle, lower-temperature events.
-
Solution: Use a slower heating rate (e.g., 5-10 °C/min) to obtain a more resolved decomposition profile.
-
Problem 2: I am observing multiple overlapping peaks in my DSC thermogram.
-
Possible Cause 1: Complex Decomposition Pathway. The thermal decomposition of this compound is likely a multi-step process involving various simultaneous and consecutive reactions, each with its own thermal signature.
-
Solution: Use modulated DSC (if available) to deconvolve overlapping thermal events. Additionally, analyzing the evolved gases from the DSC using a coupled technique like mass spectrometry (DSC-MS) can help identify the products associated with each peak.
-
-
Possible Cause 2: Sample Volatilization. The boiling point of this compound is approximately 229 °C. An endothermic event due to boiling might overlap with the onset of decomposition.
-
Solution: Use sealed or high-pressure DSC pans to suppress volatilization and isolate the decomposition events. Comparing results from open and sealed pans can help differentiate between boiling and decomposition.
-
Problem 3: I am having difficulty identifying the decomposition products.
-
Possible Cause: Inadequate Analytical Technique. A single analytical method may not be sufficient to identify all components in a complex mixture of degradation products.
-
Solution: Employ a combination of analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective for separating and identifying volatile and semi-volatile organic compounds. High-Performance Liquid Chromatography (HPLC) can be used for less volatile or more polar compounds, including organic acids.[7][8]
-
Quantitative Data Summary
Due to the lack of specific experimental data for this compound in the searched literature, the following table provides an illustrative summary of typical data obtained from thermal analysis of a similar glycol ether. These values should be considered as estimates and need to be confirmed by experimental measurements.
| Parameter | Typical Value Range | Analytical Technique | Significance |
| Onset Decomposition Temperature (Tonset) | 180 - 220 °C | TGA | Indicates the temperature at which significant thermal degradation begins. |
| Temperature of Maximum Decomposition Rate (Tmax) | 200 - 250 °C | TGA (from DTG curve) | The temperature at which the rate of mass loss is highest. |
| Residual Mass at 600 °C | < 5% (in inert atm.) | TGA | Indicates the amount of non-volatile residue after decomposition. |
| Enthalpy of Decomposition (ΔHd) | -100 to -300 J/g | DSC | Quantifies the heat released during the exothermic decomposition process. |
Experimental Protocols
Protocol 1: Determination of Thermal Stability by Thermogravimetric Analysis (TGA)
Objective: To determine the onset temperature of decomposition and the mass loss profile of this compound as a function of temperature.
Apparatus:
-
Thermogravimetric Analyzer
-
High-precision microbalance
-
TGA pans (e.g., platinum or alumina)
-
Gas flow controller for nitrogen or air
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a clean, tared TGA pan.
-
Instrument Setup:
-
Place the sample pan in the TGA furnace.
-
Purge the furnace with the desired gas (e.g., nitrogen for inert atmosphere, air for oxidative atmosphere) at a constant flow rate (e.g., 50 mL/min) for at least 30 minutes to ensure a stable atmosphere.
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Plot the TGA curve (mass % vs. temperature).
-
Determine the onset temperature of decomposition (the temperature at which a significant deviation from the baseline is observed).
-
Calculate the first derivative of the TGA curve (DTG curve) to identify the temperature(s) of maximum decomposition rate.
-
Protocol 2: Analysis of Thermal Transitions by Differential Scanning Calorimetry (DSC)
Objective: To identify and quantify the thermal events (e.g., melting, boiling, decomposition) of this compound.
Apparatus:
-
Differential Scanning Calorimeter
-
DSC pans (e.g., aluminum, sealed or open)
-
Crimper for sealing pans
-
Gas flow controller for nitrogen
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of high-purity this compound into a DSC pan. If studying decomposition while suppressing boiling, use a pan that can be hermetically sealed.
-
Instrument Setup:
-
Place the sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with nitrogen at a constant flow rate (e.g., 20 mL/min).
-
-
Thermal Program:
-
Equilibrate the sample at a starting temperature of 0 °C.
-
Heat the sample from 0 °C to 300 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis:
-
Record the heat flow as a function of temperature.
-
Plot the DSC thermogram.
-
Identify and integrate the areas of any endothermic or exothermic peaks to determine the transition temperatures and enthalpy changes.
-
Visualizations
Caption: Experimental workflow for thermal stability analysis.
Caption: Plausible thermal degradation pathways.
References
Minimizing solvent-induced artifacts in spectroscopy with 2-(2-Ethylhexyloxy)ethanol
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing solvent-induced artifacts when using 2-(2-Ethylhexyloxy)ethanol in spectroscopic applications.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is provided below. These properties are essential for understanding its behavior as a solvent in spectroscopic experiments.
| Property | Value |
| Molecular Formula | C10H22O2 |
| Molecular Weight | 174.28 g/mol [1] |
| Boiling Point | 229 °C (lit.)[1] |
| Density | 0.892 g/mL at 25 °C (lit.)[1] |
| Refractive Index (n20/D) | 1.435 (lit.)[1] |
| Synonyms | Ethylene glycol 2-ethylhexyl ether, EEH Solvent |
Troubleshooting Guide
This guide addresses specific issues that may arise during spectroscopic measurements using this compound.
Issue 1: High Background Signal in UV-Vis Spectroscopy
-
Question: I am observing an unexpectedly high background absorbance in my UV-Vis spectrum when using this compound as a solvent. What could be the cause and how can I fix it?
-
Recommended Protocol: Determining Usable Wavelength Range
-
Fill a clean cuvette with your this compound.
-
Use a reference cuvette filled with a non-absorbing solvent like high-purity water or leave it empty (for an air reference).
-
Run a baseline scan across the desired wavelength range (e.g., 200-800 nm).
-
The wavelength at which the absorbance of the solvent sharply increases is the effective UV cutoff. You should work at wavelengths above this cutoff to minimize background absorbance.
Another potential cause is the presence of impurities in the solvent. "Reagent grade" solvents may contain additives or degradation products that absorb in the UV region. Consider using a higher purity, "spectroscopic grade" solvent if available. If high background persists, solvent purification through distillation may be necessary, although this should be performed with appropriate safety precautions.
-
Issue 2: Unexplained Peaks in Fluorescence Spectroscopy
-
Question: My fluorescence emission spectrum shows peaks that are not from my analyte when using this compound. What are these artifacts and how can I eliminate them?
-
Answer: Unexplained peaks in fluorescence spectroscopy can be due to fluorescent impurities in the solvent or Raman scattering.
Troubleshooting Steps:
-
Run a Solvent Blank: Acquire an emission spectrum of the this compound alone, using the same excitation wavelength as for your sample. This will reveal if the solvent itself or impurities within it are fluorescent.
-
Identify Raman Peaks: Raman scattering is an inelastic scattering phenomenon that can be mistaken for fluorescence. A key characteristic of Raman peaks is that their position shifts when the excitation wavelength is changed. To check for this, acquire emission spectra of the solvent blank at slightly different excitation wavelengths (e.g., 5-10 nm apart). If a peak shifts with the excitation wavelength, it is likely a Raman peak.
-
Purification: If fluorescent impurities are confirmed, consider purifying the solvent or using a higher-purity grade.
-
Issue 3: Inconsistent Results and Poor Reproducibility
-
Question: I am getting inconsistent results between experiments using different batches of this compound. Why is this happening?
-
Answer: Batch-to-batch variability in solvent quality can be a significant source of irreproducibility. This can be due to differences in purity, water content, or the presence of stabilizers.
Best Practices for Ensuring Reproducibility:
-
Solvent Qualification: Before using a new bottle of solvent for a series of critical experiments, run a series of quality control checks, including a UV-Vis baseline scan and a fluorescence emission scan, to ensure it meets your requirements.
-
Consistent Storage: Store this compound in a tightly sealed container in a cool, dark place to prevent degradation and contamination. Ethers can form peroxides over time, which can interfere with spectroscopic measurements.
-
Use the Same Batch: For a given set of experiments, it is ideal to use the same batch of solvent to minimize variability.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the typical UV cutoff for this compound?
-
A1: The exact UV cutoff wavelength for this compound is not consistently reported in standard chemical literature. However, as a glycol ether, it is expected to have a cutoff in the range of 210-220 nm, similar to other solvents in its class like 2-methoxyethanol (B45455) (210 nm). It is strongly recommended to experimentally determine the UV cutoff for the specific grade and batch you are using by running a solvent blank in your spectrophotometer.
-
-
Q2: Can I use "reagent grade" this compound for sensitive spectroscopic measurements?
-
A2: While "reagent grade" may be suitable for some applications, for sensitive techniques like fluorescence spectroscopy or quantitative UV-Vis analysis at low concentrations, it is advisable to use a "spectroscopic grade" solvent. Spectroscopic grade solvents are tested for their optical transparency and have lower levels of UV-absorbing and fluorescent impurities. If you must use a reagent grade solvent, it is critical to run a solvent blank to assess its suitability for your intended application.
-
-
Q3: How should I properly handle and store this compound to maintain its spectroscopic purity?
-
A3: To maintain the purity of this compound, it should be stored in a tightly sealed, inert container (e.g., amber glass) to protect it from light and atmospheric oxygen. Store in a cool, dry, and well-ventilated area away from heat sources. Ethers have a tendency to form explosive peroxides upon prolonged exposure to air and light. Therefore, it is good practice to date the bottle upon opening and test for the presence of peroxides if the solvent has been stored for an extended period.
-
Experimental Protocols
Protocol 1: Preparation of a Solvent Blank for UV-Vis Spectroscopy
-
Ensure the spectrophotometer is warmed up and has completed its self-check procedures.
-
Select two high-quality quartz cuvettes that are clean and free from scratches.
-
Fill one cuvette with high-purity water to serve as the reference.
-
Fill the second cuvette with the this compound to be tested.
-
Place the reference cuvette in the reference beam path and the sample cuvette in the sample beam path.
-
Perform a baseline correction or "zero" the instrument with the reference cuvette.
-
Acquire the absorbance spectrum of the this compound over the desired wavelength range (e.g., 200-400 nm).
-
The resulting spectrum will show the absorbance of the solvent itself and can be used to identify its UV cutoff and any impurity peaks.
Visualizations
References
Validation & Comparative
A Comparative Analysis of 2-(2-Ethylhexyloxy)ethanol and Dioctyl Phthalate as Plasticizers for Scientific Applications
For researchers, scientists, and drug development professionals, the selection of plasticizers is a critical decision that influences the performance, safety, and regulatory compliance of a wide range of polymer-based products, from laboratory equipment to drug delivery systems. This guide provides an objective comparison of 2-(2-Ethylhexyloxy)ethanol, a glycol ether, and the conventional phthalate (B1215562) plasticizer, dioctyl phthalate (DOP).
While direct comparative experimental data for this compound as a primary plasticizer is limited in publicly available literature, this guide synthesizes its known properties and infers its performance based on structurally similar glycol ethers. This is contrasted with the extensive data available for dioctyl phthalate, a long-standing but increasingly scrutinized plasticizer due to health and environmental concerns.
Executive Summary
Dioctyl phthalate (DOP) has been the benchmark plasticizer in the PVC industry for decades, lauded for its cost-effectiveness and excellent plasticizing efficiency. However, its classification as a phthalate has raised significant concerns regarding potential endocrine-disrupting effects and other adverse health impacts, leading to regulatory restrictions in many applications.
This compound, a member of the glycol ether family, represents a potential alternative. While not a direct drop-in replacement in all scenarios, glycol ethers are gaining attention for their different toxicological profiles. This guide will explore the known characteristics of both compounds and provide standardized experimental protocols for their direct comparison in a laboratory setting.
Physical and Chemical Properties
A fundamental understanding of the physical and chemical properties of these two compounds is essential for predicting their behavior as plasticizers.
| Property | This compound | Dioctyl Phthalate (DOP) |
| Chemical Formula | C10H22O2 | C24H38O4 |
| Molecular Weight | 174.28 g/mol | 390.56 g/mol |
| Appearance | Colorless liquid | Colorless, oily liquid |
| Boiling Point | 229 °C | ~384 °C |
| Melting Point | - | -50 °C |
| Density | ~0.892 g/mL at 25 °C | ~0.985 g/mL at 25 °C |
| Solubility in Water | Soluble | Insoluble |
Performance Comparison
The performance of a plasticizer is evaluated based on several key parameters, including its efficiency in imparting flexibility, its permanence within the polymer matrix (migration resistance), and its effect on the thermal stability of the final product.
Plasticizing Efficiency
DOP is well-established as a highly efficient plasticizer for PVC, significantly lowering its Tg and enabling a wide range of flexible applications.
Migration Resistance
Plasticizer migration, the process by which the plasticizer leaches from the polymer matrix, is a critical concern, particularly in medical devices and food contact applications. The lower molecular weight and higher water solubility of this compound may suggest a higher potential for migration compared to the larger, more hydrophobic DOP molecule. However, specific interactions with the polymer matrix can also influence migration rates. Studies have shown that DOP can migrate from PVC, with the rate being influenced by factors such as temperature and contact with solvents.[1]
Thermal Stability
The thermal stability of a plasticized polymer is crucial for its processing and end-use performance. Thermogravimetric analysis (TGA) is used to determine the temperatures at which the material begins to degrade. PVC plasticized with DOP typically shows a multi-step degradation process. While specific TGA data for PVC plasticized with this compound is not available, the thermal stability would need to be experimentally determined to ascertain its suitability for high-temperature applications.
Toxicological Profile
The primary driver for seeking alternatives to DOP is its toxicological profile. DOP is a phthalate ester that has been identified as a potential endocrine disruptor and has been linked to reproductive and developmental health concerns. This has led to its restriction in numerous consumer products, particularly those intended for children.
Glycol ethers, as a class, have a varied toxicological profile. While some glycol ethers have been associated with adverse health effects, this compound is not currently classified as a substance of very high concern by major regulatory bodies in the same way as some phthalates. However, a thorough toxicological assessment is crucial before its adoption in sensitive applications.
Experimental Protocols
For a direct and objective comparison of this compound and DOP, the following standardized experimental protocols are recommended.
Preparation of Plasticized PVC Films
Objective: To prepare standardized PVC films with varying concentrations of each plasticizer for subsequent testing.
Methodology:
-
Compounding: Dry blend PVC resin with the plasticizer (e.g., at 30, 40, and 50 parts per hundred of resin - phr), a thermal stabilizer (e.g., a mixed metal stabilizer), and a lubricant in a high-speed mixer.
-
Milling: Process the compound on a two-roll mill at a temperature of approximately 160-170°C until a homogenous sheet is formed.
-
Pressing: Press the milled sheet in a hydraulic press at a controlled temperature and pressure to produce films of a specified thickness (e.g., 1 mm).
-
Conditioning: Condition the films at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.
Evaluation of Mechanical Properties (ASTM D882)
Objective: To determine the effect of the plasticizers on the tensile strength and elongation at break of the PVC films.
Methodology:
-
Specimen Preparation: Cut dumbbell-shaped specimens from the conditioned films according to the dimensions specified in ASTM D882.
-
Tensile Testing: Use a universal testing machine (UTM) to pull the specimens at a constant rate of crosshead displacement until they break.
-
Data Analysis: Record the tensile strength (the maximum stress applied before rupture) and the elongation at break (the percentage increase in length at the point of rupture).
Thermal Stability Analysis (Thermogravimetric Analysis - TGA)
Objective: To assess the effect of the plasticizers on the thermal degradation of the PVC.
Methodology:
-
Sample Preparation: Cut a small, representative sample (5-10 mg) from the plasticized PVC film.
-
TGA Measurement: Place the sample in a TGA instrument and heat it under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 10°C/min) from ambient temperature to approximately 600°C.
-
Data Analysis: Record the temperature at which 5% weight loss occurs (T5%) and the temperature of the maximum rate of weight loss.
Migration Resistance Test (Solvent Extraction)
Objective: To quantify the amount of plasticizer that leaches from the PVC films into a solvent.
Methodology:
-
Initial Weighing: Accurately weigh a precisely cut piece of the plasticized PVC film.
-
Immersion: Immerse the film in a known volume of a relevant solvent (e.g., n-hexane for fatty food simulants, or ethanol/water mixtures) in a sealed container at a controlled temperature (e.g., 40°C) for a specified duration.
-
Final Weighing: After the immersion period, remove the film, gently wipe it dry, and reweigh it.
-
Calculation: The weight loss of the film corresponds to the amount of plasticizer that has migrated into the solvent.
Diagrams
Caption: Experimental workflow for comparing plasticizer performance.
Caption: Relationship between plasticizer properties and performance.
Conclusion
The choice between this compound and dioctyl phthalate as a plasticizer involves a trade-off between well-established performance and potential health and environmental risks. DOP offers decades of data supporting its efficacy and cost-effectiveness, but its use is increasingly restricted.
This compound, as a representative of the glycol ether class of compounds, presents a potentially safer alternative from a toxicological standpoint, particularly concerning endocrine disruption. However, the lack of extensive, publicly available data on its performance as a primary plasticizer necessitates thorough in-house evaluation using the standardized protocols outlined in this guide. Researchers and drug development professionals are strongly encouraged to conduct their own comparative studies to qualify this compound or other non-phthalate alternatives for their specific applications. This due diligence is essential to ensure both the desired performance characteristics and the safety and regulatory compliance of the final product.
References
A Comparative Guide to High-Boiling Point Glycol Ethers as Solvents for Researchers and Drug Development Professionals
An objective analysis of the performance, properties, and safety of ethylene (B1197577) and propylene-based glycol ethers in key pharmaceutical and research applications.
In the landscape of solvent selection for pharmaceutical synthesis, fine chemicals, and research, high-boiling point glycol ethers present a versatile and often safer alternative to traditional polar aprotic solvents.[1] Characterized by the presence of both ether and alcohol functionalities, these solvents offer a unique combination of high solvency for a diverse range of compounds, tunable boiling points, and miscibility with both polar and non-polar substances.[1][2] This guide provides a comprehensive comparative study of common high-boiling point glycol ethers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in making informed solvent choices.
Glycol ethers are primarily categorized into two families: the E-series, derived from ethylene glycol, and the P-series, derived from propylene (B89431) glycol.[1][3] Historically, E-series glycol ethers were widely used; however, toxicological concerns have led to a significant shift towards the less toxic P-series alternatives in many applications.[1][3]
Physicochemical Properties: A Comparative Overview
The selection of an appropriate solvent is fundamentally guided by its physical and chemical properties. Key parameters such as boiling point, viscosity, density, and flash point are critical for process design, safety, and scalability. The following tables summarize the key physicochemical data for a selection of high-boiling point E-series and P-series glycol ethers, providing a basis for comparison.
Table 1: Physicochemical Properties of Selected High-Boiling Point E-Series Glycol Ethers
| Glycol Ether | Abbreviation | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³ at 20°C) | Viscosity (cP at 20°C) | Flash Point (°C) |
| Diethylene Glycol Monomethyl Ether | DEGMME / Methyl Carbitol | 111-77-3 | 120.15 | 194 | 1.021 | 3.9 | 87 |
| Diethylene Glycol Monoethyl Ether | DEGEE / Carbitol | 111-90-0 | 134.17 | 202 | 0.989 | 4.4 | 96 |
| Diethylene Glycol Monobutyl Ether | DEGBE / Butyl Carbitol | 112-34-5 | 162.23 | 231 | 0.954 | 6.5 | 107 |
| Triethylene Glycol Monomethyl Ether | TEGMME / Methoxytriglycol | 112-35-6 | 164.20 | 249 | 1.049 | 7.7 | 124 |
| Triethylene Glycol Monobutyl Ether | TEGBE / Butoxytriglycol | 143-22-6 | 206.29 | 278 | 0.989 | 9.2 | 143 |
| Diethylene Glycol Dimethyl Ether | Diglyme | 111-96-6 | 134.17 | 162 | 0.945 | 1.09 | 57 |
| Triethylene Glycol Dimethyl Ether | Triglyme | 112-49-2 | 178.22 | 216 | 0.986 | 2.03 | 113 |
| Tetraethylene Glycol Dimethyl Ether | Tetraglyme | 143-24-8 | 222.28 | 275 | 1.013 | 3.6 | 141 |
Data compiled from various sources.[3][4][5][6]
Table 2: Physicochemical Properties of Selected High-Boiling Point P-Series Glycol Ethers
| Glycol Ether | Abbreviation | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³ at 20°C) | Viscosity (cP at 20°C) | Flash Point (°C) |
| Dipropylene Glycol Monomethyl Ether | DPGME | 34590-94-8 | 148.20 | 190 | 0.951 | 3.6 | 75 |
| Tripropylene Glycol Monomethyl Ether | TPGME | 25498-49-1 | 206.28 | 242 | 0.965 | 5.5 | 118 |
| Dipropylene Glycol n-Butyl Ether | DPnB | 29911-28-2 | 190.28 | 222-232 | 0.913 | 4.9 | 104 |
| Propylene Glycol Phenyl Ether | PPh | 770-35-4 | 152.19 | 243 | 1.062 | 24.5 | 116 |
Data compiled from various sources.[3][4][5][6]
Performance in Key Chemical Transformations
Glycol ethers are effective solvents for a variety of organic reactions, particularly those requiring higher temperatures and good solvation of cations. Their performance is often comparable or, in some cases, superior to traditional dipolar aprotic solvents like DMF and DMSO, with the added benefit of often being less toxic.[1][7]
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions (SN1 and SN2) are fundamental to the synthesis of many active pharmaceutical ingredients (APIs). Polar aprotic solvents are known to accelerate SN2 reactions by solvating the cation of the nucleophile, thereby increasing the reactivity of the "naked" anion.[2] Glycol ethers, with their ether linkages, can exhibit similar cation-solvating capabilities, making them excellent candidates for these reactions.[2]
Experimental Data Snapshot: Williamson Ether Synthesis
The Williamson ether synthesis is a classic SN2 reaction for the preparation of ethers. While comprehensive comparative studies across a wide range of glycol ethers are limited, individual studies demonstrate their utility. For instance, the synthesis of propylene glycol dimethyl ether via a Williamson reaction using propylene glycol methyl ether, sodium hydroxide, and monochloromethane has been optimized to achieve a conversion of 93.8%.[8]
Table 3: Comparative Performance in a Representative Nucleophilic Aromatic Substitution (SNAr) Reaction
| Solvent | Dielectric Constant (at 20°C) | Reaction Time (h) | Yield (%) |
| Diethylene Glycol Dimethyl Ether (Diglyme) | 7.2 | 4 | 92 |
| N,N-Dimethylformamide (DMF) | 36.7 | 4 | 95 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 3 | 98 |
| Propylene Glycol Monomethyl Ether (PGME) | 12.4 | 6 | 88 |
Data is representative and compiled from various sources for illustrative purposes. Actual results may vary depending on specific reaction conditions.
Amide Coupling Reactions
Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[9] The choice of solvent can significantly impact the efficiency of coupling reagents and the solubility of starting materials and products. High-boiling glycol ethers can be advantageous in these reactions, allowing for higher reaction temperatures to drive sluggish couplings to completion.
Solvency Power in Pharmaceutical Formulations
A critical parameter for a solvent in drug development is its ability to dissolve APIs, especially those with poor aqueous solubility. Glycol ethers, with their amphipathic nature, can be effective solubilizing agents.
Table 4: Solubility of Selected APIs in Glycol Ethers and Other Solvents
| API | Solvent | Solubility (mg/mL) at 25°C |
| Ibuprofen | Propylene Glycol | ~300 |
| Ethanol | ~60 | |
| Water | < 1 | |
| Naproxen | Polyethylene Glycol 200 | High (qualitative) |
| Propylene Glycol | High (qualitative) | |
| Ethanol | High (qualitative) | |
| Water | Low |
Data compiled from various sources.[10][11]
Experimental Protocols
To facilitate the evaluation of glycol ethers in your laboratory, detailed experimental protocols for key applications are provided below.
Experimental Protocol 1: Williamson Ether Synthesis
This protocol provides a general procedure for the synthesis of an ether using a glycol ether as the solvent.
Materials:
-
Alcohol (e.g., 2-naphthol)
-
Strong base (e.g., Sodium Hydride)
-
Alkyl halide (e.g., 1-bromobutane)
-
High-boiling glycol ether (e.g., Diethylene Glycol Dimethyl Ether - Diglyme)
-
Anhydrous work-up solvents (e.g., diethyl ether, saturated aqueous ammonium (B1175870) chloride)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve the alcohol in the glycol ether solvent.
-
Carefully add the strong base portion-wise to the stirred solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Experimental Protocol 2: Amide Coupling Reaction
This protocol outlines a general procedure for an amide coupling reaction using a glycol ether as the solvent.
Materials:
-
Carboxylic acid
-
Amine
-
Coupling agent (e.g., HATU, HBTU)
-
Organic base (e.g., DIPEA)
-
High-boiling glycol ether (e.g., Dipropylene Glycol Monomethyl Ether - DPGME)
-
Work-up solvents (e.g., ethyl acetate, 1M HCl, saturated aqueous sodium bicarbonate)
Procedure:
-
In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid in the glycol ether solvent.
-
Add the coupling agent and the organic base to the solution and stir for 15-30 minutes at room temperature to activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature or an elevated temperature, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.[12][13]
Visualizing Workflows and Pathways
Experimental Workflow: Solvent Selection for API Formulation
Caption: A logical workflow for selecting a high-boiling point glycol ether as a solvent in drug formulation.
Signaling Pathway: Toxicological Metabolism of Glycol Ethers
Caption: Comparative metabolic pathways of E-series and P-series glycol ethers, highlighting the formation of toxic metabolites from E-series.
Conclusion
High-boiling point glycol ethers, particularly those from the P-series, offer a compelling combination of excellent solvency, tunable physical properties, and a more favorable safety profile compared to many traditional polar aprotic solvents.[1] Their ability to enhance the rates of important reactions such as nucleophilic substitutions makes them valuable tools in both research and industrial settings.[2] While more direct comparative studies are needed to fully benchmark their performance across a broader spectrum of chemical transformations, the available data strongly supports their consideration for developing greener, safer, and more efficient synthetic processes. Researchers and drug development professionals are encouraged to evaluate these versatile solvents, paying close attention to their specific properties and toxicological profiles, to optimize their chemical syntheses and formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. publications.iarc.who.int [publications.iarc.who.int]
- 4. iloencyclopaedia.org [iloencyclopaedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Glycol Ethers Properties & Examples, Organic Solvents [sigmaaldrich.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Amide Synthesis [fishersci.co.uk]
A Comparative Guide to Validating GC-MS Methods for Trace Analysis of 2-(2-Ethylhexyloxy)ethanol
For researchers, scientists, and drug development professionals, the accurate and precise quantification of trace-level impurities and contaminants is paramount. 2-(2-Ethylhexyloxy)ethanol, a glycol ether sometimes used as a solvent and coalescing agent, can be present as a residual impurity in various products. Its detection at trace levels requires highly sensitive and validated analytical methods. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) methods for the trace analysis of this compound, offering insights into method validation, experimental protocols, and a comparison with alternative analytical techniques.
Comparison of Analytical Methods: GC-MS vs. HPLC
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound.[1] It offers high separation efficiency and sensitive detection, making it well-suited for trace analysis.[2] An alternative method to consider is High-Performance Liquid Chromatography (HPLC).[1][2] The choice between GC-MS and HPLC depends on several factors, including the analyte's properties and the sample matrix.[1]
Table 1: Comparison of GC-MS and HPLC for this compound Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and polarity in a gaseous mobile phase, with mass-based detection.[2] | Separation based on polarity in a liquid mobile phase, with UV or other forms of detection.[2] |
| Applicability | Ideal for volatile and semi-volatile compounds like this compound.[1] | Suitable for a wide range of compounds, including non-volatile and thermally labile ones.[1] |
| Sample Preparation | May require extraction into a volatile solvent. Derivatization is sometimes needed for polar analytes. | Often involves simple dilution in the mobile phase. |
| Sensitivity | Generally offers high sensitivity, especially with selected ion monitoring (SIM). | Sensitivity depends on the detector and the analyte's chromophore. |
| Selectivity | High selectivity due to mass-based detection. | Selectivity can be enhanced with specific detectors like mass spectrometers (LC-MS). |
| Analysis Time | Typically faster run times for volatile compounds. | Can have longer run times depending on the separation. |
Proposed GC-MS Method for this compound Analysis
Experimental Protocol: Proposed GC-MS Method
1. Sample Preparation: Ultrasound-Assisted Extraction (UAE)
This method is suitable for extracting this compound from solid or liquid matrices.[3]
-
Weigh 1 gram of the homogenized sample into a centrifuge tube.
-
Add 10 mL of a suitable organic solvent (e.g., methanol (B129727) or dichloromethane).
-
Vortex for 1 minute to ensure thorough mixing.
-
Place the tube in an ultrasonic bath for 15 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant for GC-MS analysis.
2. GC-MS Parameters
The following parameters are a starting point and should be optimized for the specific instrument and application.[3][4]
-
GC System: Agilent 7890A or equivalent
-
Mass Spectrometer: Agilent 5975C or equivalent
-
Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar capillary column.[3]
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold: 5 minutes at 240 °C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Mode: Splitless (for trace analysis)
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity. Key ions for this compound should be determined from its mass spectrum.[5]
Method Validation Parameters (Illustrative Data from Similar Glycol Ethers)
The following table presents typical validation parameters for the GC-MS analysis of glycol ethers.[3][6] It is crucial to perform a full validation study for the specific this compound method.
Table 2: Illustrative Validation Parameters for a GC-MS Glycol Ether Method
| Parameter | Typical Performance |
| Linearity (R²) | > 0.995[6] |
| Limit of Detection (LOD) | 1 - 5 µg/mL[6] |
| Limit of Quantification (LOQ) | 4 - 16 µg/mL[6] |
| Precision (%RSD) | < 15%[6] |
| Accuracy (Recovery %) | 95 - 105%[6] |
Visualizing the Workflow and Method Comparison
To better understand the analytical process and the relationship between different methods, the following diagrams are provided.
Caption: Experimental workflow for the GC-MS analysis of this compound.
Caption: Logical comparison of GC-MS and HPLC for this compound analysis.
References
- 1. Digital Commons @ Shawnee State University - Celebration of Scholarship: GCMS VS HPLC [digitalcommons.shawnee.edu]
- 2. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications - Blog - News [alwsci.com]
- 3. Miniaturized Sample Preparation Methods to Simultaneously Determine the Levels of Glycols, Glycol Ethers and Their Acetates in Cosmetics [mdpi.com]
- 4. gcms.cz [gcms.cz]
- 5. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development and Validation of a Headspace Gas Chromatography-Mass Spectrometry Method for the Identification and Quantification of Glycol Ethers in Cosmetic Cream Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance comparison of 2-(2-Ethylhexyloxy)ethanol in polar vs non-polar reactions
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of chemical synthesis and formulation, the choice of solvent is a critical parameter that can dictate the efficiency, yield, and overall success of a reaction. 2-(2-Ethylhexyloxy)ethanol, a glycol ether, presents a unique profile due to its amphiphilic nature, possessing both a polar hydroxyl group and a non-polar branched alkyl chain. This dual characteristic suggests its potential utility in a wide array of both polar and non-polar reactions. This guide provides an objective comparison of the performance of this compound against common alternative solvents, supported by established principles of organic chemistry and available experimental contexts.
Physicochemical Properties: A Tale of Two Moieties
The performance of a solvent is intrinsically linked to its physical and chemical properties. This compound's structure is the key to its versatility.
| Property | Value | Significance in Reactions |
| Molecular Formula | C10H22O2 | Indicates a significant non-polar carbon backbone. |
| Molecular Weight | 174.28 g/mol | Influences boiling point and viscosity. |
| Boiling Point | 229 °C | Allows for a wide range of reaction temperatures. |
| Density | 0.892 g/mL at 25 °C | Standard physical parameter for reaction setup. |
| Solubility | Soluble in water and organic solvents | Amphiphilic nature allows it to dissolve a variety of polar and non-polar reactants.[1][2] |
| Structure | Branched alkyl chain and a primary alcohol | The alkyl chain provides non-polar character, while the hydroxyl group imparts polarity and hydrogen bonding capability. |
Performance in Polar Reactions: A Focus on Nucleophilic Substitutions
Polar reactions often involve charged or highly polarized species. The ability of a solvent to stabilize these species is paramount. Nucleophilic substitution reactions, categorized as S(_N)1 and S(_N)2, are classic examples of polar reactions where solvent choice is critical.
Theoretical Performance Comparison in Nucleophilic Substitution Reactions
| Reaction Type | This compound | Common Polar Protic Solvents (e.g., Ethanol, Methanol) | Common Polar Aprotic Solvents (e.g., DMSO, Acetone) |
| S(_N)1 | Moderate to Good: The polar hydroxyl group can solvate and stabilize the carbocation intermediate and the leaving group through hydrogen bonding. | Good: Excellent at solvating both the carbocation and the leaving group, promoting ionization. | Poor to Moderate: Can solvate cations but are less effective at solvating anionic leaving groups. |
| S(_N)2 | Moderate: The protic nature of the hydroxyl group can solvate the nucleophile, slightly reducing its reactivity. The bulky alkyl group may also cause steric hindrance. | Poor to Moderate: Strong solvation of the nucleophile significantly reduces its reactivity. | Excellent: Solvates the counter-ion of the nucleophile, leaving the nucleophile "naked" and highly reactive. |
Experimental Protocol: Williamson Ether Synthesis (A Representative S(_N)2 Reaction)
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve the chosen alcohol (e.g., phenol) in this compound.
-
Base Addition: Add a strong base, such as sodium hydride or sodium hydroxide, portion-wise to the solution to form the alkoxide.
-
Alkyl Halide Addition: Slowly add the alkyl halide (e.g., ethyl bromide) to the reaction mixture.
-
Reaction: Heat the mixture to a suitable temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, quench with water, and extract the product with an organic solvent (e.g., diethyl ether).
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: General workflow for Williamson Ether Synthesis.
Performance in Non-Polar Reactions: Grignard and Suzuki Coupling Reactions
Non-polar reactions often involve organometallic reagents that are sensitive to protic solvents. The performance of this compound in such reactions is a trade-off between its coordinating ether oxygen and its reactive hydroxyl group.
Theoretical Performance Comparison in Common Non-Polar Reactions
| Reaction Type | This compound | Common Aprotic Ethereal Solvents (e.g., Diethyl Ether, THF) | Common Aromatic Solvents (e.g., Toluene, Benzene) |
| Grignard Reaction | Poor (as is): The protic hydroxyl group will quench the Grignard reagent.[3] However, if the hydroxyl group is protected, the ether linkage could potentially solvate the magnesium center. | Excellent: Aprotic and effectively solvate the magnesium species, stabilizing the Grignard reagent. | Poor: Generally do not effectively solvate and stabilize the Grignard reagent, often used as co-solvents. |
| Suzuki Coupling | Moderate to Good: The ether oxygen can coordinate with the palladium catalyst. The high boiling point is advantageous. The hydroxyl group may interfere with some catalysts or bases. | Good: Commonly used and effective, though lower boiling points can limit reaction temperatures. | Good: Often used, especially for higher temperature reactions. |
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for a Suzuki-Miyaura cross-coupling reaction. Glycol ethers have been investigated as effective solvents for this reaction, often promoting high yields.
-
Reaction Setup: To a reaction vessel, add the aryl halide (1 mmol), arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a ligand (if required), and a base (e.g., K₂CO₃, 2 mmol).
-
Solvent Addition: Add this compound as the solvent.
-
Reaction: Degas the mixture and heat it under an inert atmosphere (e.g., argon or nitrogen) to the desired temperature (e.g., 100-120 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent like ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over a drying agent, and concentrate. Purify the product by chromatography.
Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion: A Versatile Solvent with Context-Dependent Performance
This compound emerges as a versatile solvent with a performance profile that is highly dependent on the specific reaction type. Its amphiphilic nature allows it to bridge the gap between polar and non-polar reaction systems.
-
In polar reactions , such as nucleophilic substitutions, its performance is moderate. While its polarity is beneficial for stabilizing charged intermediates in S(_N)1 reactions, its protic nature can be a drawback in S(_N)2 reactions by solvating and deactivating the nucleophile.
-
In non-polar reactions that are sensitive to protic groups, such as Grignard reactions, its utility is limited unless the hydroxyl group is protected. However, in reactions like the Suzuki-Miyaura coupling, its high boiling point and coordinating ability can be advantageous, positioning it as a viable alternative to traditional ethereal or aromatic solvents.
For researchers and professionals in drug development, this compound should be considered a valuable tool in the solvent selection toolbox. Its unique properties may offer advantages in specific applications, particularly where solubility of diverse reactants is a challenge or where a high-boiling point coordinating solvent is required. However, careful consideration of its protic nature is essential for predictable and optimized reaction outcomes. Further direct comparative studies with quantitative data are needed to fully elucidate its performance spectrum across a broader range of chemical transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative performance evaluation and systematic screening of solvents in a range of Grignard reactions - Green Chemistry (RSC Publishing) DOI:10.1039/C3GC40702K [pubs.rsc.org]
- 3. Fischer Esterification Reaction: Acid, Alcohol, and Ester Formation [eureka.patsnap.com]
Assessing the Interference of 2-(2-Ethylhexyloxy)ethanol in Biological Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Ethylhexyloxy)ethanol is a versatile solvent and excipient used in a variety of biochemical and immunological applications.[1] Its amphipathic nature, combining a hydrophilic ethylene (B1197577) glycol moiety with a hydrophobic ethylhexyl group, makes it effective in solubilizing a range of compounds. However, like many organic solvents and excipients used in biological research, this compound has the potential to interfere with assay components and biological systems, leading to inaccurate or misleading results. This guide provides a framework for assessing such interferences, compares the performance of this compound with common alternative solvents, and offers detailed experimental protocols to help researchers validate their assay systems.
Potential for Interference in Biological Assays
While direct studies on the widespread interference of this compound are not extensively documented, its structural similarity to ethylene glycol and ethanol (B145695) provides insights into its potential effects. Excipients, often considered inert, can have significant biological effects that alter drug absorption and disposition.[2][3]
Enzyme-Based Assays: The ethylene glycol component of this compound can influence protein stability, acting as a denaturant at higher temperatures. This could potentially alter enzyme kinetics by affecting the enzyme's conformational stability.
Cell-Based Assays: The ethanol-like properties of the molecule raise concerns about its impact on cell viability and metabolism. Ethanol is known to have dose-dependent effects on cells, with low concentrations sometimes stimulating metabolic activity, which can interfere with assays like the MTT assay that rely on metabolic readouts. At higher concentrations, it can induce cytotoxicity.[4][5][6][7]
Immunological Assays: Ethanol is a known immunomodulator, affecting cytokine secretion and the function of various immune cells.[8][9][10][11] Therefore, this compound may interfere with in vitro immunological assays, potentially altering the response of immune cells to stimuli.
Fluorescence-Based Assays: Organic solvents can interfere with fluorescence-based assays through quenching or by causing autofluorescence.[12][13][14][15] The presence of this compound could potentially affect the fluorescent signal in sensitive assays.
Comparison with Alternative Solvents
To mitigate potential interferences, it is crucial to consider alternative solvents. This section compares this compound with commonly used solvents in biological assays: Dimethyl Sulfoxide (B87167) (DMSO), Glycerol, and Polyethylene (B3416737) Glycol 400 (PEG 400).
Data Presentation: Solvent Interference Potential
| Assay Type | This compound | DMSO | Glycerol | PEG 400 |
| Enzyme Kinetics (e.g., Luciferase) | Potential for protein destabilization at elevated temperatures. | Can act as a competitive or mixed-type inhibitor for some enzymes.[4] | Generally considered a protein stabilizer and cryoprotectant.[1][3] | Can be excluded from the protein domain and may destabilize the solvent system.[5][7][8] |
| Cell Viability (MTT Assay) | Potential for hormetic effect (stimulation at low doses, inhibition at high doses), similar to ethanol.[7] | Can inhibit cell growth at concentrations below 1% and is cytotoxic at higher concentrations.[4][9] | Generally low cytotoxicity and can be a carbon source for cells.[1] | Low cytotoxicity at typical working concentrations. |
| Fluorescence-Based Assays | Potential for autofluorescence or quenching. | Can interfere with fluorescence readouts. | Generally low interference with fluorescence. | Low interference with fluorescence. |
| Immunological Assays (e.g., Cytokine Release) | Potential immunomodulatory effects. | Can have inhibitory or stimulatory effects on immune cells depending on concentration and cell type.[16] | Generally considered immunologically inert. | Generally considered non-immunogenic.[6] |
Experimental Protocols for Assessing Interference
To empirically determine the interference of this compound in your specific assay, the following experimental protocols are recommended.
Cell Viability Assay (MTT Assay)
Objective: To assess the effect of this compound on the metabolic activity of cells, which is the basis of the MTT assay.
Methodology:
-
Cell Culture: Plate cells (e.g., HeLa or a relevant cell line for your research) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium, ranging from a high concentration (e.g., 5% v/v) down to a low concentration (e.g., 0.01% v/v). Also, prepare a vehicle control (medium only) and a positive control for cytotoxicity (e.g., 10% DMSO).
-
Incubation: Replace the medium in the wells with the prepared treatments and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Enzyme Kinetics Assay (Firefly Luciferase Assay)
Objective: To determine if this compound interferes with the activity of a common reporter enzyme.
Methodology:
-
Reagent Preparation: Prepare a solution of recombinant firefly luciferase in a suitable buffer (e.g., Tris-HCl with MgCl2 and ATP). Prepare a luciferin (B1168401) substrate solution.
-
Interference Testing: In a 96-well luminometer plate, add the luciferase solution. Then, add varying concentrations of this compound (e.g., 0.01% to 5% v/v). Include a buffer-only control.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the luciferin substrate to all wells.
-
Luminescence Measurement: Immediately measure the luminescence using a luminometer.
-
Data Analysis: Compare the luminescence signal in the presence of this compound to the buffer-only control to determine any inhibition or enhancement of enzyme activity.
Fluorescence Interference Assay
Objective: To assess whether this compound exhibits autofluorescence or causes quenching of a common fluorophore.
Methodology:
-
Fluorophore Solution: Prepare a solution of a common fluorophore (e.g., Fluorescein or Rhodamine) in your assay buffer at a concentration that gives a mid-range signal on your fluorometer.
-
Autofluorescence Measurement: In a 96-well black plate, add your assay buffer and varying concentrations of this compound (e.g., 0.01% to 5% v/v). Measure the fluorescence at the excitation and emission wavelengths of your intended assay to check for any intrinsic fluorescence from the solvent.
-
Quenching Measurement: To the fluorophore solution in a 96-well black plate, add varying concentrations of this compound.
-
Fluorescence Reading: Measure the fluorescence intensity.
-
Data Analysis: Compare the fluorescence signal in the presence of this compound to the signal of the fluorophore solution alone to determine if quenching occurs.
Mandatory Visualizations
Conclusion
The choice of solvent in biological assays is a critical parameter that can significantly influence experimental outcomes. While this compound offers good solubilizing properties, its potential for interference, extrapolated from the behavior of its structural relatives, necessitates careful validation. By systematically assessing its impact on key assay types and comparing it with well-characterized alternatives like DMSO, glycerol, and PEG 400, researchers can ensure the reliability and accuracy of their data. The provided experimental protocols and visualizations serve as a starting point for establishing robust and interference-free assay conditions.
References
- 1. Glycerol - Wikipedia [en.wikipedia.org]
- 2. bdmaee.net [bdmaee.net]
- 3. Investigating Glycerol as a Solvent in Enzymatic Reactions [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 6. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Preferential solvent interactions between proteins and polyethylene glycols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Nontoxic organic solvents identified using an a priori approach with Hansen solubility parameters - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01434A [pubs.rsc.org]
- 13. pedagogie.ac-limoges.fr [pedagogie.ac-limoges.fr]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fluorescence detection - influence of solvent - Chromatography Forum [chromforum.org]
- 16. researchprofiles.ku.dk [researchprofiles.ku.dk]
Green and Sustainable Solvent Alternatives to 2-(2-Ethylhexyloxy)ethanol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing focus on green chemistry and sustainability in the pharmaceutical and chemical industries necessitates the replacement of traditional petroleum-based solvents with safer, more environmentally friendly alternatives. 2-(2-Ethylhexyloxy)ethanol (EHEE), a glycol ether solvent, is valued for its versatile solvency. However, the push for greener processes has led to the exploration of bio-based and more sustainable options. This guide provides an objective comparison of promising green solvent alternatives to EHEE, supported by available data, to aid researchers in making informed decisions for their laboratory and manufacturing processes.
Executive Summary
Several bio-based solvents have emerged as potential replacements for this compound, offering improved safety and sustainability profiles. This guide focuses on a comparative analysis of key alternatives: Cyrene™ (Dihydrolevoglucosenone) , Solketal (2,2-Dimethyl-1,3-dioxolane-4-methanol) , Ethyl 3-Ethoxypropionate (EEP) , Glycerol-Derived Ethers , and 2-Methyltetrahydrofuran (2-MeTHF) . These alternatives are evaluated based on their physical properties, toxicity, and performance characteristics, where data is available. While direct, head-to-head experimental comparisons with EHEE are still emerging, the compiled data provides a strong basis for initial selection and further investigation.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for this compound and its potential green alternatives. This allows for a direct comparison of their physical properties and acute toxicity, crucial parameters in solvent selection.
| Property | This compound | Cyrene™ | Solketal | Ethyl 3-Ethoxypropionate (EEP) | Glycerol Monomethyl Ethers (GMME) | 2-Methyltetrahydrofuran (2-MeTHF) |
| CAS Number | 1559-35-9 | 53716-82-8 | 100-79-8 | 763-69-9 | Mixture | 96-47-9 |
| Source | Petrochemical | Renewable (Cellulose) | Renewable (Glycerol) | Petrochemical (considered greener due to profile) | Renewable (Glycerol) | Renewable (Corncobs, Bagasse) |
| Boiling Point (°C) | 229[1] | 227 | 190-191 | 165-172 | 220-225[2] | 78-80 |
| Density (g/mL at 20-25°C) | 0.892[1] | 1.25 | 1.06 | 0.95 | ~1.08 | 0.86 |
| Viscosity (cP at 20°C) | ~5 | 14.5 | ~11 | 1.3 | High | 0.6 |
| Flash Point (°C) | 109[3] | 108 | 90 | 58 | >100 | -11 |
| Oral LD50 (rat, mg/kg) | 3080[4][5] | >2000[6] | 7000[7] | 5000[8] | Not available | >300[9][10] |
| Dermal LD50 (rabbit/rat, mg/kg) | 2120 (rabbit)[4] | >2000 (rat)[7] | >2000 (rat)[11] | 10000 (rabbit)[8] | Not available | >2000 (rabbit)[9] |
Performance Insights and Potential Applications
While direct comparative performance data against EHEE is limited, the individual characteristics of the green alternatives suggest their suitability for various applications:
-
Cyrene™ : This bio-based solvent is positioned as a replacement for dipolar aprotic solvents like DMF and NMP.[12] Its high boiling point and similar polarity to some glycol ethers make it a candidate for chemical synthesis and formulations where strong solvency is required. However, its higher viscosity compared to EHEE might be a consideration in some applications.[13]
-
Solketal : Derived from glycerol, Solketal is a non-toxic and biodegradable solvent.[7] It has shown promise as a solvent in the paint and pharmaceutical industries.[3] Studies have demonstrated its effective synthesis from biodiesel-derived glycerol, highlighting its sustainable production pathway.[3][14]
-
Ethyl 3-Ethoxypropionate (EEP) : EEP is a slow-evaporating ether-ester solvent with good solvency for a wide range of polymers. This makes it a potential replacement for EHEE in coatings, where controlled drying times are crucial.
-
Glycerol-Derived Ethers : These bio-based solvents, synthesized from glycerol, offer a range of physicochemical properties depending on their alkyl chain length.[15] Their tunable polarity and low toxicity make them promising candidates for various applications, including as low-melting technical fluids.[2]
-
2-Methyltetrahydrofuran (2-MeTHF) : 2-MeTHF is a bio-derived ether that is gaining traction as a greener alternative to THF and other less sustainable ethers.[13] It offers a lower boiling point and viscosity compared to EHEE, which could be advantageous in applications requiring faster evaporation and better flow properties. It has shown excellent performance in extractions and as a reaction solvent.[12]
Experimental Protocols
To facilitate the evaluation of these green alternatives in your specific application, we provide detailed methodologies for key experiments. These protocols are based on established industry standards and can be adapted to your laboratory's needs.
Protocol 1: Evaluating Solvent Resistance of Organic Coatings
This protocol is adapted from ASTM D5402, a standard practice for assessing the solvent resistance of organic coatings.[16][17]
Objective: To determine the resistance of a coating to a specific solvent, indicating the degree of cure.
Materials:
-
Coated panels (test and control)
-
Selected solvent (EHEE and green alternatives)
-
Cotton cheesecloth or other specified cloth
-
500g hammer or other weighted object
-
Stopwatch or timer
Procedure:
-
Preparation: Prepare coated panels according to standard procedures and allow them to cure for a specified time. Measure the dry film thickness.
-
Solvent Application: Saturate a piece of cheesecloth with the test solvent.
-
Rub Test: Wrap the saturated cloth around the head of the 500g hammer. Place the hammer on the coated surface and perform a double rub (one forward and one backward motion over a 3-4 inch path) in approximately one second.
-
Evaluation: Continue the double rubs until the coating is removed or a specified number of rubs is completed (e.g., 50 or 100 double rubs).
-
Assessment: Record the number of double rubs required to expose the substrate. A higher number of rubs indicates greater solvent resistance. Compare the results for EHEE with each green alternative.
-
Reporting: Report the solvent used, the number of double rubs, the film thickness, and the curing time and temperature.
Protocol 2: Evaluating the Effectiveness of Cleaning Agents
This protocol is a generalized method based on principles from ASTM G122 and ASTM D6361/D6361M for evaluating cleaning effectiveness.[4][18]
Objective: To quantify the ability of a solvent to remove a specific contaminant from a surface.
Materials:
-
Standardized coupons of a relevant material (e.g., stainless steel, glass)
-
Contaminant of interest (e.g., a specific oil, grease, or drug residue)
-
Test solvents (EHEE and green alternatives)
-
Analytical balance
-
Beakers and ultrasonic bath (optional)
-
Drying oven
Procedure:
-
Coupon Preparation: Clean and weigh the test coupons to establish a baseline weight.
-
Contamination: Apply a known amount of the contaminant to each coupon and reweigh to determine the initial soil load.
-
Cleaning Process:
-
Immerse a contaminated coupon in a beaker containing a set volume of the test solvent.
-
Agitate for a defined period (e.g., 5 minutes) at a controlled temperature. Sonication can be used for enhanced cleaning.
-
-
Rinsing and Drying: Remove the coupon, rinse with a volatile solvent (if necessary), and dry in an oven until a constant weight is achieved.
-
Final Weighing: Weigh the cleaned and dried coupon.
-
Calculation of Cleaning Efficiency:
-
Cleaning Efficiency (%) = [(Initial Soil Load - Final Soil Load) / Initial Soil Load] x 100
-
-
Comparison: Compare the cleaning efficiency percentages for EHEE and the green solvent alternatives.
Visualizing the Solvent Selection Process
A logical workflow is essential for selecting the most appropriate green solvent for a specific application. The following diagram illustrates a typical decision-making process.
Caption: A workflow for the systematic selection of a green solvent alternative.
Signaling Pathway Considerations in Drug Development
While solvents are not typically considered active pharmaceutical ingredients that directly modulate signaling pathways, their purity and potential to contain reactive impurities are critical. The choice of a green, high-purity solvent can minimize the risk of side reactions that could generate genotoxic or otherwise harmful byproducts, ensuring the safety and efficacy of the final drug product.
The following diagram illustrates the logical relationship between solvent quality and drug development outcomes.
Caption: Impact of solvent choice on drug substance purity and safety.
Conclusion
The transition to greener and more sustainable solvents is a critical step in modernizing chemical and pharmaceutical processes. While this compound has been a reliable solvent, alternatives like Cyrene™, Solketal, Ethyl 3-Ethoxypropionate, glycerol-derived ethers, and 2-Methyltetrahydrofuran present compelling cases for its replacement. This guide provides the necessary data and experimental frameworks to initiate an informed evaluation of these alternatives. Further research and direct comparative studies will continue to refine our understanding and expand the palette of green solvents available to researchers and drug development professionals, ultimately contributing to a safer and more sustainable future.
References
- 1. monumentchemical.com [monumentchemical.com]
- 2. Methyl and Ethyl Ethers of Glycerol as Potential Green Low-Melting Technical Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Standard Test Method for Evaluating the Effectiveness of Cleaning Agents and Processes [chemycal.com]
- 5. mdpi.com [mdpi.com]
- 6. 6 Factors For Choosing The Right Solvents for Coatings - Dongsen Chemicals [dongsenchem.com]
- 7. carlroth.com [carlroth.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. furan.com [furan.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. fishersci.com [fishersci.com]
- 12. chempoint.com [chempoint.com]
- 13. nbinno.com [nbinno.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lonroy.com [lonroy.com]
- 17. scribd.com [scribd.com]
- 18. standards.iteh.ai [standards.iteh.ai]
Unraveling Byproducts in 2-(2-Ethylhexyloxy)ethanol Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the purity of reagents is paramount. This guide provides a comparative analysis of the synthesis of 2-(2-Ethylhexyloxy)ethanol, with a focus on the identification and characterization of reaction byproducts. By examining the underlying reaction mechanisms and providing detailed experimental protocols, this document aims to equip researchers with the knowledge to confirm the structure of potential impurities, ensuring the integrity of their work.
The primary industrial route to this compound is a variation of the Williamson ether synthesis. This method typically involves the reaction of 2-ethylhexanol with ethylene (B1197577) oxide or the reaction of a 2-ethylhexyl halide with ethylene glycol. While effective, this synthesis is not without the formation of undesired byproducts that can impact the quality and performance of the final product.
Unmasking the Unwanted: A Look at Potential Byproducts
Several side reactions can occur during the synthesis of this compound, leading to the formation of various impurities. The most common byproducts are isomers, oligomers, and elimination products.
One significant byproduct is diethylene glycol bis(2-ethylhexyl) ether , which arises from the further reaction of the desired product with another molecule of the 2-ethylhexyl precursor. Additionally, the reaction of the ethylene glycol anion with the this compound product can lead to the formation of higher-order polyethylene (B3416737) glycol (PEG) derivatives .
Another class of byproducts stems from the competing E2 elimination reaction, particularly when using secondary or tertiary alkyl halides. This pathway can result in the formation of 2-ethyl-1-hexene . Furthermore, trace amounts of 1,4-dioxane can be generated, especially in syntheses involving ethylene oxide under certain catalytic conditions.
The table below summarizes the principal byproducts and their typical formation pathways.
| Byproduct Name | Chemical Structure | Formation Pathway |
| Diethylene glycol bis(2-ethylhexyl) ether | C8H17OCH2CH2OCH2CH2OC8H17 | Reaction of this compound with a second 2-ethylhexyl group. |
| Polyethylene glycol 2-ethylhexyl ethers | C8H17O(CH2CH2O)nH | Reaction of the alkoxide with the product or ethylene oxide, leading to oligomerization. |
| 2-ethyl-1-hexene | C8H16 | E2 elimination of the 2-ethylhexyl halide. |
| 1,4-Dioxane | C4H8O2 | Dimerization of ethylene oxide. |
Comparative Analysis of Synthesis Routes
The choice of synthetic route can significantly influence the byproduct profile. The reaction of 2-ethylhexanol with ethylene oxide, while direct, can be more prone to the formation of higher-order polyethylene glycol ethers due to the high reactivity of ethylene oxide.
Conversely, the reaction of a 2-ethylhexyl halide with ethylene glycol allows for better stoichiometric control but may lead to a higher proportion of elimination byproducts, depending on the reaction conditions and the nature of the halide.
Experimental Protocols for Byproduct Identification
The definitive identification and quantification of byproducts in a this compound reaction mixture are crucial for quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly employed analytical technique for this purpose.
Protocol: GC-MS Analysis of this compound Reaction Mixture
1. Sample Preparation:
-
Dilute 1 µL of the crude reaction mixture in 1 mL of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
If necessary, perform a liquid-liquid extraction to separate the organic products from the aqueous phase and any inorganic salts.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Inlet Temperature: 250 °C.
-
Injection Volume: 1 µL (splitless or with a high split ratio to avoid column overload).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35-500.
3. Data Analysis:
-
Identify the main product peak corresponding to this compound.
-
Identify potential byproduct peaks by comparing their mass spectra with reference libraries (e.g., NIST).
-
Confirm the structures of byproducts by interpreting their fragmentation patterns.
-
Quantify the relative abundance of each byproduct by integrating the peak areas in the total ion chromatogram (TIC).
Visualizing Reaction Pathways
The following diagrams illustrate the primary synthesis route for this compound and the formation of key byproducts.
Caption: Primary synthesis route of this compound.
Caption: Formation pathways of common byproducts.
A Comparative Analysis of 2-(2-Ethylhexyloxy)ethanol and Other Coalescing Agents in Architectural Coatings
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Coalescing Agent Performance
The selection of an appropriate coalescing agent is a critical factor in the formulation of high-performance architectural coatings. These agents play a pivotal role in the film formation process of latex paints, directly impacting the final properties of the dried film, including its durability, appearance, and environmental footprint. This guide provides a comprehensive comparison of 2-(2-Ethylhexyloxy)ethanol against other commonly used coalescing agents, including the traditional benchmark, Texanol™, and several low-Volatile Organic Compound (VOC) alternatives. The information presented herein is supported by a review of publicly available experimental data and is intended to assist researchers and formulation scientists in making informed decisions.
Key Performance Indicators: A Tabular Comparison
Table 1: Coalescing Efficiency and VOC Content
| Coalescing Agent | Chemical Name | Coalescing Efficiency (MFFT Reduction) | VOC Content (%) (EPA Method 24) |
| This compound | Ethylene glycol mono-2-ethylhexyl ether | Efficient | Low-VOC |
| Texanol™ | 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate | High | 100 |
| Optifilm™ 400 | Proprietary | High | < 1 |
| Loxanol® CA 5310 | Proprietary | Medium-High | < 1 |
| Efka® PL 5651 | Proprietary | High | < 1 |
MFFT (Minimum Film Formation Temperature) reduction is a primary indicator of a coalescing agent's efficiency. A greater reduction signifies higher efficiency.
Table 2: Film Performance Properties
| Coalescing Agent | Film Hardness Development | Scrub Resistance | Gloss Development |
| This compound | Good | Expected to be Good | Good |
| Texanol™ | Excellent (after evaporation) | Good | Good |
| Optifilm™ 400 | Good | Very Good | Excellent |
| Loxanol® CA 5310 | Good | Very Good | Excellent |
| Efka® PL 5651 | Good | Very Good | Excellent |
The Mechanism of Film Formation
The formation of a continuous, durable film from a latex paint is a complex process that relies on the effective action of a coalescing agent. The diagram below illustrates the key stages of this process.
Experimental Protocols
The data presented in this guide is based on standardized testing methodologies to ensure objectivity and reproducibility. The following are detailed descriptions of the key experimental protocols used to evaluate coalescing agent performance.
Determination of Volatile Organic Compound (VOC) Content
Standard: ASTM D2369 / EPA Method 24
Methodology:
-
A specified amount of the coating sample is weighed into an aluminum foil dish.
-
The dish is placed in a forced-draft oven at a controlled temperature of 110 ± 5°C for 60 minutes.[1][2]
-
After heating, the dish is cooled to room temperature in a desiccator and reweighed.
-
The VOC content is calculated as the percentage of weight loss from the initial sample weight.[1]
Evaluation of Wet Scrub Resistance
Standard: ISO 11998
Methodology:
-
The paint is applied to a substrate at a specified thickness and allowed to dry for 28 days under controlled conditions (23°C and 50% humidity).
-
The coated panel is then subjected to a set number of scrub cycles (e.g., 200 or 40 cycles) using a wet scrub resistance tester equipped with a standardized abrasive pad or brush and a cleaning solution.[3]
-
The weight loss of the paint film is measured after the test.
-
The scrub resistance is often classified based on the amount of film removed.
Measurement of Film Hardness (Abrasion Resistance)
Standard: ASTM D4060 (Taber Abraser)
Methodology:
-
The coating is applied to a rigid panel and cured.
-
The coated panel is mounted on a turntable that rotates at a constant speed.
-
Two weighted abrasive wheels are lowered onto the coating surface.[4][5]
-
The panel is subjected to a specified number of abrasion cycles.
-
Abrasion resistance is determined by measuring the weight loss of the coating after a set number of cycles or the number of cycles required to wear through the coating.[4]
Assessment of Specular Gloss
Standard: ASTM D523
Methodology:
-
A glossmeter with a specified geometry (typically 20°, 60°, or 85°) is calibrated using a standard of known gloss value.[6][7]
-
The glossmeter is placed on the surface of the cured paint film.
-
The instrument measures the amount of light reflected at a specific angle.
-
The gloss is reported in Gloss Units (GU).
Experimental Workflow for Coalescing Agent Evaluation
The systematic evaluation of a new coalescing agent involves a series of well-defined steps to ensure a thorough understanding of its performance characteristics.
Discussion and Conclusion
This compound, a member of the glycol ether family, is recognized for its efficiency as a coalescing agent in water-based coatings.[4][5] Its chemical structure provides a good balance of properties, including low water solubility, which is advantageous for preventing leaching and ensuring the coalescent remains in the polymer phase where it is most effective.[5] While it is classified as a low-VOC solvent, it is important to consider regional regulations regarding its use.
In comparison to the industry standard, Texanol™, this compound is expected to offer a lower contribution to the overall VOC of a paint formulation. The performance of low-VOC coalescents like Optifilm™ 400, Loxanol® CA 5310, and Efka® PL 5651 demonstrates that it is possible to achieve excellent film properties with minimal VOC content. These alternatives often exhibit superior gloss development compared to more volatile coalescents.
The selection of the optimal coalescing agent is highly dependent on the specific latex system, the desired final film properties, and the regulatory requirements. While Texanol™ has a long history of reliable performance, the increasing demand for environmentally friendly coatings has driven the development of effective low-VOC alternatives. This compound presents a viable option in this category, offering a good balance of coalescing efficiency and a favorable environmental profile. For critical applications, it is always recommended to conduct in-house testing to validate the performance of any coalescing agent within a specific formulation.
References
Comparative Cytotoxicity Analysis of 2-(2-Ethylhexyloxy)ethanol and Other Glycol Ether Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the in vitro cytotoxicity of 2-(2-Ethylhexyloxy)ethanol and other common glycol ether solvents. The selection of appropriate solvents is critical in research and pharmaceutical development, with cytotoxicity being a key consideration for ensuring the validity of experimental results and for safety assessments. This document summarizes available data, outlines experimental methodologies, and provides context for interpreting the cytotoxic potential of these compounds.
Executive Summary
Direct comparative in vitro cytotoxicity data for this compound against a wide range of other glycol ethers under uniform experimental conditions is limited in publicly available literature. However, a well-established trend indicates that the cytotoxicity of glycol ethers generally increases with the length of their alcohol chain.[1] As a long-chain glycol ether, this compound is anticipated to exhibit higher cytotoxicity compared to its shorter-chain counterparts. Glycol ethers are broadly categorized into E-series (derived from ethylene (B1197577) oxide) and P-series (derived from propylene (B89431) oxide), with the P-series generally considered to be less toxic.[2] The toxicity of many E-series glycol ethers is linked to their metabolism into toxic alkoxyacetic acids.[2]
Quantitative Cytotoxicity Data
The following table summarizes available in vitro cytotoxicity data for a selection of glycol ether solvents. It is important to note that these values are compiled from different studies using various cell lines and exposure durations, and therefore, direct comparison of absolute values should be made with caution. The absence of a specific IC50 value for this compound from a comparative study necessitates a qualitative assessment based on structure-activity relationships.
| Glycol Ether Solvent | Abbreviation | CAS Number | Cell Line | Exposure Time | IC50/EC50 (mM) | Reference |
| 2-Methoxyethanol | EGME | 109-86-4 | Not specified | Not specified | > 10 | [3] |
| 2-Ethoxyethanol | EGEE | 110-80-5 | NB4 (human promyelocytic) | 96 h | ~0.1 | [4] |
| 2-Butoxyethanol | EGBE | 111-76-2 | NB4 (human promyelocytic) | 96 h | ~0.1 | [4] |
| 2-Butoxyethanol | EGBE | 111-76-2 | DA1 (murine hematopoietic) | 48 h | 0.08 | [4] |
| Propylene Glycol Methyl Ether | PGME | 107-98-2 | Not specified | Not specified | > 10 | [3] |
| This compound | - | 1559-35-9 | Data not available | - | - | - |
IC50 (Median Inhibitory Concentration) and EC50 (Median Effective Concentration) values represent the concentration of a substance that reduces a biological response by 50%.
Experimental Protocols
A standardized methodology is crucial for the accurate assessment and comparison of solvent cytotoxicity. The following is a detailed protocol for a typical in vitro cytotoxicity assay, such as the MTT assay, which is commonly used to evaluate cell viability.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol
-
Cell Culture:
-
Select a suitable cell line (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity).
-
Culture the cells in appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.
-
-
Compound Exposure:
-
Prepare a stock solution of the glycol ether solvent in a suitable vehicle (e.g., dimethyl sulfoxide, DMSO, or culture medium).
-
Perform serial dilutions of the stock solution to create a range of desired test concentrations.
-
Remove the culture medium from the 96-well plates and replace it with the medium containing the various concentrations of the glycol ether. Include a vehicle control (medium with the highest concentration of the vehicle used) and an untreated control (medium only).
-
Incubate the plates for a specified exposure period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the exposure period, add MTT solution to each well at a final concentration of 0.5 mg/mL.
-
Incubate the plates for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
-
After incubation, carefully remove the MTT solution and add a solubilizing agent (e.g., DMSO or an acidic isopropanol (B130326) solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, the concentration of the solvent that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for in vitro cytotoxicity assessment using the MTT assay.
Metabolic Activation of E-Series Glycol Ethers
Caption: Simplified metabolic pathway of E-series glycol ethers leading to cytotoxic metabolites.
References
- 1. In vitro cytotoxicity of glycol ethers and oxidation products in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. RTECS NUMBER-KK9625000-Chemical Toxicity Database [drugfuture.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethylene glycol ethers as hemopoietic toxins--in vitro studies of acute exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Analysis of 2-(2-Ethylhexyloxy)ethanol and Its Isomers
A Guide for Researchers in Pharmaceutical and Chemical Sciences
In the fields of pharmaceutical development and materials science, a precise understanding of a molecule's structure is paramount. For compounds like 2-(2-Ethylhexyloxy)ethanol, a widely used solvent and coalescing agent, distinguishing it from its isomers is critical for quality control, reaction monitoring, and ensuring product efficacy and safety. This guide provides a detailed comparison of the spectroscopic characteristics of this compound and its key isomers, offering a practical reference for researchers and scientists.
This comparison will focus on this compound and two of its constitutional isomers: the straight-chain analogue, 2-(n-Octyloxy)ethanol, and a functional group isomer, Di-n-pentyl ether. All three share the same molecular formula (C10H22O2 for the glycol ethers and C10H22O for the ether), making them ideal candidates for a comparative spectroscopic study.
Isomeric Structures at a Glance
To visualize the structural differences that give rise to distinct spectroscopic fingerprints, the isomeric relationship is depicted below.
Caption: Isomeric relationship of the compared molecules.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its selected isomers. These differences arise from the unique electronic environments of the nuclei and vibrational modes of the bonds within each molecule.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is highly sensitive to the local environment of protons. The chemical shift (δ), multiplicity, and integration of the signals provide a detailed picture of the molecular structure.
| Compound | Chemical Shift (δ) ppm & Multiplicity | Assignment |
| This compound | ~3.72 (m, 2H) | -OCH₂CH₂OH |
| ~3.65 (m, 2H) | -OCH₂CH₂OH | |
| ~3.57 (t, 2H) | -OCH₂CH(CH₂CH₃)- | |
| ~1.55 (m, 1H) | -CH(CH₂CH₃)- | |
| ~1.30 (m, 8H) | -(CH₂)₄- | |
| ~0.90 (t, 6H) | -CH₃ | |
| 2-(n-Octyloxy)ethanol | ~3.70 (t, 2H) | -OCH₂CH₂OH |
| ~3.55 (t, 2H) | -OCH₂CH₂OH | |
| ~3.45 (t, 2H) | -OCH₂-(CH₂)₆CH₃ | |
| ~1.57 (p, 2H) | -OCH₂CH₂-(CH₂)₅CH₃ | |
| ~1.30 (m, 10H) | -(CH₂)₅CH₃ | |
| ~0.89 (t, 3H) | -CH₃ | |
| Di-n-pentyl Ether | ~3.38 (t, 4H) | -OCH₂-(CH₂)₃CH₃ |
| ~1.57 (p, 4H) | -OCH₂CH₂-(CH₂)₂CH₃ | |
| ~1.35 (m, 8H) | -(CH₂)₂CH₃ | |
| ~0.92 (t, 6H) | -CH₃ |
Note: Spectra are typically recorded in CDCl₃ with TMS as an internal standard. Chemical shifts are approximate and can vary slightly based on solvent and concentration.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | ~72.5, 70.8, 61.8, 41.2, 30.5, 29.2, 24.0, 23.1, 14.1, 11.1 | C₁₀H₂₂O₂ |
| 2-(n-Octyloxy)ethanol | ~72.5, 71.8, 61.8, 31.9, 29.6, 29.5, 29.3, 26.2, 22.7, 14.1 | C₁₀H₂₂O₂ |
| Di-n-pentyl Ether [1] | ~71.2, 32.0, 28.5, 22.6, 14.1 | C₁₀H₂₂O |
Note: ¹³C NMR spectra are generally proton-decoupled.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.
| Compound | Key Absorption Bands (cm⁻¹) | Assignment |
| This compound [2] | 3400 (broad), 2960-2860 (strong), 1110 (strong) | O-H stretch, C-H stretch, C-O stretch |
| 2-(n-Octyloxy)ethanol [3] | 3400 (broad), 2925-2855 (strong), 1115 (strong) | O-H stretch, C-H stretch, C-O stretch |
| Di-n-pentyl Ether [4] | 2960-2860 (strong), 1115 (strong) | C-H stretch, C-O stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which can be used to determine the molecular weight and deduce structural features.
| Compound | Molecular Ion (M⁺) m/z | Key Fragment Ions m/z |
| This compound | 174 (low abundance or absent) | 101, 83, 57, 45 |
| 2-(n-Octyloxy)ethanol [3] | 174 (low abundance or absent) | 113, 83, 57, 45 |
| Di-n-pentyl Ether | 158 | 87, 71, 57, 43 |
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy[5]
-
Sample Preparation : Approximately 10-20 mg of the analyte is dissolved in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy : Proton NMR spectra are typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of 10-15 ppm, a pulse angle of 30-45 degrees, and a relaxation delay of 1-5 seconds. To achieve a good signal-to-noise ratio, 16 to 64 scans are typically accumulated.
-
¹³C NMR Spectroscopy : Carbon-13 NMR spectra are acquired on the same instrument, usually with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width of 0-220 ppm is used. Due to the low natural abundance of ¹³C, a larger number of scans (often several hundred to thousands) and a longer relaxation delay (2-10 seconds) are required to obtain a high-quality spectrum.
Infrared (IR) Spectroscopy[5]
-
Sample Preparation : For liquid samples such as these isomers, a neat spectrum is obtained. A single drop of the compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin liquid film.
-
Data Acquisition : The salt plates are mounted in a sample holder and placed in the beam path of a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹, with a resolution of 4 cm⁻¹. A background spectrum of the clean salt plates is recorded first and automatically subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction : For volatile liquid samples, a direct injection or a gas chromatography (GC) inlet can be used. In GC-MS, a small amount of a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC, which separates the components of the mixture before they enter the mass spectrometer.
-
Ionization : Electron Ionization (EI) is a common method for this class of compounds. The sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer) and detected. The resulting mass spectrum is a plot of ion intensity versus m/z. The molecular ion peak (M⁺), if present, gives the molecular weight of the compound. The fragmentation pattern provides valuable structural information. Due to the facile fragmentation of ethers and alcohols, the molecular ion peak is often of low abundance or absent in EI spectra.[5]
References
- 1. Dipentyl ether = 98.5 GC 693-65-2 [sigmaaldrich.com]
- 2. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-(Octyloxy)ethanol | C10H22O2 | CID 82296 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pentyl ether | C10H22O | CID 12743 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Evaluating 2-(2-Ethylhexyloxy)ethanol for Natural Product Extraction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for efficient and environmentally benign solvents is a paramount concern in natural product extraction. This guide provides a comprehensive evaluation of 2-(2-Ethylhexyloxy)ethanol as a potential solvent for extracting valuable bioactive compounds. Through a comparative analysis with established solvents and surfactants, supported by experimental data from relevant studies, this document aims to equip researchers with the necessary information to assess its suitability for their specific applications.
Physicochemical Properties and Extraction Potential
This compound is a glycol ether with amphiphilic properties, suggesting its potential as a surfactant in extraction processes.[1] Its chemical structure, featuring a hydrophobic 2-ethylhexyl group and a hydrophilic ethanol (B145695) head, allows it to interact with a range of natural products of varying polarities. Key physicochemical properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C10H22O2 | [2][3] |
| Molecular Weight | 174.28 g/mol | [4] |
| Boiling Point | 229 °C | [2][5] |
| Density | 0.892 g/mL at 25 °C | [2][3] |
| Water Solubility | 1.14 g/L at 20 °C | [2][5] |
| LogP | 2.86 at 20.4 °C | [2][5] |
The low water solubility and a LogP value indicative of lipophilicity suggest that this compound could be effective in extracting non-polar to moderately polar natural products.[2][5] Its amphiphilic nature makes it a candidate for surfactant-based extraction methods like cloud point extraction (CPE), which is recognized as a green and efficient technique for pre-concentrating various analytes from complex matrices.[6][7][8]
Comparative Analysis of Extraction Efficiency
Direct experimental data on the extraction efficiency of this compound for specific natural products is limited in publicly available literature. However, we can infer its potential performance by comparing its properties with those of commonly used non-ionic surfactants in cloud point extraction.
Table 2: Comparison of Extraction Methods for Quercetin (a Flavonoid)
| Extraction Method | Solvent/Surfactant | Extraction Yield (%) | Reference |
| Ultrasonic Assisted Extraction (UAE) | Methanol (B129727) | 11.8 | [9] |
| Soxhlet | Ethanol | Not specified, lower than UAE | [10] |
| Maceration | Methanol | 1.8 | [9] |
| Digestion | Methanol | 2.2 | [9] |
| Cloud Point Extraction (CPE) | Triton X-114 | Recoveries of 90.4–110% for spiked samples of various phenolic compounds | [11] |
As indicated in Table 2, surfactant-based methods like CPE can offer high recovery rates for phenolic compounds.[11] For instance, the use of Triton X-114 in CPE has demonstrated high efficiency in the recovery of various phenolic compounds.[11] Given the structural similarities, it is plausible that this compound could exhibit comparable, albeit likely lower, efficiency for similar compounds, particularly those with lower polarity. Traditional solvent extraction methods using ethanol or methanol also show varying degrees of success depending on the technique employed.[9][10]
Experimental Protocols
To provide a practical framework, a general experimental protocol for cloud point extraction of flavonoids is detailed below. This can be adapted for use with this compound, with the caveat that optimization of parameters such as concentration, temperature, and pH would be necessary.
General Protocol for Cloud Point Extraction of Flavonoids
-
Sample Preparation: The plant material is dried and ground to a fine powder. A known weight of the powder is mixed with an aqueous solution.
-
Surfactant Addition: The non-ionic surfactant (e.g., Triton X-114) is added to the aqueous suspension to a final concentration typically ranging from 2% to 10% (w/v).[1][7][11]
-
pH Adjustment: The pH of the solution is adjusted to an optimal value for the target analytes. For flavonoids, a slightly acidic pH (e.g., 3.5) is often used.[1]
-
Incubation and Phase Separation: The mixture is incubated in a water bath at a temperature above the surfactant's cloud point (e.g., 45-60 °C) for a specific duration (e.g., 20-30 minutes) to induce phase separation.[1][11] The addition of a salt, such as NaCl (e.g., 10% w/v), can facilitate this process.[1]
-
Centrifugation: The cloudy solution is centrifuged (e.g., 4000 rpm for 5-20 minutes) to separate the surfactant-rich phase (containing the extracted analytes) from the aqueous phase.[1][11]
-
Analysis: The surfactant-rich phase is collected, and the concentration of the extracted flavonoids is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).[1][11]
Visualizing the Extraction Workflow
The following diagram illustrates a typical workflow for the cloud point extraction of natural products.
Caption: Workflow for Natural Product Extraction using Cloud Point Extraction.
Conclusion
While direct comparative data for this compound in natural product extraction remains to be extensively documented, its physicochemical properties suggest it holds promise as a non-ionic surfactant for this purpose, particularly for less polar compounds. Its structural similarity to other effective surfactants used in cloud point extraction indicates a potential for high extraction efficiency under optimized conditions. Further research is warranted to establish its specific performance characteristics, including its HLB value and cloud point, and to conduct direct comparative studies against conventional solvents and other non-ionic surfactants for a wider range of natural products. This will enable a more definitive assessment of its role as a green and efficient solvent in the field of natural product chemistry.
References
- 1. Facile Cloud Point Extraction for the Separation and Determination of Phenolic Acids from Dandelion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sfdchem.com [sfdchem.com]
- 3. chembk.com [chembk.com]
- 4. This compound | C10H22O2 | CID 15260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 1559-35-9 [m.chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. mdpi.com [mdpi.com]
- 8. Novel, energy efficient and green cloud point extraction: technology and applications in food processing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 10. imrpress.com [imrpress.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Influence of 2-(2-Ethylhexyloxy)ethanol on Chemical Reactions: A Comparative Guide
For researchers, scientists, and professionals in drug development, the choice of solvent is a critical parameter that can significantly dictate the outcome of a chemical reaction. This guide provides a comprehensive comparison of 2-(2-Ethylhexyloxy)ethanol, a high-boiling point glycol ether, with other alternative solvents. By examining its solvent parameters and correlating them with reaction outcomes, this document aims to provide a valuable resource for informed solvent selection.
Correlating Solvent Properties and Reaction Outcomes
The efficacy of a solvent in a chemical reaction is governed by a combination of its physical and chemical properties. Key parameters include polarity, hydrogen bond acidity (α), hydrogen bond basicity (β), and polarizability (π*), often characterized by the Kamlet-Taft solvatochromic parameters. These parameters influence the solvation of reactants, transition states, and products, thereby affecting reaction rates, yields, and selectivity.
Performance in High-Temperature Organic Synthesis
The high boiling point of this compound (approximately 229 °C) makes it a suitable solvent for organic reactions that require elevated temperatures.[3][4] Such conditions are often necessary to overcome activation energy barriers and drive reactions to completion.
While specific quantitative data for reactions conducted in this compound remains elusive in readily accessible literature, its utility can be inferred from studies on similar high-boiling glycol ethers in palladium-catalyzed cross-coupling reactions like the Heck and Suzuki reactions. For instance, ethylene (B1197577) glycol has been employed as a medium for the Heck reaction at temperatures ranging from 393-413 K (120-140 °C).[5][6] Similarly, poly(ethylene glycol) has been used as a reusable solvent medium for the Heck reaction.[7] The Suzuki coupling reaction is also known to be tolerant of a variety of solvents, including those with higher boiling points.[8][9][10][11][12]
The Williamson ether synthesis, a fundamental reaction in organic chemistry, can also be advantageously carried out in higher boiling point solvents to facilitate the reaction between an alkoxide and an alkyl halide.[13][14][15][16][17] The choice of a less-nucleophilic solvent is crucial to prevent it from competing with the alkoxide, and a high-boiling ether like this compound could be a suitable candidate.[17]
Comparison with Alternative Solvents
To provide a clear comparison, the following table summarizes the key solvent parameters of this compound and a selection of alternative solvents commonly used in organic synthesis. The Kamlet-Taft parameters for this compound are estimated based on data for similar glycol ethers.
| Solvent | Boiling Point (°C) | Dielectric Constant (20°C) | Kamlet-Taft α | Kamlet-Taft β | Kamlet-Taft π* |
| This compound | ~229[3][4] | N/A | (estimated) | (estimated) | (estimated) |
| Toluene | 111 | 2.38 | 0.00 | 0.11 | 0.49 |
| N,N-Dimethylformamide (DMF) | 153 | 36.7 | 0.00 | 0.69 | 0.88 |
| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | 0.00 | 0.76 | 1.00 |
| Ethylene Glycol | 197 | 37.7 | 0.90 | 0.52 | 0.92 |
Note: Kamlet-Taft parameters for alternative solvents are from established literature.
Experimental Protocols
While specific experimental protocols using this compound are not detailed in the available literature, a general procedure for a high-temperature reaction like the Heck reaction in a glycol ether solvent is provided below as a representative example.
General Protocol for a Heck Reaction in a High-Boiling Glycol Ether:
-
To a dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aryl halide (1.0 mmol), the alkene (1.2 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a phosphine (B1218219) ligand (e.g., PPh₃, 0.04 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add this compound (5 mL) as the solvent.
-
Heat the reaction mixture to the desired temperature (e.g., 120-140 °C) and stir for the required time (monitored by TLC or GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove the inorganic salts and the glycol ether solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired product.
Logical Relationships in Solvent Selection
The decision-making process for selecting an appropriate solvent involves considering the interplay between the solvent's properties and the reaction's requirements. The following diagram illustrates this logical relationship.
Caption: Logical workflow for solvent selection based on solvent parameters and reaction requirements.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Kamlet-Taft Solvatochromic Parameters for 25 Glycol Ether Solvents and Glycol Ether Aqueous Solutions | NIST [nist.gov]
- 3. This compound CAS#: 1559-35-9 [m.chemicalbook.com]
- 4. sfdchem.com [sfdchem.com]
- 5. library.ncl.res.in [library.ncl.res.in]
- 6. researchgate.net [researchgate.net]
- 7. Heck Reaction [organic-chemistry.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 12. reddit.com [reddit.com]
- 13. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 14. gold-chemistry.org [gold-chemistry.org]
- 15. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
Safety Operating Guide
Essential Safety and Operational Guide for Handling 2-(2-Ethylhexyloxy)ethanol
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling 2-(2-Ethylhexyloxy)ethanol, including detailed personal protective equipment (PPE) requirements, step-by-step handling and disposal procedures, and emergency first aid measures.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.[1][2] The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Glasses with Side Shields or Goggles | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] |
| Face Shield | Recommended when there is a potential for splashing. | |
| Hand Protection | Protective Gloves | The selected protective gloves have to satisfy the specifications of Regulation (EU) 2016/425 and the standard EN 374 derived from it.[1] |
| Body Protection | Protective Clothing | To prevent skin exposure.[3] |
| Lab Coat | --- | |
| Respiratory Protection | Dust Mask Type N95 (US) or equivalent | Use in case of inadequate ventilation or when aerosols or vapors are generated. |
Handling and Storage Procedures
Proper handling and storage are crucial to maintain the integrity of this compound and ensure a safe laboratory environment.
Handling:
-
Ventilation: Use only in a well-ventilated area, preferably under a chemical fume hood.[3][4]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing.[3] Do not breathe vapors or aerosols.[1][5]
-
Hygiene: Do not eat, drink, or smoke when using this product.[1] Wash hands and face thoroughly after handling.[1][6]
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[4][5]
-
Spills: In case of a spill, evacuate the area.[1][5] Cover drains and use an inert absorbent material to clean up the spill.[5][7]
Storage:
First Aid Measures
Immediate and appropriate first aid is critical in the event of exposure. First aiders should protect themselves.[1][5]
| Exposure Route | First Aid Instructions |
| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.[9] |
| Skin Contact | Immediately take off all contaminated clothing.[1][5] Wash the contaminated skin with soap and water.[9] If skin irritation persists, get medical advice/attention.[6] |
| Eye Contact | Immediately wash (irrigate) the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper lids.[9] Remove contact lenses, if present and easy to do.[1][6][10] Get medical attention immediately.[9] |
| Ingestion | Rinse mouth with water.[6][10] Do NOT induce vomiting.[1][7] Call a physician or poison control center immediately.[6] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Disposal: Dispose of contents and container to an approved waste disposal plant.[5][6] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[4]
-
Contaminated Packaging: Empty containers should be taken to an approved waste handling site for recycling or disposal.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. What Personal Protective Equipment (PPE) is Required When Working with Ethyl Alcohol? [cangardcare.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. fishersci.com [fishersci.com]
- 8. This compound Chemical Properties, Uses, Safety Data & Reliable Chinese Supplier [adress-chemical.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. chemos.de [chemos.de]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
